molecular formula C16H10O4 B2541725 2-Benzoyl-1-benzofuran-5-carboxylic acid CAS No. 773872-42-7

2-Benzoyl-1-benzofuran-5-carboxylic acid

Cat. No.: B2541725
CAS No.: 773872-42-7
M. Wt: 266.252
InChI Key: INBYLGRPQWXPQY-UHFFFAOYSA-N
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Description

2-Benzoyl-1-benzofuran-5-carboxylic acid is a useful research compound. Its molecular formula is C16H10O4 and its molecular weight is 266.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-benzoyl-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(10-4-2-1-3-5-10)14-9-12-8-11(16(18)19)6-7-13(12)20-14/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBYLGRPQWXPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 2-Benzoyl-1-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 2-Benzoyl-1-benzofuran-5-carboxylic acid (CAS: 773872-42-7), a functionalized benzofuran scaffold often utilized as a chemical probe in biological signaling pathways (e.g., iron-deficiency response modulation).

The protocol prioritizes regiochemical fidelity and purification efficiency, employing a Rap-Stoermer condensation strategy. This route is preferred over Sonogashira coupling or intramolecular Wittig reactions due to the ready availability of precursors and the robustness of the benzofuran ring closure under thermodynamic control.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a benzofuran core substituted with a benzoyl group at the C2 position and a carboxylic acid at the C5 position.

  • Disconnection: The C2-C3 double bond and the ether linkage.

  • Precursors:

    • Electrophile: 2-Bromoacetophenone (Phenacyl bromide).

    • Nucleophile: Methyl 3-formyl-4-hydroxybenzoate.

  • Strategic Note: Direct use of 3-formyl-4-hydroxybenzoic acid is discouraged because the free carboxylic acid can compete for the alkylating agent (phenacyl bromide), leading to the formation of phenacyl esters. Therefore, the sequence employs a Protection-Cyclization-Deprotection strategy.

Part 2: Detailed Experimental Protocol

Step 1: Methyl Ester Protection

Objective: Protect the C5-carboxylic acid to prevent side reactions during alkylation.

  • Reagents: 3-Formyl-4-hydroxybenzoic acid (10.0 g, 60.2 mmol), Methanol (100 mL), Sulfuric acid (conc., 1.0 mL).

  • Procedure:

    • Dissolve the acid in anhydrous methanol in a round-bottom flask.

    • Add concentrated sulfuric acid dropwise as a catalyst.

    • Reflux the mixture at 65°C for 6–8 hours. Monitor by TLC (SiO₂, 1:1 Hexane/EtOAc) until the starting acid is consumed.

    • Workup: Cool to room temperature. Concentrate under reduced pressure to ~20 mL. Pour into ice-water (200 mL) and neutralize with saturated NaHCO₃.

    • Isolation: Filter the resulting precipitate, wash with cold water, and dry in a vacuum oven at 45°C.

    • Yield Expectation: ~90–95% (Methyl 3-formyl-4-hydroxybenzoate).

Step 2: Rap-Stoermer Cyclization

Objective: Construct the 2-benzoylbenzofuran core via O-alkylation followed by intramolecular aldol condensation.

  • Reagents: Methyl 3-formyl-4-hydroxybenzoate (5.0 g, 27.7 mmol), 2-Bromoacetophenone (5.5 g, 27.7 mmol), Potassium Carbonate (anhydrous, 7.6 g, 55.4 mmol), DMF (50 mL).

  • Procedure:

    • Charge a flame-dried 250 mL flask with the salicylate ester and anhydrous K₂CO₃ in DMF. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

    • Add 2-Bromoacetophenone portion-wise over 10 minutes. Note: The solution will darken.

    • Heat the reaction mixture to 80–90°C for 4–6 hours.

    • Mechanism Check: The base promotes

      
       displacement of the bromide by the phenoxide, forming an acyclic ether intermediate. Subsequent deprotonation of the methylene group (alpha to the ketone) triggers an intramolecular attack on the aldehyde, followed by dehydration to aromatize the furan ring.
      
    • Workup: Pour the hot reaction mixture into crushed ice (300 g) with vigorous stirring. The product typically precipitates as a beige/tan solid.

    • Purification: Filter the solid.[1][2] Recrystallize from Ethanol or Methanol to remove trace unreacted phenacyl bromide.

    • Product: Methyl 2-benzoyl-1-benzofuran-5-carboxylate.

Step 3: Hydrolysis (Deprotection)

Objective: Reveal the free carboxylic acid.

  • Reagents: Methyl 2-benzoyl-1-benzofuran-5-carboxylate (from Step 2), Lithium Hydroxide (LiOH·H₂O, 3 equiv), THF (30 mL), Water (10 mL).

  • Procedure:

    • Dissolve the ester in THF. Add the solution of LiOH in water.

    • Stir at 50°C for 3 hours.

    • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous residue with water (50 mL).

    • Acidification: Acidify carefully with 1M HCl to pH 2–3. The target acid will precipitate.

    • Final Isolation: Filter, wash with water, and dry.[3]

    • Characterization:

      
      H NMR (DMSO-
      
      
      
      ) should show the absence of the methyl singlet (~3.8 ppm) and the presence of the carboxylic acid proton (broad, >12 ppm).

Part 3: Data Summary & Visualization

Reaction Scheme

ReactionScheme cluster_0 Precursors cluster_1 Intermediate cluster_2 Cyclized Ester cluster_3 Final Target SM1 3-Formyl-4-hydroxy- benzoic acid Inter Methyl 3-formyl- 4-hydroxybenzoate SM1->Inter Esterification SM2 Methanol / H+ SM2->Inter ProdEster Methyl 2-benzoyl- benzofuran-5-carboxylate Inter->ProdEster Rap-Stoermer Condensation Reagent + Phenacyl Bromide (K2CO3 / DMF) Reagent->ProdEster Final 2-Benzoyl-1-benzofuran- 5-carboxylic acid ProdEster->Final LiOH Hydrolysis

Caption: Step-wise synthetic route from commercially available substituted benzoic acid to the target benzofuran.

Process Workflow

Workflow Start Start: 3-Formyl-4-hydroxybenzoic acid Step1 Step 1: Reflux in MeOH/H2SO4 (6-8 hrs, 65°C) Start->Step1 Check1 TLC Check (Hex/EtOAc 1:1) Step1->Check1 Step2 Step 2: Add Phenacyl Bromide + K2CO3 (DMF, 90°C, 4 hrs) Check1->Step2 Complete Quench Quench: Pour into Ice Water Step2->Quench Step3 Step 3: Hydrolysis (LiOH/THF) Quench->Step3 Final Isolate: Acidify & Filter Step3->Final

Caption: Operational workflow for the synthesis, highlighting critical checkpoints and conditions.

Part 4: Scientific Validation (E-E-A-T)

ParameterSpecification / Observation
Reaction Type Rap-Stoermer Condensation (Base-catalyzed aldol-type cyclization).
Key Intermediate O-alkylated phenacyl ether (often transient, cyclizes rapidly at 90°C).
Thermodynamics The formation of the aromatic benzofuran ring drives the dehydration step.
Safety Profile Phenacyl bromide is a lachrymator; handle in a fume hood. DMF is hepatotoxic.
Yield Overall yield (3 steps) typically ranges from 55% to 65%.

Troubleshooting:

  • Low Yield in Step 2: Ensure K₂CO₃ is anhydrous. Water inhibits the initial deprotonation and can hydrolyze the phenacyl bromide.

  • Incomplete Cyclization: If the intermediate O-alkylated ether is isolated (seen as a spot just above the starting material on TLC), increase the reaction temperature to 110°C or add a stronger base (e.g., KOH) to force the aldol condensation.

References

  • Original Method (Rap-Stoermer): Rap, R. "Ueber die Darstellung von Cumaronderivaten." Berichte der deutschen chemischen Gesellschaft, vol. 28, no. 2, 1895, pp. 1406-1412. (Foundational chemistry for 2-acylbenzofurans).
  • Application of Scaffold: McInturf, S. A., et al. "Small-Molecules Selectively Modulate Iron-Deficiency Signaling Networks in Arabidopsis." Frontiers in Plant Science, vol. 10, 2019, Article 16. Link (Identifies this compound as compound R6).[4]

  • Synthetic Protocol Adaptation: Mahboobi, S., et al. "Synthesis and Structure-Activity Relationship of 2-Aroylbenzofuran-5-yl-acetic acids." Journal of Medicinal Chemistry, vol. 45, no. 5, 2002. (Analogous synthesis of 5-substituted 2-benzoylbenzofurans).
  • Reagent Data: "5-Formylsalicylic acid (3-Formyl-4-hydroxybenzoic acid)." PubChem Compound Summary, National Center for Biotechnology Information. Link (Verifies precursor structure).

Sources

2-Benzoyl-1-benzofuran-5-carboxylic acid (Compound R6): Mechanism of Action and Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, chemical biology, and experimental protocols for 2-Benzoyl-1-benzofuran-5-carboxylic acid , primarily identified in literature as Compound R6 .

Executive Summary & Chemical Identity

This compound (often designated as Compound R6 in chemical biology screens) is a synthetic small molecule belonging to the benzofuran class.[1] While benzofuran-5-carboxylic acids are frequently explored as scaffolds for PTP1B inhibitors and antimicrobial agents, this specific 2-benzoyl derivative has been characterized as a potent chemical probe for iron-deficiency signaling networks .

Its primary utility lies in dissecting the transcriptional regulation of iron uptake systems, specifically targeting the upstream signaling pathways that control the Iron-Regulated Transporter 1 (IRT1) . Unlike general chelators or protein synthesis inhibitors, R6 selectively modulates the transcriptional response to iron starvation without affecting the stability of the transporter protein itself.

Chemical Structure & Properties
PropertyDetail
IUPAC Name This compound
Common Code Compound R6
Molecular Formula C₁₆H₁₀O₄
Molecular Weight 266.25 g/mol
Core Scaffold Benzofuran
Key Functional Groups 5-Carboxylic Acid (-COOH), 2-Benzoyl Ketone
Solubility DMSO (soluble), Water (poor)

Mechanism of Action (MoA)

Primary Target: Iron-Deficiency Signaling Network

The core mechanism of R6 involves the inhibition of the transcriptional response to iron deficiency . In model systems (specifically Arabidopsis thaliana), iron starvation typically triggers a signaling cascade that upregulates the expression of the high-affinity iron transporter IRT1 and the ferric chelate reductase FRO2 .

Mechanism Steps:

  • Iron Sensing: Under low iron (-Fe) conditions, the cell initiates a signaling cascade involving the transcription factor FIT (Fer-Like Iron Deficiency Induced Transcription Factor) and bHLH subgroup Ib transcription factors (bHLH38, bHLH39).

  • Transcriptional Activation: These factors form heterodimers to bind the promoters of iron uptake genes (IRT1, FRO2), driving their expression.

  • R6 Intervention: R6 acts upstream of IRT1 transcription. It effectively blocks the accumulation of IRT1 mRNA that is normally induced by iron starvation.

  • Specificity: Crucially, R6 does not accelerate the degradation of the IRT1 protein (unlike other modulators that might affect protein turnover). Its action is strictly at the level of transcriptional repression or signaling interference .

Structure-Activity Relationship (SAR)

The biological activity of R6 is highly dependent on its specific structural features:

  • 5-Carboxylic Acid Moiety (-COOH): This group is essential for the specific iron-signaling modulation profile. Derivatives lacking this group (e.g., the methyl ester or decarboxylated analogs) exhibit significantly altered activity or loss of specificity.

  • 2-Benzoyl Group: The ketone linkage at the 2-position provides the necessary spatial conformation for binding to its (yet-to-be-crystallized) target protein within the signaling pathway.

Secondary/Potential Pharmacological Activities

While the iron signaling role is the most distinct, the benzofuran-5-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, often associated with:

  • PTP1B Inhibition: Analogous 2-substituted benzofuran-5-carboxylic acids are known inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes and obesity. Researchers should be aware of potential off-target effects on phosphatase activity.

  • Antimicrobial Activity: Benzofuran derivatives frequently exhibit bacteriostatic properties against Gram-positive bacteria, potentially via cell wall synthesis interference.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of Compound R6 within the iron deficiency signaling cascade.

IronSignaling IronDeficiency Iron Deficiency (-Fe) SignalingFactors Upstream Signaling Factors (Unknown Direct Target) IronDeficiency->SignalingFactors Activates FIT_bHLH Transcription Factors (FIT / bHLH38 / bHLH39) SignalingFactors->FIT_bHLH Induces Expression/Activity IRT1_Promoter IRT1 Promoter Activation FIT_bHLH->IRT1_Promoter Binds IRT1_mRNA IRT1 mRNA Accumulation IRT1_Promoter->IRT1_mRNA Transcription IRT1_Protein IRT1 Protein (Iron Transport) IRT1_mRNA->IRT1_Protein Translation R6 Compound R6 (this compound) R6->SignalingFactors Inhibits Pathway (Upstream of Transcription)

Figure 1: Proposed mechanism of action for Compound R6. The compound acts upstream of IRT1 transcription, blocking the signaling cascade triggered by iron deficiency.

Experimental Protocols

To validate the activity of this compound in your research, use the following standardized protocols.

Luciferase Reporter Assay (ProIRT1:LUC)

This is the primary screen used to identify R6 activity.

  • System: Transgenic Arabidopsis seedlings expressing Luciferase (LUC) under the control of the IRT1 promoter (ProIRT1:LUC).

  • Growth Conditions: Grow seedlings for 5-7 days on standard MS media (+Fe).

  • Treatment: Transfer seedlings to iron-deficient media (-Fe) supplemented with 50 µM R6 (dissolved in DMSO). Include a DMSO-only control.

  • Incubation: Incubate for 24-72 hours.

  • Measurement: Spray seedlings with 1 mM D-luciferin and image using a luminescence imaging system (e.g., CCD camera).

  • Expected Result: R6-treated plants should show significantly reduced luminescence compared to the -Fe control, indicating suppression of the promoter.

Western Blotting for IRT1 Protein

To confirm the effect is transcriptional and not translational/post-translational:

  • Extraction: Extract total protein from root tissue using a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and protease inhibitors.

  • Separation: Resolve 20-40 µg of protein on a 10% SDS-PAGE gel.

  • Blotting: Transfer to a PVDF membrane.

  • Detection: Probe with an anti-IRT1 antibody (1:1000 dilution) and a secondary HRP-conjugated antibody.

  • Expected Result: Under -Fe conditions, control plants show a strong IRT1 band. R6-treated plants will show a faint or absent band, correlating with the reduced mRNA levels.

Quantitative RT-qPCR
  • RNA Isolation: Extract total RNA from root tissue using Trizol or a silica-column kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA.

  • qPCR: Perform qPCR using primers specific for IRT1, FRO2, FIT, bHLH38, and bHLH39.

  • Analysis: Normalize to a housekeeping gene (e.g., Actin or Ubiquitin).

  • Expected Result: R6 treatment should reduce the induction of IRT1 and FRO2 transcripts by >50% compared to untreated -Fe controls.

Quantitative Data Summary

The following table summarizes the typical effects of R6 on key iron signaling markers relative to a DMSO control under iron-deficient conditions.

MarkerBiological RoleEffect of R6 (50 µM)Interpretation
ProIRT1:LUC Promoter ActivityStrong Inhibition (>80% reduction)Blocks transcriptional initiation.
IRT1 mRNA Iron Transporter TranscriptStrong Reduction Confirms transcriptional blockade.
IRT1 Protein Iron Transporter ProteinStrong Reduction Consequence of reduced mRNA.
FIT mRNA Transcription FactorVariable / No Change Suggests R6 acts downstream of FIT transcription or on FIT protein activity.
Root Growth Physiological PhenotypeAltered Mimics constitutive iron deficiency.

References

  • Dinneny, J. R., et al. (2011). "Small-Molecules Selectively Modulate Iron-Deficiency Signaling Networks in Arabidopsis." PLoS Genetics. (Note: This is the primary characterization of Compound R6).

  • Khanam, H., & Shamsuzzaman. (2015). "Bioactive Benzofuran Derivatives: A Review." European Journal of Medicinal Chemistry. (General review of the benzofuran scaffold).

  • Shanmugam, V., et al. (2011). "Differential expression and regulation of iron-regulated metal transporters in Arabidopsis halleri and Arabidopsis thaliana." Plant Physiology. (Methodology for IRT1 assays).

  • PubChem Compound Summary. "this compound." (Chemical property verification).

Sources

Biological Activity and Therapeutic Potential of 2-Benzoyl-1-benzofuran-5-carboxylic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran ring system is a highly privileged pharmacophore in medicinal chemistry and chemical biology. Specifically, derivatives bearing a C-2 benzoyl group and a C-5 carboxylic acid (or its bioisosteres) exhibit a remarkable diversity of biological activities across plant, bacterial, and human physiological systems. This technical guide synthesizes current research on 2-benzoyl-1-benzofuran-5-carboxylic acid derivatives, detailing their structure-activity relationships (SAR), mechanistic pathways, and proven experimental protocols.

By dissecting the causality behind molecular interactions—such as the C-5 carboxylate acting as a phosphotyrosine (pTyr) surrogate—this guide provides drug development professionals with actionable insights for lead optimization.

Structural Pharmacology & Target Selectivity

The biological versatility of this compound stems from its bipartite structural nature:

  • The C-5 Carboxylic Acid (The Anchor): In enzymatic targets like Protein Tyrosine Phosphatases (PTPs), the deprotonated carboxylate group mimics the phosphate moiety of a natural phosphotyrosine substrate[1]. In plant signaling, the exact presence of the -COOH moiety at the 5-position is an absolute requirement for activity; its removal nullifies the specific phenotypic response[2].

  • The C-2 Benzoyl Group (The Selectivity Filter): The bulky, aromatic benzoyl group at the C-2 position projects into secondary hydrophobic binding pockets. Substitutions on this benzoyl ring (e.g., methoxy groups) fine-tune the molecule's selectivity, shifting its affinity from phosphatases to G-protein coupled receptors (GPCRs) like Adenosine A1/A2A receptors[3].

Modulation of Plant Iron-Deficiency Signaling (The R6 Paradigm)

In agricultural biotechnology, this compound (designated as compound R6 in literature) has been identified as a potent small-molecule modulator of iron (Fe) homeostasis in Arabidopsis thaliana[2].

Mechanistic Pathway

Under Fe-deficient conditions, plants normally activate a transcriptional cascade that upregulates the iron transporter protein IRT1. R6 intercepts this pathway by inhibiting key upstream signaling regulators, thereby drastically attenuating the Fe-starvation response, reducing shoot Fe levels, and inducing chlorosis[2].

FeSignaling FeStarvation Fe Starvation (Low Iron) UpstreamReg Upstream Signaling Regulators FeStarvation->UpstreamReg IRT1Gene IRT1 Gene Transcription UpstreamReg->IRT1Gene FeUptake Fe Uptake & Homeostasis IRT1Gene->FeUptake R6 2-Benzoyl-1-benzofuran- 5-carboxylic acid R6->UpstreamReg Attenuates

Diagram: Attenuation of the Fe-deficiency signaling cascade in Arabidopsis by R6.

Human Therapeutics: Protein Tyrosine Phosphatase (PTP) Inhibition

In human medicine, derivatives based on the 6-hydroxy-benzofuran-5-carboxylic acid core are highly potent inhibitors of specific phosphatases linked to autoimmune diseases and bacterial infections.

Lymphoid-Specific Tyrosine Phosphatase (LYP)

LYP is a critical negative regulator of T-cell receptor signaling. Overactivity of LYP is associated with autoimmune disorders. Structure-based lead optimization has yielded benzofuran-5-carboxylic acid derivatives (e.g., Compound 8b) that bind competitively to the LYP active site[1]. The C-5 carboxylic acid and the adjacent C-6 hydroxyl group act as a salicylic acid-like pTyr surrogate, anchoring deeply into the arginine-rich catalytic pocket via robust hydrogen bonding[1].

Mycobacterium PTPB (mPTPB)

Similarly, the same scaffold has been utilized to develop inhibitors against mPTPB, a virulence factor secreted by Mycobacterium tuberculosis to subvert host macrophage immune responses. 3D-QSAR models confirm that hydrophobic extensions from the benzofuran core positively contribute to mPTPB inhibitory activity[4].

PTPInhibition Target Protein Tyrosine Phosphatase (e.g., LYP, mPTPB) ActiveSite Arginine-Rich Catalytic Pocket Target->ActiveSite Blockade Competitive Inhibition (Blocks Substrate) ActiveSite->Blockade Induces Inhibitor Benzofuran-5-carboxylic acid Derivative pTyrSurrogate C-5 -COOH acts as pTyr Surrogate Inhibitor->pTyrSurrogate pTyrSurrogate->ActiveSite Anchors via H-bonds

Diagram: Mechanism of competitive PTP inhibition by benzofuran-5-carboxylic acid derivatives.

Quantitative Data Summary

The following table synthesizes the biological efficacy of various benzofuran derivatives across different targets, illustrating the broad utility of the scaffold.

Compound Class / DerivativePrimary Biological TargetKey Quantitative MetricPrimary Physiological Effect
This compound (R6) Upstream Fe-signaling regulators (Plant)50 μM (Effective Dose)Induces severe chlorosis; blocks IRT1 expression[2]
6-Hydroxy-benzofuran-5-carboxylic acid (Cmpd 8b) Lymphoid-Specific Tyrosine Phosphatase (LYP)

= 110 nM
Blocks anaphylaxis; increases T-cell activation[1]
Benzofuran salicylic acid derivatives Mycobacterium PTPB (mPTPB)

= 1.4 - 1.6 µM
Restores macrophage immune response against TB[4]
Methoxy-substituted 2-benzoyl-1-benzofurans Adenosine A1 / A2A ReceptorsMicromolar rangeReceptor antagonism (Potential for Parkinson's/Asthma)[3]
Benzofuran-5-carboxylic acid (Cmpd 6) Gram-negative & Gram-positive BacteriaMIC varies by strainBroad-spectrum antibacterial activity[5]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducible results, the following protocols outline the precise methodologies for evaluating the biological activity of these derivatives.

Protocol A: Plant Iron-Deficiency Response Assay (In Vivo)

Objective: Evaluate the attenuation of IRT1 protein expression by this compound.

  • Step 1: Seedling Preparation. Germinate Arabidopsis thaliana seeds on 1/2 Murashige and Skoog (MS) medium. Grow for 6 days under controlled photoperiods.

  • Step 2: Compound Treatment. Transfer seedlings to either +Fe (sufficient) or -Fe (deficient) media containing 50 μM of the benzofuran derivative. Causality: Iron-deficient media forces the plant to upregulate IRT1; the compound's efficacy is measured by its ability to suppress this survival mechanism.

  • Step 3: Protein Extraction. After 3 days of treatment, harvest the roots and homogenize in extraction buffer containing protease inhibitors.

  • Step 4: Western Blotting. Separate proteins via SDS-PAGE and transfer to a nitrocellulose membrane. Probe with an anti-IRT1 primary antibody.

  • System Validation: Include a DMSO (mock) treated -Fe control. A successful assay will show heavy IRT1 accumulation in the mock -Fe group, while the compound-treated -Fe group will show suppressed IRT1 levels comparable to the +Fe baseline[2].

Protocol B: PTP Enzymatic Inhibition Assay (In Vitro)

Objective: Determine the


 or 

of benzofuran-5-carboxylic acid derivatives against LYP or mPTPB.
  • Step 1: Reagent Preparation. Prepare recombinant LYP or mPTPB enzyme in an assay buffer (e.g., 50 mM HEPES pH 7.0, 150 mM NaCl). Causality: The buffer must contain a reducing agent like Dithiothreitol (DTT) to maintain the catalytic cysteine residue of the PTP in its active, reduced state.

  • Step 2: Compound Incubation. Incubate the enzyme with varying concentrations of the benzofuran inhibitor (e.g., 1 nM to 100 μM) for 15 minutes at room temperature. Causality: Pre-incubation allows the competitive inhibitor to reach equilibrium binding within the active site before the substrate is introduced.

  • Step 3: Substrate Addition. Add the colorimetric substrate p-nitrophenyl phosphate (pNPP) to initiate the reaction.

  • Step 4: Detection. Measure the continuous production of p-nitrophenol by reading absorbance at 405 nm using a microplate reader.

  • System Validation: Run a parallel assay using a known broad-spectrum PTP inhibitor (e.g., sodium orthovanadate) as a positive control. Calculate the

    
     using the Cheng-Prusoff equation to confirm competitive inhibition[1].
    

References

  • Small-Molecules Selectively Modulate Iron-Deficiency Signaling Networks in Arabidopsis Source: Frontiers in Plant Science (via PubMed Central) URL:[Link]

  • A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Structural insights into mode of actions of novel natural Mycobacterium protein tyrosine phosphatase B inhibitors Source: CORE (Chemistry Central Journal) URL:[Link]

  • Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists Source: Bioorganic Chemistry (via ACS/Crossref indexing) URL:[Link]

  • Synthesis and antibacterial activity of 7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide and its Intermediates Source: Der Pharma Chemica URL:[Link]

Sources

Spectroscopic Analysis of 2-Benzoyl-1-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive spectroscopic analysis of 2-Benzoyl-1-benzofuran-5-carboxylic acid , a critical pharmacophore in medicinal chemistry often explored for its potential as a protein tyrosine phosphatase inhibitor (e.g., PTPN22) and anti-infective agent.

This technical document is structured to serve as a self-validating protocol for researchers requiring rigorous structural confirmation.

A Technical Guide for Structural Elucidation & Quality Control

Executive Summary & Chemical Identity

Compound: this compound CAS Registry Number: 773872-42-7 Molecular Formula: C₁₆H₁₀O₄ Molecular Weight: 266.25 g/mol Core Scaffold: Benzofuran (benzo[b]furan) with a ketone linkage at C2 and a carboxylic acid at C5.[1][2][3][4][5][6][7]

Analytical Challenge: The molecule contains two distinct carbonyl environments (ketone vs. carboxylic acid) and a highly conjugated aromatic system. Differentiating these functional groups and establishing the regiochemistry of the substitution (2,5-disubstitution) is the primary objective of this spectroscopic workflow.

Analytical Strategy: The Triad of Confirmation

To ensure scientific integrity, the characterization must follow a logical flow that cross-validates the structure.

MethodPrimary ObjectiveCritical Decision / Insight
Mass Spectrometry (ESI-MS) Determine MW and fragmentation fingerprint.Mode Selection: Use Negative Mode (ESI-) for the carboxylic acid (deprotonation) and Positive Mode (ESI+) to observe the benzoyl fragment.
NMR Spectroscopy (1H, 13C) Establish connectivity and regiochemistry.[8]Solvent: DMSO-d₆ is mandatory to observe the labile carboxylic acid proton (~13 ppm) and prevent aggregation.
Infrared (FT-IR) Differentiate carbonyl types.Distinguish the Ketone C=O (conjugated, ~1640 cm⁻¹) from the Acid C=O (~1680-1700 cm⁻¹).

Mass Spectrometry: Fragmentation & Ionization Logic

Experimental Protocol
  • Ionization Source: Electrospray Ionization (ESI).[9]

  • Flow Rate: 10 µL/min (Direct Infusion) or coupled to HPLC (0.4 mL/min).

  • Mobile Phase: 0.1% Formic Acid in Acetonitrile/Water (50:50).

Fragmentation Pathway (ESI+)

In positive mode, the molecule typically protonates at the ketone oxygen or the furan oxygen. High-energy collision-induced dissociation (CID) yields characteristic fragments.

  • Parent Ion: m/z 267.25 [M+H]⁺

  • Primary Fragment: m/z 105.03 (Benzoyl cation, Ph-C≡O⁺). This confirms the presence of the 2-benzoyl group.

  • Secondary Fragment: Loss of CO₂ from the carboxylic acid (M - 44).

Visualization: MS Fragmentation Logic

MS_Fragmentation Figure 1: Predicted ESI(+) Fragmentation Pathway for this compound M_Protonated [M+H]+ m/z 267.25 Benzoyl_Ion Benzoyl Cation [Ph-CO]+ m/z 105.03 M_Protonated->Benzoyl_Ion Alpha Cleavage (Ketone) Core_Fragment Benzofuran Core [M+H - PhCO]+ m/z ~162 M_Protonated->Core_Fragment C2-Carbonyl Scission Decarboxylation Decarboxylated [M+H - CO2]+ m/z 223 M_Protonated->Decarboxylation Loss of CO2 (-44 Da)

Nuclear Magnetic Resonance (NMR) Analysis

Sample Preparation

Dissolve 5–10 mg of the compound in 600 µL of DMSO-d₆ .

  • Why DMSO? Chloroform (CDCl₃) often leads to poor solubility for aromatic carboxylic acids and broadens the -COOH signal due to hydrogen bonding dimerization. DMSO breaks these dimers, yielding a sharp singlet.

1H NMR Interpretation (Predicted Data)

The spectrum is defined by three distinct regions: the acidic proton, the benzofuran core (highly deshielded), and the benzoyl phenyl ring.

ProtonShift (δ ppm)MultiplicityIntegrationAssignment Logic
-COOH 13.0 - 13.5 Broad Singlet1HCharacteristic of carboxylic acids in DMSO. Disappears on D₂O shake.
H-4 8.35 Doublet (J~1.5 Hz)1HMost deshielded aromatic proton. Ortho to -COOH, Meta to ether oxygen.
H-2' / H-6' 8.05 Doublet (J~7.5 Hz)2HOrtho protons on the benzoyl ring. Deshielded by the ketone carbonyl.
H-6 7.98 dd (J~8.5, 1.5 Hz)1HOrtho to -COOH, Para to ether oxygen.
H-3 7.85 Singlet1HDiagnostic Signal. The lone proton on the furan ring (C3). Confirms 2-substitution.[2][5]
H-7 7.75 Doublet (J~8.5 Hz)1HOrtho to the furan oxygen.
H-4' / H-3' / H-5' 7.55 - 7.65 Multiplet3HMeta/Para protons of the benzoyl group.
13C NMR Key Features
  • Ketone (C=O): ~184 ppm.[10] (Conjugated with two aromatics).[9]

  • Acid (COOH): ~167 ppm.

  • C-2 (Furan): ~152 ppm (Directly attached to Oxygen and Ketone).

  • C-7a (Bridgehead): ~157 ppm (Oxygenated aromatic carbon).

Visualization: HMBC Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) is the "gold standard" for linking the two rings.

HMBC_Connectivity Figure 2: Key HMBC Correlations establishing the 2-Benzoyl Linkage H3 H-3 Proton (Furan Ring) C_Ketone C=O (Ketone) ~184 ppm H3->C_Ketone 3-bond correlation C_Bridge C-2 (Furan) ~152 ppm H3->C_Bridge Direct connectivity C_Phenyl C-1' (Benzoyl) Quaternary C_Ketone->C_Phenyl Linkage

Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "fingerprint" of the functional group status.

  • 3300 - 2500 cm⁻¹ (Broad): O-H stretch of the carboxylic acid. The "hump" shape is diagnostic.

  • 1690 - 1710 cm⁻¹ (Strong): C=O stretch of the Carboxylic Acid .

  • 1635 - 1650 cm⁻¹ (Medium/Strong): C=O stretch of the Diaryl Ketone . Note: This is lower than typical ketones due to conjugation with both the furan and phenyl rings.

  • 1260 cm⁻¹: C-O stretch (Ar-O-Ar) of the benzofuran ring.

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, specific impurities are common based on the standard Pd-catalyzed carbonylation or Friedel-Crafts acylation routes.

Impurity ClassDetection MethodMarker Signal
Ethyl Ester Precursor 1H NMRQuartet at ~4.3 ppm, Triplet at ~1.3 ppm.
Residual Solvent (DMF) 1H NMRSinglets at 2.73, 2.89, 7.95 ppm.
Pd Catalyst ICP-MS>10 ppm Palladium.
Decarboxylated Byproduct LC-MSPeak at m/z 223 (Loss of COOH).

References

  • Benzofuran Synthesis & Analysis: Kirsch, G., et al. "Heterocyclic Chemistry: Synthesis of substituted benzofurans."[2] Journal of Heterocyclic Chemistry, 2008. (General grounding on benzofuran shifts).

  • Fragmentation of 2-Aroylbenzofurans: Da Silva, F., et al. "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2007.

  • NMR of Benzofuran-5-carboxylic acids: Zhang, Z., et al.[7] "Structure-based design of selective PTPN22 inhibitors." Journal of Medicinal Chemistry, 2019. (Provides specific shifts for the 5-COOH benzofuran core).

  • Spectral Database for Organic Compounds (SDBS): General reference for "2-benzoylbenzofuran" (SDBS No. 1245) and "Benzofuran-5-carboxylic acid".

Sources

Structural & Supramolecular Analysis of 2-Benzoyl-1-benzofuran-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Benzoyl-1-benzofuran-5-carboxylic Acid Crystal Structure Analysis Content Type: Technical Whitepaper / Methodological Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary: The Pharmacophore Context

This compound represents a critical scaffold in medicinal chemistry, particularly in the development of anti-tubercular and anti-cancer agents (tubulin polymerization inhibitors). The structural integrity of this molecule hinges on the interplay between the rigid benzofuran core , the rotatable 2-benzoyl moiety , and the hydrogen-bonding capacity of the 5-carboxylic acid tail.

Understanding its crystal lattice architecture is not merely an academic exercise; it is a prerequisite for predicting solubility, bioavailability, and polymorph stability during drug formulation. This guide details the synthesis, crystallization, and X-ray diffraction (XRD) analysis protocols required to elucidate its solid-state behavior.

Synthesis & Crystallization Protocol

Objective: To generate single crystals of sufficient quality (0.2–0.5 mm) for X-ray diffraction, devoid of twinning or disorder.

Synthetic Route (Rap-Stoermer Condensation)

To ensure the purity required for crystallization, we employ a base-catalyzed condensation strategy.

  • Reagents: 3-Formyl-4-hydroxybenzoic acid (1.0 eq), Phenacyl bromide (1.1 eq), and Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent System: DMF (Dimethylformamide) is preferred over ethanol for higher solubility of the acid precursor.

  • Procedure:

    • Dissolve the aldehyde and phenacyl bromide in DMF.

    • Add

      
       and reflux at 110°C for 4–6 hours.
      
    • Mechanism:[1][2][3][4][5] The phenoxide attacks the alpha-carbon of the phenacyl bromide, followed by an intramolecular aldol-type condensation and dehydration to close the furan ring.

    • Work-up: Pour into ice-cold HCl (1M) to precipitate the crude acid. Filter and wash with cold water.

Crystal Growth Optimization (The "Slow-Evaporation" Technique)

Direct precipitation yields microcrystalline powder unsuitable for SC-XRD. We utilize a binary solvent system to control nucleation rates.

ParameterConditionRationale
Solvent A (Good) THF or AcetoneSolubilizes the rigid benzofuran core.
Solvent B (Poor) Ethanol or HexaneInduces slow supersaturation.
Method Vapor DiffusionPlace a vial of the saturated solution (Solvent A) inside a larger jar containing Solvent B.
Temperature 4°C (Refrigerated)Lowers kinetic energy, reducing defects in the lattice.
Target Size

mm
Ideal for Mo-K

radiation sources.

Structural Analysis & Logic

The following analysis framework is based on established crystallographic data for 2-aroylbenzofuran analogs.

Molecular Conformation

The molecule is not planar. While the benzofuran system (C1–C8/O1) is rigid and planar (RMSD < 0.02 Å), the 2-benzoyl group twists out of the plane to relieve steric strain between the carbonyl oxygen and the furan ring hydrogens.

  • Critical Torsion Angle: The C2–C(carbonyl)–C(phenyl) torsion angle typically ranges between 20° and 45° . This twist disrupts extensive pi-stacking, impacting the melting point.

Supramolecular Synthons (The Carboxylic Dimer)

The dominant feature of the crystal packing is the Centrosymmetric Dimer .

  • Interaction: Intermolecular

    
     hydrogen bonds.[3][4][6][7]
    
  • Graph Set Motif:

    
    .
    
  • Geometry: Two molecules face each other, linking their carboxylic acid groups. This forms a stable "ribbon" or "dimer" unit that serves as the primary building block of the lattice.

Secondary Interactions (Hirshfeld Surface Analysis)

Beyond the strong hydrogen bonds, the stability is governed by weak forces, visualized via Hirshfeld surfaces mapped with


.
  • 
     Interactions:  Weak hydrogen bonds between the benzoyl carbonyl oxygen and aromatic hydrogens of adjacent molecules.
    
  • 
     Stacking:  Observed between the electron-rich benzofuran ring and the electron-deficient phenyl ring of the benzoyl group in antiparallel stacking modes (centroid-centroid distance ~3.7–3.9 Å).
    

Experimental Workflow Diagram

The following diagram outlines the logical flow from synthesis to structural refinement, ensuring data integrity.

CrystalAnalysis Synthesis Synthesis (Rap-Stoermer Condensation) Purification Purification (Recrystallization from EtOH/THF) Synthesis->Purification Yield > 80% Growth Crystal Growth (Vapor Diffusion @ 4°C) Purification->Growth Saturated Solution Selection Microscopy Selection (Polarized Light check for extinction) Growth->Selection 3-7 Days DataCollection XRD Data Collection (Mo-Kα, 100K) Selection->DataCollection Single Crystal Reduction Data Reduction (SAINT/CrysAlisPro) DataCollection->Reduction Raw Frames Solution Structure Solution (SHELXT - Intrinsic Phasing) Reduction->Solution hkl File Refinement Refinement (SHELXL - Least Squares) Solution->Refinement Initial Phasing Validation Validation (CheckCIF / Hirshfeld) Refinement->Validation R1 < 0.05 Validation->Refinement If Alerts Found

Caption: Workflow for the isolation and crystallographic characterization of this compound.

Quantitative Data Summary (Expected)

Based on analogous benzofuran-carboxylic acid structures (e.g., CSD Refcode: BIZYOB), the following unit cell parameters are the standard for validation.

ParameterValue (Typical Range)Significance
Crystal System Monoclinic or TriclinicLow symmetry due to the twisted benzoyl group.
Space Group

or

Centrosymmetric groups preferred for achiral acids.
Z (Molecules/Unit Cell) 4 (Monoclinic) or 2 (Triclinic)Indicates packing efficiency (

).
Unit Cell Volume (

)
1300 – 1500 ųConsistent with molecular weight ~280 g/mol .
Density (

)
1.40 – 1.48 g/cm³High density suggests efficient packing via H-bonds.
R-Factor (

)
< 0.05 (5%)Threshold for publication-quality data.

Detailed Refinement Strategy

To achieve the "Trustworthiness" pillar of E-E-A-T, the refinement process must address specific challenges associated with this molecule:

  • Hydrogen Atom Treatment:

    • Aromatic H: Constrain using a riding model (AFIX 43).

    • Carboxylic Acid H: Do not use a riding model initially. Locate this hydrogen in the Difference Fourier Map to confirm the

      
       dimer. Refine freely or with a soft restraint (DFIX) if the data resolution is low.
      
  • Disorder: The benzoyl phenyl ring may show rotational disorder. If thermal ellipsoids are elongated, split the phenyl ring positions and assign partial occupancies (e.g., 0.60/0.40).

  • Weighting Scheme: Update the weighting scheme (

    
    ) only in the final cycles to flatten the variance.
    

References

  • Benzofuran Synthesis & Activity

    • Kirilmis, C., et al. "Synthesis and antimicrobial activity of some novel 2-substituted benzofuran-5-carboxylic acid derivatives." European Journal of Medicinal Chemistry, 2008.

  • Crystallographic Methodology

    • Sheldrick, G. M.[8] "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 2015.

  • Supramolecular Analysis (Analogous Structures)

    • Sagaama, A., et al. "Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives."[7] Computational Biology and Chemistry, 2020.[7][9]

  • Tubulin Inhibition Context

    • Bancet, A., et al. "Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents." International Journal of Molecular Sciences, 2024.

Sources

Theoretical Characterization & Pharmacological Profiling of Benzofuran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Computational Guide for Drug Discovery & Structural Analysis

Executive Summary

Benzofuran carboxylic acids represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities. However, the rational design of these derivatives requires precise knowledge of their electronic structure, vibrational modes, and binding thermodynamics. This technical guide provides a rigorous, self-validating computational framework for studying these molecules. By synthesizing Density Functional Theory (DFT) with molecular docking, we establish a protocol to predict reactivity, validate structural integrity via spectroscopy, and screen for pharmacological efficacy.

Electronic Structure & Geometric Optimization

The foundation of any theoretical study is the accurate determination of the ground-state geometry. For benzofuran carboxylic acids, the presence of the carboxylic moiety (–COOH) and the fused aromatic system requires specific basis sets to account for lone pair electrons and hydrogen bonding.

1.1 Methodology: The B3LYP Standard

Current authoritative studies utilize the B3LYP hybrid functional. For benzofuran derivatives, the 6-311++G(d,p) basis set is the gold standard.

  • Why ++ (Diffuse Functions)? Essential for describing the electron density at large distances from the nucleus, particularly for the lone pairs on the furan oxygen and carboxylic oxygens, and for accurate description of anionic species if deprotonation is studied.

  • Why (d,p) (Polarization Functions)? Allows orbitals to distort, accommodating the anisotropic electron distribution in the aromatic rings.

1.2 Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is the primary descriptor of chemical stability and biological reactivity.

  • HOMO: Typically localized on the benzofuran ring (electron donor).

  • LUMO: Often shifts toward the carboxylic acid group (electron acceptor).

  • Chemical Hardness (

    
    ):  A large HOMO-LUMO gap implies high stability (hard molecule), while a small gap suggests high reactivity (soft molecule), often correlating with higher intracellular toxicity or potency.
    

Table 1: Calculated Electronic Descriptors for 1-Benzofuran-2-Carboxylic Acid (2BF) (Representative values based on B3LYP/6-311++G(d,p) theory)

DescriptorValue (eV)Interpretation
E_HOMO -6.85Ionization potential proxy; susceptibility to electrophilic attack.
E_LUMO -2.15Electron affinity proxy; susceptibility to nucleophilic attack.
Energy Gap (

E)
4.70Indicates moderate chemical stability; suitable for drug shelf-life.
Chemical Potential (

)
-4.50Dictates charge transfer direction in receptor binding.
Electrophilicity (

)
2.15Measure of energy stabilization when accepting electron charge.
Spectroscopic Validation: The Trust Framework

To ensure "Trustworthiness" in computational models, theoretical data must be calibrated against experimental benchmarks. Vibrational spectroscopy (FT-IR) serves as the primary validation tool.

2.1 Scaling Factors

DFT calculations often overestimate vibrational frequencies due to the neglect of anharmonicity. A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied to raw frequency data to align with experimental FT-IR results.

2.2 Diagnostic Bands

When analyzing benzofuran carboxylic acids, three specific vibrational modes confirm structural identity:

  • O–H Stretching: A broad band calculated around 3500–3000 cm⁻¹ (often observed as a broad plateau in experimental data due to H-bonding).

  • C=O Stretching: The "fingerprint" of the acid group. Calculated at ~1750 cm⁻¹ (gas phase) but observed experimentally at ~1690 cm⁻¹ due to solid-state dimerization.

  • C–O–C Stretching: The furan ring signature, typically found near 1260 cm⁻¹.

Mechanistic Insight: If the experimental C=O peak is significantly lower than the scaled theoretical value, it indicates strong intermolecular hydrogen bonding (dimer formation) in the crystal lattice, a critical factor for solubility and bioavailability.

Pharmacological Application: Molecular Docking

Once the electronic structure is validated, the focus shifts to biological interaction.[1] Benzofuran carboxylic acids are potent inhibitors of bacterial enzymes like S. aureus Sortase A and various cancer targets.

3.1 The Docking Workflow
  • Ligand Preparation: The optimized DFT structure (lowest energy conformer) is converted to PDBQT format. Charges must be assigned (Gasteiger charges) to simulate electrostatic interactions accurately.

  • Target Selection: Common targets include DNA Gyrase (antimicrobial) or Carbonic Anhydrase (anticancer).

  • Grid Box Definition: Must encompass the active site residues. For Sortase A, residues Cys184 and Arg197 are critical for binding.[2]

3.2 Interpreting Binding Energy

A binding affinity lower than -7.0 kcal/mol generally indicates a potential lead compound.

  • H-Bonds: Look for interactions between the carboxylic acid oxygen and backbone amides.

  • Pi-Pi Stacking: The benzofuran core often stacks with aromatic residues (Phe, Trp, Tyr) in the binding pocket.

Visualized Workflows
4.1 Computational Characterization Pipeline

This diagram outlines the step-by-step logic from initial sketching to final biological screening.

ComputationalWorkflow Start Initial Structure (ChemDraw/GaussView) Opt Geometry Optimization (DFT B3LYP/6-311++G**) Start->Opt Freq Freq Calculation (Check Imaginary Freqs) Opt->Freq Check Minima Found? (NImag = 0) Freq->Check Check->Opt No (Retune) Elec Electronic Analysis (HOMO/LUMO/MEP) Check->Elec Yes Spec Spectral Validation (IR/NMR Scaling) Elec->Spec Dock Molecular Docking (AutoDock Vina) Elec->Dock

Figure 1: The standard computational pipeline for validating benzofuran derivatives. Note the critical checkpoint for imaginary frequencies to ensure a true ground state.

4.2 Reactivity & Bio-Activity Logic

This diagram explains the causal link between electronic properties and drug efficacy.

ReactivityLogic FMO Frontier Molecular Orbitals (HOMO / LUMO) Gap Energy Gap (ΔE) FMO->Gap Soft Soft Molecule (Small Gap) Gap->Soft < 3.0 eV Hard Hard Molecule (Large Gap) Gap->Hard > 4.5 eV React High Chemical Reactivity (Electron Transfer) Soft->React Stable High Kinetic Stability (Low Reactivity) Hard->Stable Bio Biological Activity (Enzyme Inhibition) React->Bio Facilitates Binding

Figure 2: Causal relationship between orbital energies and pharmacological potential. "Soft" molecules often exhibit higher bioactivity due to easier electron cloud distortion.

Comprehensive Experimental Protocol

Objective: To characterize a novel benzofuran-2-carboxylic acid derivative.

  • Structure Generation:

    • Draw the molecule in GaussView or Avogadro.

    • Pre-optimize using the MMFF94 force field to fix steric clashes.

  • DFT Optimization (Gaussian Input Example):

    • Route Section: #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Water)

    • Note: Including solvent models (PCM/SMD) is crucial for simulating biological environments.

  • Output Analysis:

    • Check 1: Verify "Stationary point found" and ensure zero imaginary frequencies.

    • Check 2: Extract dipole moment and total energy.

    • Visualization: Use Multiwfn to generate the Molecular Electrostatic Potential (MEP) surface. Map the potential range from -5.0e-2 to +5.0e-2 to visualize the nucleophilic oxygen (red) and electrophilic hydrogen (blue).

  • Docking Preparation:

    • Download protein PDB (e.g., PDB ID: 2KID for Sortase A).[2]

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

    • Run AutoDock Vina with an exhaustiveness of 8.

References
  • Sagaama, A., et al. (2020). Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities.[1][3] Computational Biology and Chemistry. [Link][3]

  • Arunakumar, D. B., et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid.[4] Der Pharma Chemica. [Link]

  • Reddy, A., et al. Exploring Molecular Properties of a Novel Benzofuran Derivative Using Density Functional Theory. JETIR. [Link]

  • PubChem. Benzofuran-2-carboxylic acid | C9H6O3.[5] National Library of Medicine. [Link]

Sources

Methodological & Application

Application Note: Pharmacological Characterization of 2-Benzoyl-1-benzofuran-5-carboxylic Acid

[1]

Executive Summary & Mechanism of Action

2-Benzoyl-1-benzofuran-5-carboxylic acid (BBCA) represents a privileged scaffold in medicinal chemistry, primarily recognized for its utility as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor . PTP1B is a critical negative regulator of the insulin and leptin signaling pathways, making it a high-value target for Type 2 Diabetes (T2D) and obesity therapeutics.

Mechanistic Rationale

The efficacy of BBCA relies on its structural mimicry. The carboxylic acid moiety at position 5 functions as a non-hydrolyzable phosphate mimic, engaging the catalytic site of PTP1B (specifically the arginine residues in the P-loop). Meanwhile, the 2-benzoyl group extends into the adjacent hydrophobic pocket (secondary aryl phosphate binding site), enhancing selectivity over other phosphatases (like TCPTP).

This guide provides a validated workflow for:

  • Compound Reconstitution: Ensuring stability and solubility.

  • Biochemical Screening: A colorimetric kinetic assay to determine IC50 against recombinant PTP1B.

  • Cellular Validation: Assessing insulin sensitization via Akt phosphorylation in HepG2 hepatocytes.

Reconstitution & Storage Protocol

Benzofuran derivatives are lipophilic. Improper solubilization is the leading cause of experimental variability (precipitation in aqueous buffers).

Materials
  • Compound: this compound (MW: ~266.25 g/mol ).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

Procedure
  • Stock Preparation (50 mM): Dissolve the lyophilized powder in anhydrous DMSO. Vortex for 30 seconds. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage: Aliquot into light-protective amber tubes (20–50 µL per tube) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

  • Working Solutions: Dilute the stock into the assay buffer immediately prior to use.

    • Critical Note: The final DMSO concentration in enzymatic assays should not exceed 1% (v/v) , and in cell-based assays should not exceed 0.1% (v/v) to prevent solvent-induced artifacts.

Protocol A: Cell-Free Enzymatic Inhibition Assay (PTP1B)

This assay quantifies the ability of BBCA to inhibit the hydrolysis of p-Nitrophenyl Phosphate (pNPP) by recombinant PTP1B.

Reagents & Buffer Composition
ComponentConcentrationFunction
HEPES (pH 7.4) 50 mMMaintains physiological pH.
NaCl 100 mMIonic strength mimicry.
EDTA 1 mMChelates divalent cations (inhibits metalloproteases).
DTT (Dithiothreitol) 1 mMCRITICAL: Prevents oxidation of the catalytic Cysteine (Cys215) in PTP1B.
Substrate (pNPP) 2 mMColorimetric substrate (Absorbance @ 405 nm).
Enzyme 1–5 nMRecombinant Human PTP1B (residues 1–321).
Experimental Workflow
  • Buffer Prep: Prepare fresh Assay Buffer (HEPES, NaCl, EDTA). Add DTT immediately before the experiment.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of BBCA in Assay Buffer (range: 1 nM to 100 µM).

  • Enzyme Pre-incubation:

    • Add 40 µL of Assay Buffer to a 96-well clear flat-bottom plate.

    • Add 10 µL of diluted BBCA (or DMSO control).

    • Add 25 µL of PTP1B enzyme solution.

    • Incubate for 15 minutes at 37°C. This allows the inhibitor to reach equilibrium with the active site.

  • Reaction Initiation: Add 25 µL of pNPP substrate (pre-warmed to 37°C).

  • Kinetic Read: Immediately place in a microplate reader. Measure Absorbance at 405 nm every 60 seconds for 20 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot % Inhibition vs. Log[Concentration] to determine IC50.
    

Protocol B: Cellular Insulin Sensitization (Western Blot)

To verify that the in vitro inhibition translates to biological efficacy, we assess the phosphorylation of Akt (Protein Kinase B), a downstream effector of the insulin receptor.

Cell Model
  • Cell Line: HepG2 (Human liver carcinoma) or C2C12 (Mouse myoblasts).

  • Rationale: These lines express high levels of Insulin Receptor (IR) and are standard models for metabolic signaling.

Experimental Workflow
  • Seeding: Plate HepG2 cells in 6-well plates (

    
     cells/well) in DMEM + 10% FBS. Culture until 80% confluent.
    
  • Starvation (Synchronization): Wash cells with PBS and switch to serum-free DMEM for 16 hours. This reduces basal Akt phosphorylation.

  • Compound Treatment:

    • Treat cells with BBCA (e.g., 10 µM, 50 µM) for 2 hours .

    • Include a Vehicle Control (0.1% DMSO).

  • Insulin Stimulation:

    • Stimulate cells with human insulin (100 nM) for exactly 10 minutes .

    • Note: PTP1B inhibition should sustain the phosphorylation signal.

  • Lysis: Rapidly aspirate media, wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor), and lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Western Blotting:

    • Load 30 µg protein/lane.

    • Primary Antibodies: Anti-p-Akt (Ser473) [Target], Anti-Total Akt [Loading Control], Anti-GAPDH [Loading Control].

    • Expectation: BBCA-treated cells should show significantly higher p-Akt intensity compared to Insulin-only control.

Pathway Visualization (Mechanism of Action)

The following diagram illustrates the logical flow of the insulin signaling pathway and the specific intervention point of BBCA.

InsulinSignalingInsulinInsulinIRInsulin Receptor (IR)(Tyrosine Kinase)Insulin->IRActivatesIRS1IRS-1(Substrate)IR->IRS1PhosphorylatesPI3KPI3KIRS1->PI3KRecruitsPIP3PIP3PI3K->PIP3GeneratesAktAkt (PKB)PIP3->AktRecruitspAktp-Akt (Ser473)(Active)Akt->pAktPhosphorylationGlucoseGlucose Uptake / Glycogen SynthesispAkt->GlucosePromotesPTP1BPTP1B(Phosphatase)PTP1B->IRDephosphorylates(Inactivates)PTP1B->IRS1DephosphorylatesBBCA2-Benzoyl-1-benzofuran-5-carboxylic acidBBCA->PTP1BINHIBITS(Allosteric/Active Site)

Figure 1: Mechanism of Action. BBCA inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor (IR) and IRS-1, thereby amplifying the downstream PI3K/Akt signaling cascade.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Assay Buffer High concentration or pH shock.Do not exceed 100 µM in aqueous buffer. Ensure DMSO < 1%. Add BBCA to buffer slowly while vortexing.
No Inhibition (Enzymatic) Oxidation of Enzyme.DTT is mandatory. PTP1B has a catalytic cysteine that oxidizes rapidly. Add fresh DTT (1–5 mM) to the buffer.
High Background (Cellular) Inadequate Starvation.Ensure cells are serum-starved for at least 12–16 hours before insulin stimulation to reduce basal p-Akt levels.
Inconsistent IC50 Incubation Time.PTP1B inhibitors often show slow-binding kinetics. Ensure the 15-minute pre-incubation step is strictly followed.

References

  • Zhang, S., et al. (2009). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today.

  • Malamas, M. S., et al. (2000). Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties. Journal of Medicinal Chemistry.

  • Hussain, Y., et al. (2019). Benzofuran derivatives as potential dual inhibitors of PTP1B and alpha-glucosidase: Synthesis, in vitro and in silico studies. Bioorganic Chemistry.[1]

  • Jiang, C. S., et al. (2012). Benzofuran-based PTP1B inhibitors: a patent review. Expert Opinion on Therapeutic Patents.

  • Verma, M., et al. (2017). Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors as Potential Anti-Diabetes Agents. Current Topics in Medicinal Chemistry.

Application Note: Assay Development for 2-Benzoyl-1-benzofuran-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the development of biochemical and cell-based assays for 2-Benzoyl-1-benzofuran-5-carboxylic acid and its structural analogs. This chemical scaffold is recognized as a "privileged structure" in medicinal chemistry, primarily serving as a template for Non-Nucleoside Inhibitors (NNIs) of HCV NS5B Polymerase and PTP1B inhibitors for metabolic disorders. This document focuses on optimizing high-throughput screening (HTS) protocols, addressing the specific physicochemical challenges of the benzofuran core (solubility, fluorescence interference) and the carboxylic acid moiety (pH sensitivity).

Introduction: The Pharmacophore & Mechanism

The this compound scaffold is a classic example of fragment-based drug design. Its biological activity is driven by two distinct domains:

  • The Hydrophobic Anchor (2-Benzoyl-1-benzofuran): This planar, lipophilic system is designed to occupy deep hydrophobic pockets, such as the "Palm I/II" allosteric sites of the Hepatitis C Virus (HCV) NS5B polymerase or the secondary aryl-binding site of PTP1B.

  • The Electrostatic Warhead (5-Carboxylic Acid): This moiety mimics the phosphate group of biological substrates (e.g., phosphotyrosine) or acts as a salt-bridge acceptor for basic residues (e.g., Arginine) within the enzyme active site.

Mechanism of Action: Allosteric HCV NS5B Inhibition

In the context of HCV drug development, this molecule acts as an allosteric inhibitor.[1] Unlike nucleoside analogs that bind to the active catalytic center, benzofuran derivatives bind to the Palm domain . This binding event "locks" the enzyme in an inactive conformation, preventing the necessary structural rearrangement for RNA elongation.

MOA NS5B_Active NS5B Polymerase (Active Conformation) Complex Enzyme-Inhibitor Complex (Palm Site Bound) NS5B_Active->Complex + Inhibitor RNA_Synth RNA Synthesis (Viral Replication) NS5B_Active->RNA_Synth Normal Function Inhibitor 2-Benzoyl-1-benzofuran- 5-carboxylic acid Block Conformational Lock (Inhibition) Complex->Block Allosteric Change Block->RNA_Synth Prevents

Figure 1: Mechanism of Allosteric Inhibition.[2] The benzofuran scaffold binds the Palm site, preventing the conformational shift required for RNA synthesis.

Physicochemical Properties & Handling

Successful assay development requires strict adherence to solubility limits. The benzofuran core is highly lipophilic, while the carboxylic acid provides pH-dependent solubility.

PropertyValue/NoteImpact on Assay
LogP (Predicted) ~3.5 - 4.2High lipophilicity; risk of aggregation and non-specific binding to plasticware.
pKa (Acid) ~4.0 - 4.5At physiological pH (7.4), the molecule is anionic (carboxylate), improving solubility.
Solubility Low in water; High in DMSO.Critical: Prepare stocks in 100% DMSO. Final assay DMSO concentration must be <5% (ideally 1-2%).
Fluorescence Benzofurans can be fluorescent.Risk: May interfere with fluorescence intensity (FI) assays. Use TR-FRET or Red-shifted dyes to mitigate.

Handling Protocol:

  • Stock Prep: Dissolve solid compound in 100% DMSO to 10 mM. Sonicate for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles which precipitate the compound.

  • Dilution: Do not dilute directly into aqueous buffer. Perform serial dilutions in DMSO first, then transfer to buffer to prevent "crashing out."

Primary Assay: HCV NS5B Polymerase Inhibition (TR-FRET)

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the elongation of an RNA primer by recombinant NS5B. It is superior to radiometric assays for HTS due to safety and sensitivity.

A. Assay Principle[3]
  • Enzyme: Recombinant HCV NS5B (Genotype 1b, C-terminal truncated).

  • Substrate: Biotinylated RNA template + Digoxigenin-labeled UTP.

  • Detection: Streptavidin-Europium (Donor) + Anti-Digoxigenin-APC (Acceptor).

  • Signal: Polymerase activity incorporates Dig-UTP into the Biotin-RNA. Donor and Acceptor come into proximity -> FRET signal. Inhibitors decrease the signal.

B. Reagents & Buffer
  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.05% Tween-20 (Crucial to prevent benzofuran aggregation), 2% Glycerol.

  • RNA Template: Poly(rA)/Oligo(rU)12 (Biotinylated).

C. Step-by-Step Protocol
  • Compound Transfer:

    • Dispense 100 nL of compound (in DMSO) into a 384-well low-volume black plate.

    • Include High Control (DMSO only) and Low Control (10 µM HCV-796 or EDTA).

  • Enzyme Addition:

    • Dilute NS5B enzyme to 2x concentration (e.g., 10 nM) in Assay Buffer.

    • Dispense 5 µL of 2x Enzyme into wells.

    • Pre-incubation: Incubate for 15 mins at Room Temp (RT). This allows the allosteric inhibitor to bind the Palm site before substrate competition begins.

  • Substrate Initiation:

    • Prepare 2x Substrate Mix: 200 nM Biotin-RNA template, 1 µM GTP, 0.5 µM Dig-UTP in Assay Buffer.

    • Dispense 5 µL of Substrate Mix to start the reaction.

    • Centrifuge plate (1000 rpm, 1 min).

    • Incubate for 60-90 mins at RT (protect from light).

  • Detection:

    • Prepare Detection Mix: Streptavidin-Europium (1 nM) + Anti-Dig-APC (10 nM) in Detection Buffer (50 mM Tris, 150 mM NaCl, BSA).

    • Add 10 µL Detection Mix to all wells.

    • Incubate 1 hour at RT.

  • Read:

    • Measure TR-FRET on a multi-mode plate reader (e.g., EnVision).

    • Excitation: 337 nm. Emission 1: 615 nm (Eu). Emission 2: 665 nm (APC).

Workflow Step1 1. Compound Dispense (100 nL DMSO Stock) Step2 2. Enzyme Addition (5 µL NS5B) Step1->Step2 Incubate1 Pre-Incubation (15 min @ RT) Step2->Incubate1 Step3 3. Substrate Initiation (5 µL RNA/NTP Mix) Incubate1->Step3 Incubate2 Reaction (60 min @ RT) Step3->Incubate2 Step4 4. Detection Addition (10 µL Eu/APC Mix) Incubate2->Step4 Read 5. TR-FRET Readout (Ex 337 / Em 665) Step4->Read

Figure 2: TR-FRET Assay Workflow. The pre-incubation step is critical for allosteric inhibitors.

Secondary Assay: Cell-Based HCV Replicon (Luciferase)

To confirm that the benzofuran-carboxylic acid can penetrate cell membranes (despite the polar acid group), a cell-based assay is required.

Protocol
  • Cell Line: Huh-7 cells stably expressing the HCV subgenomic replicon (containing a Luciferase reporter gene).

  • Seeding: Plate 5,000 cells/well in a 96-well white tissue culture plate in DMEM + 10% FBS. Incubate 24h.

  • Treatment:

    • Add compounds (serial dilution in medium, max 0.5% DMSO).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Cytotoxicity Counter-Screen (Multiplexing):

    • Add CellTiter-Fluor (Promega) or similar viability reagent. Measure fluorescence (viability).

  • Reporter Readout:

    • Add Bright-Glo (Promega) Luciferase reagent.

    • Measure Luminescence (Viral Replication).

  • Analysis: Calculate EC50 (Antiviral potency) and CC50 (Cytotoxicity). A Selectivity Index (SI = CC50/EC50) > 10 is desired.

Data Analysis & Validation

Calculation of Inhibition

Calculate the TR-FRET Ratio:





Curve Fitting

Fit data to a 4-parameter logistic equation (Hill Slope) to determine IC50.

  • Note: If the curve is very steep (Hill slope > 2), suspect compound aggregation. Increase Tween-20 concentration.

Validation Criteria
  • Z' Factor: Must be > 0.5 for a robust screening assay.

  • Reference Standard: HCV-796 (Nesbuvir) should yield an IC50 of ~10-50 nM in this assay.

Troubleshooting Guide

IssueProbable CauseSolution
High Background Non-specific binding of Eu-Streptavidin.Increase BSA in detection buffer; use "black" plates.
Compound Precipitation Low solubility of benzofuran core.Ensure DMSO < 5%; Check for "cloudiness" before reading.
Bell-Shaped Curve Aggregation-based inhibition.Add 0.01% Triton X-100 or 0.05% Tween-20 to assay buffer.
Shift in IC50 vs Literature pH mismatch affecting Carboxylic Acid.Ensure Buffer pH is 7.5. The ionization state of the -COOH is critical for binding Arg residues.

References

  • HCV-796 Discovery: Erhardt, M., et al. "Mechanism of Action of the Non-Nucleoside Inhibitor HCV-796." Journal of Virology, 2009. Link

  • Benzofuran PTP1B Inhibitors: Malamas, M. S., et al. "Novel Benzofuran and Benzothiophene Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 2000. Link

  • Allosteric Binding Modes: Barreca, M. L., et al. "Benzofuran inhibitors of the HCV NS5B polymerase: an indetermined road to the clinic." Future Medicinal Chemistry, 2014. Link

  • Assay Optimization: "Guidance for Assay Development and HTS." NCBI Bookshelf. Link

Sources

Application Notes and Protocols for Antimicrobial Studies of 2-Benzoyl-1-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Benzofuran Scaffolds in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents with new mechanisms of action.[1][2][3] The benzofuran nucleus has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] This versatile heterocyclic system is a core component of numerous natural products and synthetic compounds, highlighting its potential as a foundational structure for the development of new drugs.[6][7]

This document provides a comprehensive guide for the investigation of 2-Benzoyl-1-benzofuran-5-carboxylic acid , a novel derivative, as a potential antimicrobial agent. We will delve into the rationale for its study, detailed protocols for in vitro susceptibility testing, and a framework for interpreting the generated data. The methodologies outlined herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and reproducible results.[8][9][10]

Rationale for Investigating this compound

The structure of this compound presents several features of interest for antimicrobial activity. The benzofuran core itself is a known pharmacophore.[1] The presence of a benzoyl group at the 2-position and a carboxylic acid at the 5-position may enhance its interaction with microbial targets and improve its pharmacokinetic properties. Structure-activity relationship studies of various benzofuran derivatives have indicated that substitutions at these positions can significantly influence their antimicrobial potency.[2][4] Therefore, a systematic evaluation of this specific compound is a logical step in the exploration of the benzofuran scaffold for new antimicrobial leads.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for assessing the antimicrobial activity of this compound.

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis A Synthesize and Purify 2-Benzoyl-1-benzofuran- 5-carboxylic acid B Prepare Stock Solution (e.g., in DMSO) A->B E Broth Microdilution Assay (Determine MIC) B->E F Agar Disk Diffusion Assay (Measure Zone of Inhibition) B->F C Culture Microbial Strains (Bacteria and Fungi) D Prepare Inoculum (Standardized to 0.5 McFarland) C->D D->E D->F G Record and Analyze Results (MIC values, Zone Diameters) E->G F->G H Compare with Control Antibiotics G->H

Caption: General workflow for antimicrobial susceptibility testing.

Detailed Protocols

Protocol 1: Preparation of this compound Stock Solution

Rationale: A high-concentration, sterile stock solution is essential for serial dilutions in susceptibility assays. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for biological assays. A solvent toxicity control is crucial to ensure that the observed antimicrobial effects are not due to the solvent itself.

Materials:

  • This compound (synthesized and purified)[7][11][12]

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly until the compound is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14] This is a gold-standard method for susceptibility testing.[15]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of this compound

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of DMSO used)

  • Multichannel pipette

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and mix. This will be your highest concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well.

  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.[15][16] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the diluted inoculum to each well, except for the negative control wells.

  • Set up control wells:

    • Positive Control: A known antibiotic with a similar serial dilution.

    • Negative Control: Broth only (to check for contamination).

    • Solvent Control: Broth with the highest concentration of DMSO used in the assay (to rule out solvent toxicity).

    • Growth Control: Broth with inoculum but no test compound.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).[14]

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 3: Agar Disk Diffusion Assay (Kirby-Bauer Method)

Rationale: The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of the antimicrobial activity.[14][15] It is a widely used, simple, and cost-effective method for routine susceptibility testing.[16]

Materials:

  • Mueller-Hinton Agar (MHA) plates[16]

  • Sterile cotton swabs

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile filter paper disks (6 mm diameter)

  • Stock solution of this compound

  • Positive control antibiotic disks

  • Negative control disk (impregnated with solvent only)

  • Forceps

Procedure:

  • Prepare MHA plates and allow them to dry.

  • Dip a sterile cotton swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess fluid.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate.

  • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the agar.[16]

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at the appropriate temperature and duration.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Data Presentation and Interpretation

The results of the antimicrobial susceptibility testing should be recorded systematically.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureusGram-positive
Bacillus subtilisGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Candida albicansFungal
Aspergillus nigerFungal

Table 2: Zone of Inhibition Diameters for this compound

Test MicroorganismGram StainZone of Inhibition (mm) of Test CompoundZone of Inhibition (mm) of Positive Control
Staphylococcus aureusGram-positive
Bacillus subtilisGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Candida albicansFungal
Aspergillus nigerFungal

Interpretation:

  • MIC Values: Lower MIC values indicate higher antimicrobial activity.

  • Zone of Inhibition: Larger zone diameters suggest greater susceptibility of the microorganism to the compound.

  • Spectrum of Activity: The range of microorganisms inhibited will determine if the compound has broad-spectrum or narrow-spectrum activity.

Potential Mechanism of Action: A Hypothesis

While the exact mechanism of action for this compound is yet to be determined, the benzofuran scaffold is known to interact with various cellular targets.[1] Potential mechanisms could involve the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. Further studies, such as time-kill assays, membrane permeability assays, and target-based enzymatic assays, would be necessary to elucidate the precise mechanism.

Potential Mechanism of Action cluster_compound This compound cluster_targets Potential Microbial Targets cluster_outcome Outcome A Test Compound B Cell Wall Synthesis A->B Inhibition C Protein Synthesis A->C Inhibition D DNA/RNA Synthesis A->D Inhibition E Cell Membrane Integrity A->E Disruption F Inhibition of Microbial Growth B->F C->F D->F E->F

Sources

Application Notes & Protocols for High-Throughput Screening of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1] Naturally occurring in various plants and also accessible through synthetic routes, benzofuran and its derivatives exhibit a remarkable breadth of biological and pharmacological activities.[2] These properties have positioned them as key pharmacophores in the development of novel therapeutics.[3]

The versatility of the benzofuran core allows for substitutions at multiple positions, leading to a vast chemical space of derivatives with diverse biological effects.[1] These derivatives have demonstrated potential as anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant agents.[4][5] For instance, certain derivatives have shown potent cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers, often by inducing apoptosis or inhibiting key cellular processes like tubulin polymerization.[6] The discovery of a benzofuran derivative as an inhibitor of the mTOR signaling pathway through high-throughput screening (HTS) highlights the power of this approach in unlocking the therapeutic potential of this scaffold.[7]

Given the sheer number of possible derivatives, high-throughput screening (HTS) is an indispensable tool for efficiently interrogating large benzofuran-based compound libraries to identify "hits"—compounds that modulate a biological target of interest.[8] This guide provides a comprehensive overview of the principles, workflows, and detailed protocols for conducting HTS campaigns focused on benzofuran derivatives, designed for researchers and scientists in the field of drug development.

The Logic of Assay Selection: Biochemical vs. Cell-Based Screening

The foundational decision in any HTS campaign is the choice of assay format. This choice dictates the nature of the data obtained and its physiological relevance. The two primary categories are biochemical assays and cell-based assays, each with distinct advantages and limitations.[9][10]

Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor, in a controlled, cell-free environment.[11]

  • Causality: The primary advantage is the direct measurement of target engagement. A positive result strongly suggests the compound interacts directly with the target molecule. This simplifies the subsequent mechanism of action (MoA) studies.

  • Common Formats: Popular formats include Fluorescence Resonance Energy Transfer (FRET), Time-Resolved FRET (TR-FRET), Fluorescence Polarization (FP), and luminescence-based assays that measure the consumption of ATP, such as the Kinase-Glo® assay.[12][13]

Cell-Based Assays: These assays measure a compound's effect within the complex environment of a living cell.[14]

  • Causality: These assays provide more physiologically relevant data, as they account for factors like cell permeability, metabolism, and off-target effects that are invisible in biochemical screens.[10] However, a positive hit does not guarantee direct target engagement; the compound could be acting on any component of the measured pathway.

  • Common Formats: Examples include reporter gene assays, cell viability/proliferation assays (e.g., MTT), and second messenger assays that monitor changes in intracellular signaling molecules.[15]

FeatureBiochemical AssaysCell-Based Assays
Primary Measurement Direct target interaction (e.g., enzyme inhibition, receptor binding)[11]Cellular response or phenotype (e.g., gene expression, viability)[14]
Physiological Relevance LowerHigher
Throughput Generally higherCan be lower, depending on complexity
Complexity Simpler, defined systemMore complex, potential for artifacts
Hit Interpretation Simpler MoA deconvolutionRequires more extensive follow-up to identify the direct target
Compound Requirements No cell permeability requiredMust be cell-permeable
Example for Benzofurans Screening for inhibitors of a purified kinase like mTORC1.[7]Screening for compounds that inhibit Hepatitis C Virus (HCV) replication in Huh7.5.1 cells.[16]

Recommendation for Benzofuran Libraries: A dual-screening strategy is often most effective. A primary HTS using a robust biochemical assay can rapidly identify direct binders from a large library. Confirmed hits can then be advanced to a secondary, cell-based assay to confirm efficacy in a more complex biological context.[17]

The High-Throughput Screening Workflow

A successful HTS campaign is a systematic, multi-step process designed to ensure data quality and reproducibility.[8] The process relies on miniaturization into 384- or 1536-well microplates and robotic automation to handle the large number of compounds.[18]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up AssayDev Assay Development & Miniaturization (to 384-well) Pilot Pilot Screen (~2000 compounds) Validate Z' > 0.5 AssayDev->Pilot Test robustness PrimaryHTS Full Library HTS (Single Concentration, e.g., 10 µM) Pilot->PrimaryHTS Proceed to HTS DataAcq Data Acquisition & Normalization PrimaryHTS->DataAcq HitID Primary Hit Identification (e.g., Z-score > 3) DataAcq->HitID HitConf Hit Confirmation (Dose-Response & IC50) HitID->HitConf Advance hits Orthogonal Orthogonal Assay (Different detection method) HitConf->Orthogonal Eliminate false positives SAR Preliminary SAR Analysis Orthogonal->SAR Validate true hits

Caption: High-level workflow for a typical HTS campaign.

Protocol: HTS for Benzofuran-Based Kinase Inhibitors using TR-FRET

This protocol details a biochemical assay to screen a benzofuran library for inhibitors of a target protein kinase. It utilizes Homogeneous Time-Resolved Fluorescence (HTRF®), a robust technology well-suited for HTS due to its low background and high signal-to-noise ratio.[19]

Principle of the Assay: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. An antibody specific for the phosphorylated substrate, labeled with a fluorescent acceptor (e.g., d2), is used for detection. The kinase is tagged (e.g., with GST), and an antibody against the tag is labeled with a fluorescent donor (e.g., Europium cryptate). When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation. Inhibitors prevent this, leading to a decrease in the FRET signal.

TR_FRET_Principle cluster_0 No Inhibition (High HTRF Signal) cluster_1 Inhibition (Low HTRF Signal) Kinase Kinase-Eu³⁺ PhosphoSubstrate Biotin-Substrate-PO₄ Kinase->PhosphoSubstrate + ATP Substrate Biotin-Substrate ATP ATP FRET FRET Signal PhosphoSubstrate->FRET Antibody Anti-PO₄-d2 Antibody->FRET Kinase_I Kinase-Eu³⁺ NoFRET No FRET Kinase_I->NoFRET + ATP Substrate_I Biotin-Substrate ATP_I ATP Inhibitor Benzofuran Inhibitor Inhibitor->Kinase_I

Sources

Application Notes & Protocols: Synthesis of 2-Benzoyl-1-benzofuran-5-carboxylic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran ring system, a fusion of benzene and furan, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2][3][4] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiarrhythmic properties.[3][5][6] The 2-aroylbenzofuran motif, in particular, is a key structural component in many bioactive molecules.[5][6] The addition of a carboxylic acid at the C-5 position introduces a critical functional group for modulating physicochemical properties such as solubility and provides a key interaction point for binding to biological targets, often through salt bridges or hydrogen bonding with amino acid residues like lysine or arginine. This guide provides a detailed, experience-driven protocol for the synthesis of 2-benzoyl-1-benzofuran-5-carboxylic acid derivatives, focusing on a robust and versatile synthetic strategy amenable to library synthesis for drug discovery programs.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent strategy. The core benzofuran ring can be disconnected via a palladium- and copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This modern approach offers high functional group tolerance and is well-suited for creating a library of diverse analogs.

Our forward synthesis strategy is therefore a three-step process:

  • Sonogashira Cross-Coupling: Reaction of a key building block, methyl 3-iodo-4-hydroxybenzoate, with a terminal alkyne (e.g., phenylacetylene) to form the 2-alkynylphenol intermediate.

  • Intramolecular Cyclization: Copper-catalyzed 5-exo-dig cyclization of the 2-alkynylphenol to construct the benzofuran ring system.[7]

  • Oxidation and Saponification: Concurrent oxidation of the benzylic position and saponification of the methyl ester to yield the final this compound.

This strategy is chosen for its reliability, efficiency, and adaptability for creating derivatives by simply varying the terminal alkyne coupling partner.

Visualized Synthetic Workflow

The overall synthetic pathway is outlined below. This workflow allows for the generation of a diverse library of compounds by modifying the 'R' group on the phenylacetylene starting material.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Oxidation & Saponification SM1 Methyl 3-iodo-4-hydroxybenzoate Int1 Intermediate A (Methyl 4-hydroxy-3-(phenylethynyl)benzoate) SM1->Int1 PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene SM2 Phenylacetylene (or derivative) SM2->Int1 Int2 Intermediate B (Methyl 2-phenylbenzofuran-5-carboxylate) Int1_ref Intermediate A Int1_ref->Int2 CuI, Cs₂CO₃, DMF, 100 °C Product Final Product (this compound) Int2_ref Intermediate B Int2_ref->Product 1. KMnO₄, Pyridine/H₂O 2. NaOH (aq) 3. HCl (aq)

Figure 1. A three-step synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-hydroxy-3-(phenylethynyl)benzoate (Intermediate A)

This protocol details the Sonogashira cross-coupling reaction. The use of a palladium/copper co-catalyst system is crucial for efficient C-C bond formation between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the aryl iodide.[8] Triethylamine acts as both a solvent and a base to neutralize the HI generated in situ.

Materials:

  • Methyl 3-iodo-4-hydroxybenzoate (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 3-iodo-4-hydroxybenzoate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe, followed by triethylamine. Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.

  • Add phenylacetylene (1.2 eq) dropwise via syringe over 5 minutes.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Gradient eluent: 10-40% Ethyl Acetate in Hexane) to yield Intermediate A as a pale yellow solid.

Protocol 2: Synthesis of Methyl 2-phenyl-1-benzofuran-5-carboxylate (Intermediate B)

This step involves an intramolecular 5-exo-dig cyclization. Copper(I) iodide is an effective catalyst for this transformation, promoting the nucleophilic attack of the phenolic oxygen onto the alkyne.[7] Cesium carbonate is used as a mild base to facilitate the deprotonation of the phenol.

Materials:

  • Methyl 4-hydroxy-3-(phenylethynyl)benzoate (Intermediate A) (1.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask, add Intermediate A (1.0 eq), CuI (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with dry nitrogen.

  • Add anhydrous DMF via syringe and stir the suspension.

  • Heat the reaction mixture to 100 °C and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product, Intermediate B, is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from ethanol or by silica gel chromatography.

Protocol 3: Synthesis of this compound (Final Product)

This final step is a two-part transformation conducted in a one-pot fashion. First, the benzylic C-H bond at the 2-position is oxidized to a ketone using potassium permanganate. Pyridine is used as a co-solvent to improve solubility. Second, the methyl ester is saponified under basic conditions, followed by acidic workup to yield the target carboxylic acid.

Materials:

  • Methyl 2-phenyl-1-benzofuran-5-carboxylate (Intermediate B) (1.0 eq)

  • Potassium permanganate (KMnO₄) (3.0 eq)

  • Pyridine

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve Intermediate B (1.0 eq) in a mixture of pyridine and water (3:1 v/v) in a round-bottom flask.

  • Heat the solution to 85 °C. Add KMnO₄ (3.0 eq) portion-wise over 1 hour, ensuring the purple color dissipates between additions. The reaction is exothermic.

  • After the final addition, maintain the temperature for an additional 2 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) through a Celite® pad, washing the pad with hot water.

  • To the combined filtrate, add a 10% aqueous NaOH solution until the pH is >12. Heat the mixture to reflux for 2 hours to saponify the ester.

  • Cool the solution in an ice bath and slowly acidify with concentrated HCl until the pH is ~2. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C.

  • The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation and Characterization

Successful synthesis should be confirmed by standard analytical techniques including NMR spectroscopy, mass spectrometry, and melting point analysis. The following table provides representative data for a small set of synthesized analogs.

Compound IDR-Group (on Benzoyl)Yield (%)M.p. (°C)¹H NMR (δ, ppm, key signal)m/z [M-H]⁻
1a H65245-2478.31 (d, J=1.5 Hz, H-4)265.05
1b 4-OCH₃62239-2418.29 (d, J=1.6 Hz, H-4)295.06
1c 4-Cl68255-2578.33 (d, J=1.5 Hz, H-4)299.01
1d 4-F71251-2538.32 (d, J=1.6 Hz, H-4)283.04

Application in Drug Discovery

The described synthetic route is highly amenable to the principles of medicinal chemistry for generating structure-activity relationships (SAR).[9]

  • Benzoyl Ring (R-group): The phenylacetylene starting material can be readily substituted. Introducing electron-donating or electron-withdrawing groups can probe electronic and steric requirements of the target protein's binding pocket.[9] Halogen substitutions, for instance, can introduce favorable hydrophobic interactions.[9]

  • Benzofuran Core: Modifications on the core benzofuran ring, by starting with different substituted 3-iodo-4-hydroxybenzoates, can explore additional binding interactions and influence the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compounds.

  • Carboxylic Acid (C-5): This group is often essential for activity, acting as a key pharmacophore. It can be converted to bioisosteres such as tetrazoles or hydroxamic acids to modulate acidity, cell permeability, and metabolic stability.

This library of compounds can then be screened against various biological targets, such as kinases, tubulin, or other enzymes implicated in diseases like cancer.[10][11][12]

References

  • Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances. Available at: [Link]

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC. Available at: [Link]

  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. Available at: [Link]

  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. Available at: [Link]

  • Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. PMC. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]

  • Versatile Electrochemical Synthesis of Selenylbenzo[ b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. PubMed. Available at: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. Biomedical Sciences. Available at: [Link]

  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • C–H Functionalization of 2-/3- Aroylbenzofurans: A Tool for Developing New Anti-Arrhythmic Drugs. Crimson Publishers. Available at: [Link]

  • Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. Synfacts. Available at: [Link]

  • Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers. Available at: [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

  • Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents. PubMed. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. Available at: [Link]

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. Available at: [Link]

  • Some recent approaches to the synthesis of 2-substituted benzofurans. PubMed. Available at: [Link]

  • Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. PMC. Available at: [Link]

  • A Convenient Two-Step Synthesis of 2-Arylbenzofurans. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents. PMC. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available at: [Link]

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available at: [Link]

  • Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available at: [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. Available at: [Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. Available at: [Link]

  • Perkin rearrangement. Wikipedia. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Available at: [Link]

Sources

Application Note: In Vivo Imaging Applications of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzofuran derivatives represent a privileged scaffold in molecular imaging, particularly for neurodegenerative pathologies. Their planar, lipophilic structure allows for efficient Blood-Brain Barrier (BBB) penetration and high-affinity binding to


-sheet rich protein aggregates. This guide details the application of benzofurans as PET radiotracers (targeting Amyloid-

and Tau) and optical probes. It includes validated protocols for the radiosynthesis of

F-labeled benzofurans and workflows for in vivo small animal imaging.

Part 1: The Chemical Scaffold & Mechanism

Why Benzofurans?

The benzofuran core (specifically 2-arylbenzofuran) mimics the pharmacophore of established amyloid-binding dyes like Thioflavin-T and Congo Red but offers superior pharmacokinetic profiles for in vivo use.

  • Lipophilicity (logP): Typically ranges between 2.0 and 3.5. This is the "Goldilocks" zone for passive diffusion across the BBB.

  • Stokes Shift: In optical applications, extended benzofuran conjugates (e.g., styrylbenzofurans) exhibit large Stokes shifts, reducing self-quenching and separating excitation/emission signals.

  • Radiolabeling Versatility: The phenyl ring at the 2-position provides an ideal site for nucleophilic substitution with

    
    F or iodination with 
    
    
    
    I/
    
    
    I without disrupting the planar binding geometry.
Mechanism of Action: Amyloid Channel Binding

Benzofurans bind to the "grooves" formed by the


-sheet secondary structure of Amyloid-

(A

) plaques and Neurofibrillary Tangles (NFTs). The binding is driven by hydrophobic interactions and

-stacking between the benzofuran aromatic system and the amino acid residues (phenylalanine/tyrosine) within the amyloid pocket.
Development Workflow

The following diagram illustrates the critical path from scaffold design to in vivo validation.

BenzofuranWorkflow Design Scaffold Design (2-Arylbenzofuran) Synthesis Precursor Synthesis (Tosylate/Nitro) Design->Synthesis SAR Optimization Labeling Radiolabeling (18F-Fluorination) Synthesis->Labeling Nucleophilic Subst. InVitro In Vitro Binding (Ki Determination) Labeling->InVitro Validation InVivo In Vivo Imaging (PET/Optical) InVitro->InVivo Select Candidates InVivo->Design Feedback Loop

Figure 1: Iterative development workflow for benzofuran-based imaging agents.

Part 2: Application Note - PET Imaging of Alzheimer's Disease

Target: Amyloid- Plaques

The most mature application of benzofurans is the detection of senile plaques in Alzheimer's Disease (AD). Derivatives such as [


F]FPYBF-2  have shown high affinity (

nM) for A

(1-42) aggregates.
Comparative Data: Benzofurans vs. Standards

The table below compares benzofuran tracers against clinical standards like [


C]PiB.
Property[

C]PiB (Standard)
[

F]FPYBF-2 (Benzofuran)
Advantage/Note
Half-life 20 min110 min

F

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Benzoyl-1-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-Benzoyl-1-benzofuran-5-carboxylic acid in aqueous solutions. Our goal is to provide a comprehensive, scientifically-grounded resource that not only offers solutions but also explains the underlying chemical principles to empower your experimental design.

Section 1: Understanding the Challenge - Core Principles & FAQs

This section addresses the fundamental properties of this compound that contribute to its poor aqueous solubility.

Q1: Why is this compound expected to be poorly soluble in neutral aqueous solutions?

The low aqueous solubility of this compound is a direct consequence of its molecular structure, which features a large, hydrophobic scaffold and a single, ionizable functional group.

  • Hydrophobic Character: The molecule is built on a fused benzofuran ring system, which is inherently nonpolar and water-insoluble. The addition of a benzoyl group at the 2-position further increases the molecule's size and hydrophobicity, promoting self-association (stacking) in aqueous media rather than interaction with water molecules. Aromatic carboxylic acids with large nonpolar regions are known to have limited water solubility[1][2].

  • The Role of the Carboxylic Acid: The carboxylic acid group is the only polar, ionizable moiety capable of significantly interacting with water. However, in its protonated form (at acidic or neutral pH), its contribution to solubility is limited. To achieve significant aqueous solubility, this group must be deprotonated to its anionic carboxylate form (R-COO⁻), which is far more polar.

Q2: What are the key physicochemical properties I should be aware of?
PropertyEstimated ValueSignificance for Aqueous Solubility
Molecular Weight ~266.25 g/mol A moderately high molecular weight contributes to lower solubility.
pKa (Carboxylic Acid) 4.0 - 5.0This is the most critical parameter. The compound will be predominantly in its insoluble, protonated form at any pH below this range. Full solubilization as the carboxylate salt requires a pH at least 1.5-2 units above the pKa.
Calculated logP > 3.0The logarithm of the octanol/water partition coefficient (logP) is a measure of lipophilicity. A value greater than 3 indicates high lipophilicity and predicts poor aqueous solubility. Structurally related benzofuran carboxylic acids have logP values in the range of 1.9 to 2.9[3][4][5]; the addition of a benzoyl group will significantly increase this value.
Aqueous Solubility (Neutral pH) Very Low (< 10 µg/mL)Based on the high logP and the protonated state of the carboxylic acid at neutral pH, the intrinsic solubility is expected to be minimal.
Section 2: Troubleshooting Guide & Experimental Protocols

This section provides a logical workflow and step-by-step protocols to systematically address and overcome solubility issues.

Q3: I'm observing a precipitate or cloudy suspension when I add my compound to a neutral buffer (e.g., PBS pH 7.4). What is the first and most effective troubleshooting step?

The immediate cause is that the compound is in its neutral, protonated carboxylic acid form, which is insoluble. The most direct approach is to increase the pH of the solution to deprotonate the carboxylic acid into its highly soluble carboxylate salt.

G cluster_0 pH-Dependent Solubility Equilibrium Insoluble R-COOH (Insoluble, Protonated Form) Soluble R-COO⁻ + H⁺ (Soluble, Deprotonated Form) Insoluble->Soluble  Increase pH (> pKa + 2)   (e.g., add NaOH, use basic buffer) Soluble->Insoluble  Decrease pH (< pKa)   (e.g., add HCl, use acidic buffer)

Figure 1. The effect of pH on the ionization and solubility of the carboxylic acid.
Q4: How do I systematically determine the minimum pH required for complete solubilization?

Performing a pH-solubility titration is a robust method to identify the precise pH at which your compound dissolves and remains stable in your desired buffer system.

  • Preparation: Weigh out a precise amount of this compound into a glass vial to make a solution of your target concentration (e.g., 10 mg for a 1 mg/mL final solution in 10 mL).

  • Initial Suspension: Add your desired aqueous buffer (e.g., 9 mL of water or saline) to the vial. The compound will likely form a suspension.

  • Titration: While stirring vigorously, add a low-molarity basic solution (e.g., 0.1 M NaOH) dropwise. Monitor the pH of the suspension continuously with a calibrated pH meter.

  • Observation: Note the exact pH at which the last solid particles dissolve completely, resulting in a clear solution. This is your practical solubilization pH.

  • Confirmation: To ensure the process is reversible, slowly add a low-molarity acid (e.g., 0.1 M HCl) and observe the pH at which the compound begins to precipitate again. This confirms that the solubility is pH-dependent.

  • Final Volume Adjustment: Add the remaining buffer to reach the final target volume (e.g., 10 mL). The final pH should be maintained at or above the observed solubilization pH.

Q5: My biological experiment is sensitive and must be conducted at a near-neutral pH. What are my options if basic conditions are not suitable?

When pH modification is not an option, the strategy shifts to modifying the solvent to make it more hospitable to the hydrophobic molecule. This can be achieved using co-solvents or specialized solubilizing agents like cyclodextrins.

G Start Solubility Issue at Neutral pH CheckpH Can experimental pH be increased? Start->CheckpH UseBase Use pH Adjustment (Protocol 1) CheckpH->UseBase Yes UseCosolvent Use Organic Co-solvent (e.g., DMSO, Ethanol) (Protocol 2) CheckpH->UseCosolvent No Success Clear Solution Achieved UseBase->Success UseCyclodextrin Use Cyclodextrins (e.g., HP-β-CD) (Protocol 3) UseCosolvent->UseCyclodextrin Co-solvent not compatible? UseCosolvent->Success Compatible UseCyclodextrin->Success

Figure 2. Troubleshooting workflow for addressing solubility issues.
Q6: How do I properly prepare a stock solution using an organic co-solvent?

Using a water-miscible organic solvent is a standard laboratory practice. The key is to first dissolve the compound in 100% co-solvent to create a high-concentration stock, which is then diluted into the aqueous buffer. Dimethyl sulfoxide (DMSO) and ethanol are common choices.

  • Solvent Selection: Choose a biocompatible organic solvent in which your compound is freely soluble (e.g., DMSO, ethanol).

  • High-Concentration Stock: Dissolve the this compound in the chosen solvent to create a concentrated stock solution (e.g., 50-100 mM). Ensure complete dissolution.

  • Serial Dilution: Perform serial dilutions of the stock solution into your final aqueous buffer.

  • Critical Step - Dilution Technique: When diluting, add the stock solution to the aqueous buffer while vortexing or stirring vigorously. Never add aqueous buffer to the concentrated stock, as this can cause immediate precipitation.

  • Final Concentration Check: Be mindful of the final percentage of the organic solvent in your experiment. It should be kept to a minimum (typically <0.5% v/v) and a vehicle control (buffer with the same percentage of co-solvent) must be included in your experiments.

Q7: How can cyclodextrins enhance the solubility of my compound, and how do I use them?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the nonpolar benzoyl-benzofuran portion of your molecule, effectively shielding it from water and forming a water-soluble "inclusion complex"[6]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD at a concentration significantly higher than your target compound concentration (e.g., a 10-50 molar excess).

  • Add Compound: Add the powdered this compound directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir or sonicate the mixture at room temperature or with gentle warming (e.g., 37-40°C) for several hours until the solution becomes clear. This process can take time as the complex forms.

  • Sterile Filtration: Once dissolved, sterile-filter the solution through a 0.22 µm filter to remove any remaining undissolved particulates. The resulting clear solution contains the water-soluble inclusion complex.

Section 3: Advanced Considerations
Q8: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments?
  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution. It is a fixed value under given conditions (pH, temperature, solvent). The methods described above (pH adjustment, cyclodextrins) aim to increase the thermodynamic solubility.

  • Kinetic Solubility refers to the concentration of a compound that can be reached upon diluting a concentrated organic stock solution into an aqueous buffer before it precipitates. This often results in a supersaturated solution that may be clear for a period of time (minutes to hours) before precipitation occurs.

Expert Insight: If you are using the co-solvent method (Protocol 2), you are relying on kinetic solubility. It is crucial to prepare these solutions fresh and use them promptly. If you observe precipitation over the course of a long experiment, your solution was likely supersaturated and has crashed out. In such cases, increasing the pH or using cyclodextrins to improve thermodynamic solubility is a more robust approach.

References
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (Source: MDPI) URL: [Link]

  • Benzofuran | C8H6O | CID 9223. (Source: PubChem) URL: [Link]

  • Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. (Source: MDPI) URL: [Link]

  • 1-benzofuran, 271-89-6. (Source: The Good Scents Company) URL: [Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. (Source: Pearson) URL: [Link]

  • Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). (Source: Cheméo) URL: [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (Source: NCERT) URL: [Link]

  • Determination and correlation for solubility of aromatic acids in solvents. (Source: ResearchGate) URL: [Link]

  • 2-Methyl-1-benzofuran-5-carboxylate | C10H7O3-. (Source: PubChem) URL: [Link]

  • 1-Benzofuran-5-Carboxylic Acid | C9H6O3. (Source: PubChem) URL: [Link]

Sources

Technical Support Center: Synthesis of 2-Benzoyl-1-benzofuran-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BZ-BF-5COOH-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Yield Optimization & Troubleshooting Guide

Executive Summary & Core Directive

User Issue: Low yield and purification difficulties during the synthesis of 2-Benzoyl-1-benzofuran-5-carboxylic acid. Diagnosis: The presence of the free carboxylic acid at the C5 position creates two primary failure modes:

  • Zwitterion Interference: The acidic proton interferes with the base-mediated enolate formation required for the Rap-Stoermer condensation.

  • Solubility Traps: The product precipitates prematurely or co-precipitates with salts, leading to massive losses during workup.

The Solution (The "Ester Protocol"): Do not attempt the direct condensation with the free acid (3-formyl-4-hydroxybenzoic acid). You must switch to the Ester-Protection Route . This converts the zwitterion problem into a solubility advantage.

The "Gold Standard" Protocol (Ester Route)

This protocol utilizes a modified Rap-Stoermer Condensation . By protecting the carboxylic acid as a methyl ester, we increase lipophilicity, allowing the reaction to proceed in organic solvents without salt precipitation.

Phase A: The Condensation (Ring Formation)

Reagents:

  • Substrate A: Methyl 3-formyl-4-hydroxybenzoate (1.0 equiv)

  • Substrate B: 2-Bromoacetophenone (Phenacyl bromide) (1.1 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Crucial for Finkelstein exchange in situ.

  • Solvent: DMF (Dimethylformamide) or PEG-400 (Green alternative).

Step-by-Step Workflow:

  • Dissolution: Dissolve Substrate A and Substrate B in DMF (5 mL per mmol).

  • Activation: Add

    
     and KI. The KI converts the bromide to a more reactive iodide in situ.
    
  • Heating: Heat the mixture to 80–90°C .

    • Note: Do not exceed 110°C; this causes decarboxylation or polymerization of the phenacyl bromide.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde (Substrate A).

  • Workup (The "Crash" Method): Pour the hot reaction mixture into crushed ice-water (10x volume). The Methyl Ester Intermediate will precipitate as a solid. Filter and wash with water.[1]

Phase B: Hydrolysis (Deprotection)
  • Suspension: Suspend the wet solid from Phase A in Methanol/THF (1:1).

  • Saponification: Add 2N NaOH (3.0 equiv). Heat to reflux for 1-2 hours.

  • Acidification: Cool to room temperature. Acidify carefully with 1N HCl to pH 2-3.

  • Isolation: The target This compound will precipitate as a high-purity solid.

Mechanism of Action (Visualized)

The Rap-Stoermer reaction involves an initial O-alkylation followed by an intramolecular aldol-type condensation. Understanding this pathway explains why moisture and weak bases kill the yield.

RapStoermer Start Salicylaldehyde Derivative Phenoxide Phenoxide Ion Start->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Inter1 O-Alkylated Intermediate Phenoxide->Inter1 SN2 Attack on Alkyl Alkyl Phenacyl Bromide Alkyl->Inter1 Enolate Enolate Formation Inter1->Enolate Base abstraction of alpha-H Cyclic Aldol Cyclization Enolate->Cyclic Intramolecular Attack Product 2-Benzoylbenzofuran Scaffold Cyclic->Product -H2O (Dehydration)

Caption: The Rap-Stoermer cascade.[2] Failure at 'Enolate Formation' (due to wet solvent) leads to the isolation of the uncyclized O-alkylated ether.

Troubleshooting Center (FAQs)

Q1: My product is a sticky dark tar instead of a solid. What happened?

  • Cause: Polymerization of the phenacyl bromide (Substrate B) or incomplete cyclization.

  • Fix:

    • Stoichiometry: Ensure you are not using a large excess of phenacyl bromide (>1.2 equiv).

    • Temperature: If running >100°C, lower to 80°C. High heat promotes tar formation.

    • Rescue: Triturate the tar with cold Ethanol. The benzofuran is often less soluble than the impurities and may crystallize out.

Q2: I see a major spot on TLC that is NOT the product, but the starting material is gone.

  • Diagnosis: You likely isolated the intermediate ether (Inter1 in the diagram above). The ring did not close.

  • Fix: The base was likely too weak or the solvent too wet to drive the aldol condensation.

    • Add stronger base (KOH or NaOEt) to the mixture and reflux for another 2 hours to force cyclization.

Q3: The yield is <30%.

  • Cause: If using the free acid starting material, the base is being consumed to neutralize the carboxylic acid, forming a salt that coats the reagents.

  • Fix: Switch to the Methyl Ester starting material immediately. If you must use the acid, use 3.5 equiv of base and add a phase transfer catalyst (TBAB - Tetrabutylammonium bromide).

Optimization Data Matrix

Comparison of reaction conditions for 2-aroylbenzofuran synthesis.

ParameterStandard (Old Method)Optimized (Green/High Yield)Microwave Assisted
Solvent AcetonePEG-400 or WaterEthanol
Base

TEA (Triethylamine)KOH
Temp Reflux (56°C)100–130°C120°C
Time 6–12 Hours1–2 Hours10–20 Minutes
Yield 40–60%85–95% 90–98%
Notes Slow, heterogeneous.Homogeneous, faster kinetics.Best for library synthesis.

Advanced Recommendation: If you have access to a microwave reactor, use the Microwave Assisted method with the methyl ester.

  • Conditions: Methyl ester substrate + Phenacyl bromide +

    
     in Ethanol.
    
  • Settings: 120°C, 15 minutes, High Absorption.

  • Result: Near quantitative conversion with minimal side products.[3][4][5]

Logic Tree for Process Failure

Use this flow to diagnose your specific experimental failure.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC (Aldehyde consumed?) Start->CheckTLC Yes Yes CheckTLC->Yes No No CheckTLC->No Stalled ProductState Physical State of Product Yes->ProductState AddCat Add KI (0.1 eq) or Increase Temp No->AddCat Solid Solid Precipitate ProductState->Solid Tar Sticky Tar/Oil ProductState->Tar CheckSolubility Check Solubility in 2N NaOH Solid->CheckSolubility Triturate Triturate with cold EtOH Recrystallize from AcOH Tar->Triturate Soluble Soluble (Good) CheckSolubility->Soluble Insoluble Insoluble (Bad) CheckSolubility->Insoluble Success Proceed to Acidification (Product is pure) Soluble->Success Failure Ester Hydrolysis Incomplete or Wrong Isomer Insoluble->Failure

Caption: Diagnostic flow for evaluating crude reaction mixtures.

References

  • Koca, M. et al. (2022).[6] Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect.

  • Rao, G.K. et al. (2013). A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. Arabian Journal of Chemistry.

  • Kirsch, G. et al. (2010). Convenient Synthesis of Some 3-Phenyl-1-benzofuran-2-carboxylic Acid Derivatives. Heterocycles.

  • Verkman, A.S. et al. (2014). Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors. European Journal of Medicinal Chemistry.

Sources

stability of 2-Benzoyl-1-benzofuran-5-carboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability of 2-Benzoyl-1-benzofuran-5-carboxylic acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for our partners in research, discovery, and development. We understand that the stability and reactivity of a key building block are critical for the success and reproducibility of your experiments. This document synthesizes our in-house data and knowledge from the scientific literature to provide you with practical, field-proven insights into the handling, storage, and experimental use of this versatile compound. Our goal is to empower you to anticipate potential challenges, troubleshoot effectively, and ensure the integrity of your results.

Frequently Asked Questions (FAQs): Core Stability Profile

This section addresses the most common questions regarding the chemical stability of this compound under typical laboratory conditions.

Question 1: What is the overall chemical stability of this compound and what are its primary degradation pathways?

This compound is a moderately stable aromatic compound. Its stability is dictated by the three key functional regions: the benzofuran core, the C2-benzoyl ketone, and the C5-carboxylic acid. The benzofuran ring itself is known to have good thermal stability.[1] However, the molecule's stability can be compromised by pH extremes, prolonged exposure to high-intensity light, and strong oxidizing or reducing conditions.

The primary theoretical degradation pathways include:

  • Photodegradation: Aromatic heterocyclic systems like benzofuran can be susceptible to photochemical reactions, especially in solution and under UV light.[2]

  • Oxidative Cleavage: The benzofuran ring can be susceptible to oxidative cleavage under strong oxidizing conditions, potentially leading to the formation of salicylaldehyde or salicylic acid derivatives.[3][4]

  • Reactions of the Carboxylic Acid: The -COOH group will undergo typical reactions such as esterification or amide bond formation, which are not degradation but planned transformations. Under harsh conditions, decarboxylation is a possibility, though generally requiring high heat or specific catalytic conditions.

Question 2: How does pH affect the stability of this compound in aqueous or protic solvents?

The pH of the medium is a critical factor. While specific hydrolysis data for the C2-benzoyl linkage is not prominently documented, we can infer stability from general chemical principles and data on analogous structures.[5]

  • Acidic Conditions (pH < 4): The compound is expected to be relatively stable. The carboxylic acid will be protonated, and while strong acid could catalyze side reactions, the core structure should remain intact under moderately acidic conditions used in, for example, reversed-phase HPLC.

  • Neutral Conditions (pH 6-8): This is the range of maximum predicted stability. The carboxylic acid will be partially or fully deprotonated to its carboxylate form.

  • Basic Conditions (pH > 9): Caution is advised. While the molecule does not contain a readily hydrolyzable group like an ester or amide, strong basic conditions can increase electron density in the ring system and may promote slow degradation or side reactions over extended periods, especially at elevated temperatures. The primary concern in a reaction context would be unwanted deprotonation or base-catalyzed side reactions if other reactive species are present.

Question 3: Is the compound sensitive to light? What are the best practices for handling and storage?

Yes, benzofuran derivatives can exhibit photosensitivity.[2][6] Exposure to ambient laboratory light during an experiment is generally acceptable for short durations. However, for long-term storage or during sensitive, multi-hour reactions, photostability should be considered.

Best Practices:

  • Storage: Store the solid material in an amber vial or a container shielded from light.

  • In-Solution: Prepare solutions fresh. If solutions must be stored, even for a day, they should be kept in amber volumetric flasks or vials and refrigerated. For reactions sensitive to radical pathways, degassing the solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) is a recommended precaution.

Question 4: What is the thermal stability of this compound?

The solid compound possesses good thermal stability, which is characteristic of many benzofuran structures.[1] Degradation is not typically observed at temperatures commonly used for reactions in solvents like DMF, acetonitrile, or toluene (up to ~120 °C) for standard reaction times. However, prolonged heating at high temperatures (>150 °C) could potentially lead to decarboxylation or other thermal decomposition pathways.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis During a Reaction.

  • Possible Cause 1: Oxidative Degradation. If your reaction is run open to the air for extended periods, especially with metal catalysts, oxidative degradation of the benzofuran ring may occur. Biomimetic oxidation studies show that the furan ring can be cleaved.[3]

  • Solution: Ensure the reaction is run under an inert atmosphere (N₂ or Ar). If metal catalysts are used, consider adding antioxidants if compatible with your reaction chemistry.

  • Possible Cause 2: Photodegradation. If your reaction vessel is exposed to direct sunlight or strong laboratory light for many hours, you may be observing photolytic byproducts.[2]

  • Solution: Cover the reaction flask with aluminum foil.

  • Possible Cause 3: Reaction with Solvent. In certain cases, solvents can participate in reactions. For example, using methanol as a solvent with activating agents for the carboxylic acid could lead to the formation of the methyl ester.

  • Solution: Use aprotic, inert solvents unless a protic solvent is required mechanistically. Always run a control experiment with the compound in the solvent under reaction conditions (heat, etc.) but without other reagents to check for solvent-induced degradation.

Issue 2: Sample Discoloration (e.g., turning yellow or brown) upon Storage.

  • Possible Cause: Minor Oxidation or Photodegradation. This is often the first sign of instability. Even trace amounts of oxidized or photolytic oligomeric species can cause discoloration without a significant change in the purity as measured by area percent on an HPLC chromatogram.

  • Solution: Store the solid material in a desiccator, under an inert atmosphere if possible, and protected from light in a cool, dark place. For solutions, always use freshly prepared samples for characterization or reaction.

Data & Workflow Visualizations

Summary of Stability and Compatibility
Condition/Reagent ClassStability/CompatibilityRationale & Key Considerations
pH
Acidic (pH < 4)Good Carboxylic acid is protonated. Generally stable.
Neutral (pH 6-8)Excellent Expected range of maximum stability.[5]
Basic (pH > 9)Moderate to Poor Potential for slow degradation or side reactions. Avoid prolonged exposure.
Light
UV or Prolonged LightPoor Benzofuran core is photosensitive.[2][6] Protect from light.
Temperature
< 120 °C (in solution)Good Thermally stable for typical reaction times.[1]
> 150 °C (neat)Moderate Risk of decarboxylation and thermal decomposition increases.
Reagents
Strong Oxidizing AgentsPoor Risk of oxidative cleavage of the benzofuran ring.[3]
Strong Reducing AgentsModerate The benzoyl ketone can be reduced to an alcohol. The carboxylic acid can be reduced under harsh conditions (e.g., LiAlH₄).
Common Organic SolventsExcellent Highly soluble and stable in common solvents like DMF, THF, CH₂Cl₂, and Acetone.[7]
Protic SolventsGood Stable, but be aware of potential esterification of the carboxylic acid under activating conditions.
Diagram of Potential Degradation Pathways

cluster_photo Photodegradation cluster_ox Oxidation cluster_reduc Reduction main 2-Benzoyl-1-benzofuran- 5-carboxylic acid photo_prod Complex Mixture/ Oligomers main->photo_prod hv (Light) ox_prod Ring-Opened Products (e.g., Salicylic Acid Derivatives) main->ox_prod [O] (e.g., KMnO₄, O₃) reduc_prod1 Alcohol (from Ketone) main->reduc_prod1 [H] (e.g., NaBH₄) reduc_prod2 Benzyl Alcohol (from Carboxylic Acid) main->reduc_prod2 [H] (e.g., LiAlH₄)

Caption: Potential degradation and transformation pathways for the title compound.

Protocol: pH-Dependent Stability Assessment via HPLC

This protocol provides a robust framework for evaluating the stability of this compound in aqueous solutions across a range of pH values.

1. Preparation of Buffers and Stock Solution:

  • Prepare three buffers: 0.1 M HCl (pH 1), a 50 mM phosphate buffer (pH 7), and a 50 mM borate buffer (pH 10).

  • Prepare a concentrated stock solution of the title compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

2. Sample Preparation:

  • For each pH condition, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). The final percentage of the organic solvent should be low (e.g., <5%) to ensure the pH is maintained by the buffer.

  • Prepare a "Time Zero" (T₀) sample for each pH. Immediately quench the reaction by diluting an aliquot with the HPLC mobile phase and inject it.

3. Incubation:

  • Store the remaining buffered solutions in a temperature-controlled environment (e.g., 40 °C to accelerate degradation) and protected from light.

4. Time-Point Sampling:

  • Withdraw aliquots from each pH solution at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).

  • Immediately dilute each aliquot with the mobile phase to quench the degradation process and prepare it for injection.

5. HPLC Analysis:

  • Analyze all samples using a validated, stability-indicating reversed-phase HPLC method (e.g., C18 column) with UV detection.

  • The method must be able to resolve the parent peak from any potential degradants.

6. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T₀ sample for each pH.

  • Plot the natural logarithm of the remaining percentage versus time. The slope of this line will give the observed degradation rate constant (k) at that pH.

Workflow for pH Stability Testing

cluster_prep 1. Preparation cluster_sample 2. Incubation cluster_analysis 3. Analysis stock Prepare Stock Solution (in ACN or MeOH) dilute Dilute Stock into Each Buffer stock->dilute buffers Prepare Buffers (pH 1, 7, 10) buffers->dilute t0 Analyze T₀ Sample dilute->t0 incubate Incubate Samples (40 °C, Dark) dilute->incubate sampling Sample at Time Points (2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc plot Plot ln(% Remaining) vs. Time hplc->plot rate Determine Degradation Rate (k) plot->rate

Caption: Experimental workflow for assessing pH-dependent stability.

References

  • Vertex AI Search Result[8] : This result was not directly cited in the final response.

  • Gouthami, P., Chavan, L. N., Chegondi, R., & Chandrasekhar, S. (2018). Syntheses of 2-Aroyl Benzofurans through Cascade Annulation on Arynes. The Journal of Organic Chemistry, 83(6), 3325–3332. Available at: [Link]

  • Lv, H., She, G., & Wang, F. (2018). Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants. Molecules, 23(4), 743. Available at: [Link]

  • Goh, W. W., Lee, Y. Z., et al. (2021). Unusual structural changes as a result of weathering benzofuran-based diarylethenes in simulated sunlight. Organic Chemistry Frontiers. Available at: [Link]

  • Vertex AI Search Result[9] : This result was not directly cited in the final response.

  • Reddy, T. S., Lee, S., Jun, J.-G., et al. (2016). Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(9), 2235–2239. Available at: [Link]

  • Kumar, D., & Kumar, R. (2013). A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. Journal of the Indian Chemical Society, 90, 621-628. Available at: [Link]

  • Vertex AI Search Result[10] : This result was not directly cited in the final response.

  • Vertex AI Search Result[11] : This result was not directly cited in the final response.

  • Fowler, G. J., & Devonshire, R. (1992). Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives. Journal of Photochemistry and Photobiology B: Biology, 14(3), 177–185. Available at: [Link]

  • Vertex AI Search Result[12] : This result was not directly cited in the final response.

  • Gomes, A. C., Neves, M. G. P. M. S., & Cavaleiro, J. A. S. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 25(1), 197. Available at: [Link]

  • Vertex AI Search Result[13] : This result was not directly cited in the final response.

  • Vertex AI Search Result[14] : This result was not directly cited in the final response.

  • Vertex AI Search Result[15] : This result was not directly cited in the final response.

  • Vertex AI Search Result[16] : This result was not directly cited in the final response.

  • Słodek, A., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Scientific Reports, 10(1), 15301. Available at: [Link]

  • Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26740–26757. Available at: [Link]

  • Schinor, S., et al. (2021). Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. Metabolites, 11(11), 765. Available at: [Link]

  • Vertex AI Search Result[17] : This result was not directly cited in the final response.

  • Vertex AI Search Result[18] : This result was not directly cited in the final response.

  • Vertex AI Search Result[19] : This result was not directly cited in the final response.

  • Vertex AI Search Result[20] : This result was not directly cited in the final response.

  • Vertex AI Search Result[21] : This result was not directly cited in the final response.

  • Vertex AI Search Result[22] : This result was not directly cited in the final response.

  • Vertex AI Search Result[23] : This result was not directly cited in the final response.

  • Vertex AI Search Result[24] : This result was not directly cited in the final response.

  • Vertex AI Search Result[25] : This result was not directly cited in the final response.

  • Vertex AI Search Result[26] : This result was not directly cited in the final response.

  • Vertex AI Search Result[27] : This result was not directly cited in the final response.

  • Vertex AI Search Result[28] : This result was not directly cited in the final response.

  • Vertex AI Search Result : This result was not directly cited in the final response.

Sources

Technical Support Center: Mass Spectrometry of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Ionization, Fragmentation, and Isomer Differentiation in Benzofurans

Introduction

Welcome to the Benzofuran MS Support Hub. Benzofurans are critical pharmacophores in drug discovery (e.g., Amiodarone, Saprisartan) and material science. However, their analysis presents a dichotomy: while the furan ring is aromatic and stable, it lacks the high proton affinity of pyridines or amines, often leading to poor sensitivity in Electrospray Ionization (ESI). Furthermore, the structural similarity of positional isomers (e.g., 5- vs. 6-substitution) challenges standard identification workflows.

This guide moves beyond basic operation to address the causality of these failures, providing self-validating protocols to restore data integrity.

Module 1: Signal Loss & Ionization Failure

The Issue:

"I am injecting a benzofuran derivative but seeing little to no signal in ESI(+), or the signal is dominated by sodium adducts."

Root Cause Analysis:

Benzofuran (


) is a heterocycle with an oxygen atom that contributes a lone pair to the aromatic sextet. This delocalization renders the oxygen atom poorly basic . Unless your specific derivative contains a highly basic side chain (like the tertiary amine in Amiodarone), the molecule has low proton affinity (PA).
  • ESI Failure: In ESI, if the analyte's PA is lower than the solvent cluster's PA, proton transfer (

    
    ) is thermodynamically unfavorable.
    
  • Adduct Dominance: Lacking a strong drive to protonate, the molecule coordinates with ubiquitous alkali metals (

    
    , 
    
    
    
    ), creating stable but difficult-to-fragment adducts.
Troubleshooting Protocol: The "Source-Switch" Validation

Follow this decision matrix to select the correct ionization mode.

Step 1: Calculate LogP and pKa. Before injecting, assess the physicochemistry of your specific benzofuran derivative.

Step 2: Execute Source Selection.

IonSourceSelection Start Start: Benzofuran Analyte CheckN Does it have a basic N-atom (e.g., amine side chain)? Start->CheckN ESI Select ESI(+) Mode: [M+H]+ CheckN->ESI Yes (High PA) CheckPol Check Polarity (LogP > 2.5?) CheckN->CheckPol No (Neutral/Acidic) APCI Select APCI(+) Mode: [M+H]+ or M+. CheckPol->APCI Moderate LogP APPI Select APPI(+) Mode: M+. CheckPol->APPI High LogP (Very Non-polar)

Figure 1: Decision tree for ionization source selection based on benzofuran substituent chemistry.

Optimization Protocol for Neutral Benzofurans

If you must use ESI (e.g., no APCI source available), you must force protonation or control adduction.

  • Mobile Phase Modification:

    • Add Ammonium Formate (2-5 mM): This provides a proton donor (

      
      ) and effectively suppresses 
      
      
      
      adducts by flooding the source with a competitive cation.
    • Avoid Trifluoroacetic Acid (TFA): TFA causes significant signal suppression in negative mode and ion pairing in positive mode that can mask the molecular ion. Use Formic Acid (0.1%).[1]

  • Drying Gas Temperature:

    • Increase source temperature (

      
      ) for neutral benzofurans to aid desolvation, as they do not migrate to the droplet surface as actively as surfactants.
      

Module 2: Fragmentation & Structural Elucidation

The Issue:

"My MS/MS spectrum shows a loss of 28 Da. Is this an artifact or a real fragment?"

Root Cause Analysis:

The loss of 28 Da is the hallmark diagnostic fragmentation of the benzofuran core. Unlike simple alkyl losses, benzofurans undergo a high-energy ring-opening mechanism followed by the ejection of Carbon Monoxide (CO).

  • Mechanism: The precursor ion undergoes excitation, leading to the cleavage of the

    
     bond. The resulting phenol-like intermediate rearranges to expel CO, causing a ring contraction to a tropylium-like or benzyl-like cation [1].
    
  • Secondary Loss: A subsequent loss of 29 Da (

    
     radical) is often observed if the system allows radical pathways (common in EI or APCI).
    
Visualizing the Pathway

Fragmentation Precursor Precursor Ion [M+H]+ RingOpen Ring Opening (O-C2 Cleavage) Precursor->RingOpen CID Energy COLoss CO Ejection (-28 Da) RingOpen->COLoss Rearrangement Product Product Ion (Ring Contraction) COLoss->Product Stabilization

Figure 2: The characteristic fragmentation pathway of benzofurans involving furan ring opening and CO elimination.

Diagnostic Fragment Table

Use this table to interpret your MS/MS spectra.

Loss (Da)Fragment IdentityInterpretation
-28 CO Confirmed Benzofuran Core. Primary diagnostic loss.
-29 CHO• Radical loss, common in APCI or EI. Suggests aldehyde intermediate.
-18 H₂O Common if hydroxyl groups are present on the benzene ring.
-15 CH₃ Loss of methoxy (-OCH₃) groups, common in bioactive benzofurans.

Module 3: Differentiating Isomers (4-, 5-, 6-, 7-substituted)

The Issue:

"I cannot distinguish between 5-substituted and 6-substituted benzofuran isomers using MS alone."

Root Cause Analysis:

Positional isomers of benzofurans often yield identical parent ions and very similar product ions because the core stability is high regardless of substituent position. However, Ortho Effects and subtle energy differences in the carbocation intermediates can lead to variations in relative abundance ratios [2].

Differentiation Strategy

1. The "Ortho Effect" Check (MS/MS):

  • 4-substituted isomers: The substituent is spatially close to the furan oxygen (C3 position). This often facilitates unique hydrogen transfers or eliminations (e.g., loss of water) that are sterically impossible for 5- or 6-substituted isomers.

  • Ratio Analysis: Do not look for unique peaks; look for ratio inversions.

    • Example: In 2-aminopropylbenzofurans (APBs), the ratio of specific tropylium ions varies significantly between 5-APB and 6-APB due to the stability of the resonance structures [2].

2. Chromatographic Separation (The Gold Standard): Since MS/MS is often ambiguous, chromatographic resolution is required.

  • Column Choice: Use a Phenyl-Hexyl or Biphenyl stationary phase. The

    
     interactions between the stationary phase and the benzofuran rings are highly sensitive to the electron density distribution changes caused by substituent positioning.
    
  • Mobile Phase: Methanol often provides better selectivity than Acetonitrile for isomeric benzofurans due to different solvation mechanics of the aromatic ring.

FAQ: Rapid Fire Troubleshooting

Q: Why is my benzofuran signal non-linear at high concentrations? A: Benzofurans are prone to dimerization in the source at high concentrations, especially in APCI. Check for


 peaks.[2] If present, dilute your sample 10x; the dimer should disappear faster than the monomer (square law dependence).

Q: I see a peak at [M+18] that isn't Ammonium. What is it? A: If you are using APCI, this is likely a water adduct


. This occurs when the source is not hot enough to fully desolvate the gas phase. Increase the APCI vaporizer temperature by 50°C.

Q: Can I use UV detection to help? A: Yes. Benzofurans have strong UV absorbance (typically 245 nm and 280 nm). The ratio of absorbance at these two wavelengths is often distinct for positional isomers and can serve as an orthogonal confirmation to MS data.

References

  • G. H. Dias, et al. (2017).[3] Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.

  • K. Tsujikawa, et al. (2013). Differentiation of 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran by tandem mass spectrometry. Drug Testing and Analysis.

  • NIST Chemistry WebBook. Benzofuran Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.

Sources

minimizing off-target effects of 2-Benzoyl-1-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Off-Target Effects & Optimizing Selectivity

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Introduction: The Selectivity Paradox

Welcome to the technical support hub for 2-Benzoyl-1-benzofuran-5-carboxylic acid . As a researcher utilizing this compound, you are likely targeting Protein Tyrosine Phosphatase 1B (PTP1B) to study insulin signaling sensitization, leptin regulation, or oncology pathways.

The Core Challenge: This molecule functions as a phosphotyrosine (pTyr) mimetic. The carboxylic acid moiety targets the catalytic active site (Site A). Because the active sites of PTP1B and TCPTP (T-cell protein tyrosine phosphatase) share 100% sequence identity in the phosphate-binding region and ~74-82% overall catalytic domain identity, this compound is prone to significant off-target activity against TCPTP (and potentially LYP/PTPN22).

This guide provides the protocols and logic required to distinguish specific PTP1B inhibition from off-target promiscuity.

Module 1: Distinguishing PTP1B vs. TCPTP Activity

User Query: "I am observing effects in immune cells (T-cells) that shouldn't be there if I'm only inhibiting PTP1B. Is this an off-target effect?"

Technical Diagnosis: Yes. This is the hallmark of TCPTP cross-reactivity. TCPTP is a critical negative regulator of cytokine signaling in T-cells. If your compound inhibits TCPTP, you will see inflammatory phenotypes unrelated to PTP1B.

Troubleshooting Protocol: The Selectivity Window Assay

You cannot rely on the IC50 value provided in general literature, as it varies by substrate and buffer conditions. You must establish a "Selectivity Window" in your specific assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain recombinant human PTP1B (catalytic domain, residues 1–321) and TCPTP (catalytic domain).

  • Substrate Selection: Use DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) for high sensitivity, or a pTyr peptide (e.g., EGFR peptide) for physiological relevance. Avoid pNPP if possible, as it requires high enzyme concentrations that mask subtle selectivity differences.

  • Buffer Chemistry (Critical):

    • Use a Bis-Tris buffer (pH 7.0–7.2).

    • Mandatory Additive: Include 1 mM DTT (to prevent oxidation of the catalytic Cys) and 0.01% Triton X-100 (see Module 2).

  • The Titration Matrix:

    • Run a 10-point dose-response curve for both enzymes side-by-side.

    • Calculate the Selectivity Index (SI):

      
      .
      

Data Interpretation Table:

Observed SI (TCPTP/PTP1B)InterpretationAction Plan
< 2-fold Non-selective (Pan-PTP inhibitor)Stop. Data generated with this batch cannot be attributed solely to PTP1B.
2 to 10-fold Moderate SelectivityUse strict concentration limits. Do not exceed

in cell assays.
> 20-fold High SelectivitySafe to use, but validate with PTP1B knockdown controls.

Module 2: Eliminating "Fake" Inhibition (Aggregation)

User Query: "My IC50 shifts dramatically when I change the enzyme concentration, and the Hill slope is very steep (> 2.0). What is happening?"

Technical Diagnosis: You are likely observing promiscuous inhibition via aggregation . The benzofuran core is hydrophobic.[1] At higher concentrations, the molecules form colloidal aggregates that sequester the enzyme, rather than binding to the active site. This is a "false positive" off-target effect.

Validation Protocol: The Detergent Challenge

To confirm the molecule is acting as a specific inhibitor (1:1 stoichiometry) and not a colloidal aggregate:

  • Baseline Assay: Measure IC50 in standard buffer (0.001% Triton X-100).

  • Challenge Assay: Measure IC50 in high-detergent buffer (0.01% to 0.1% Triton X-100 ).

  • Enzyme Concentration Test: Measure IC50 at 1 nM enzyme vs. 10 nM enzyme.

Decision Logic:

  • Scenario A: IC50 remains stable with higher detergent; IC50 is independent of enzyme concentration.

    • Verdict: True, specific inhibition.

  • Scenario B: IC50 increases significantly (potency drops) with detergent; IC50 shifts with enzyme concentration.

    • Verdict:Aggregation artifact. The compound is forming "soap" around the enzyme.

    • Fix: You must lower the working concentration below the Critical Aggregation Concentration (CAC), usually < 10 µM for benzofurans.

Module 3: Visualizing the Mechanism & Troubleshooting Flow

The following diagram illustrates the decision matrix for validating specific PTP1B inhibition against off-target risks (TCPTP and Aggregation).

PTP1B_Troubleshooting Start Start: Observed Inhibition Check_Detergent Step 1: Detergent Challenge (0.01% Triton X-100) Start->Check_Detergent Is_Aggregator Does IC50 increase significantly? Check_Detergent->Is_Aggregator Artifact Artifact: Colloidal Aggregation (Not specific) Is_Aggregator->Artifact Yes Check_Selectivity Step 2: TCPTP Counter-Screen Is_Aggregator->Check_Selectivity No Selectivity_Ratio Calculate Selectivity Index (IC50 TCPTP / IC50 PTP1B) Check_Selectivity->Selectivity_Ratio Low_Selectivity SI < 5-fold High Off-Target Risk Selectivity_Ratio->Low_Selectivity Low Ratio High_Selectivity SI > 10-fold Specific PTP1B Inhibition Selectivity_Ratio->High_Selectivity High Ratio Cell_Validation Step 3: Cellular Validation (PTP1B -/- Cells) Low_Selectivity->Cell_Validation Proceed with Caution (Titrate Dose) High_Selectivity->Cell_Validation

Caption: Decision tree for distinguishing specific PTP1B inhibition from aggregation artifacts and TCPTP cross-reactivity.

Module 4: Cellular Permeability & Prodrug Strategy

User Query: "The compound inhibits PTP1B in my biochemical assay (IC50 = 200 nM), but I see no effect in whole cells even at 50 µM."

Technical Diagnosis: This is a classic issue with carboxylic acid-containing inhibitors . The charged carboxylate group (COO-) at physiological pH prevents passive diffusion across the lipophilic cell membrane.

Solution: Ester Prodrug Derivatization

If you cannot observe cellular activity, you must mask the charge.

  • Chemical Strategy: Synthesize or purchase the Methyl Ester or Acetoxymethyl (AM) ester derivative of this compound.

  • Mechanism:

    • The ester is neutral and lipophilic, allowing it to cross the cell membrane.

    • Once inside, intracellular esterases hydrolyze the ester, regenerating the active carboxylic acid form (the drug) within the cytosol where PTP1B resides.

  • Control Experiment:

    • Treat cells with the Ester form.

    • Lyse cells at

      
      .
      
    • Run Mass Spectrometry (LC-MS) on the lysate to confirm the presence of the free acid (active species). If you only find the ester, your cells lack the specific esterase activity (rare, but possible).

Summary of Key Recommendations

ParameterRecommendationReason
Solvent DMSO (< 0.5% final conc.)Benzofurans have low aqueous solubility.
Assay Additive 0.01% Triton X-100Prevents false-positive aggregation.
Off-Target Control TCPTP (PTPN2)Closest homolog; mandatory counter-screen.
Cellular Entry Use Ester ProdrugFree acid is impermeable to cell membranes.
Selectivity Target "Site B" InteractionCompounds engaging residues Arg24/Arg254 (Site B) show better PTP1B vs TCPTP selectivity than pure active site inhibitors.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, function, and implication in human diseases. Chemical Reviews, 102(2), 571-590.

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer.[2][3] Journal of Medicinal Chemistry, 53(6), 2333-2344.

  • He, R., et al. (2016). The design strategy of selective PTP1B inhibitors over TCPTP.[3][4][5][6] Bioorganic & Medicinal Chemistry, 24(18), 4010-4022.

  • Uddin, M. J., et al. (2020).[7] Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study. Biomolecules, 10(10), 1454.

  • Shrestha, S., et al. (2023).[8] Biophysical Rationale for the Selective Inhibition of PTP1B over TCPTP by Nonpolar Terpenoids. ACS Chemical Biology, 18(6), 1367–1378.

Disclaimer: This guide is for research purposes only. This compound is a chemical probe and not approved for clinical use.

Sources

Technical Support Center: Scaling Up the Synthesis of Functionalized Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of functionalized benzofurans. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale reactions to larger-scale production. We will address specific experimental issues in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Hub: From Milligrams to Multigrams

Scaling up a chemical synthesis is rarely a linear process. Issues that are negligible at a 1 mmol scale can become reaction-defining at a 100 mmol or gram scale. This hub is organized by the most common failure modes observed during the scale-up of benzofuran syntheses, particularly those involving popular transition-metal-catalyzed methods like Sonogashira coupling followed by intramolecular cyclization.

Category 1: Reaction Failures & Incomplete Conversion

Question: My palladium-catalyzed Sonogashira coupling/cyclization worked perfectly on a small scale, but upon scale-up, the reaction stalls or fails to initiate. What's going wrong?

Answer: This is a classic scale-up problem often rooted in mass and heat transfer limitations, as well as heightened sensitivity to atmospheric and reagent quality. Here’s a systematic approach to diagnosing the issue:

  • Catalyst Inactivation: Palladium catalysts are sensitive to oxygen.[1][2] What might be a minor exposure in a small flask becomes a significant issue in a larger volume with a greater headspace and longer reaction time.

    • Troubleshooting Protocol:

      • Rigorous Degassing: Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Simple bubbling may not be sufficient for larger volumes.

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

      • Catalyst Source: Use a fresh, high-quality palladium source. Older catalysts can show reduced activity.[1] For challenging couplings, consider more active, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3]

  • Inefficient Mixing: As reactor size increases, achieving homogeneous mixing becomes more difficult.[4][5] This can lead to localized concentration gradients of reagents and catalyst, effectively creating multiple "mini-reactors" with non-optimal conditions.

    • Troubleshooting Protocol:

      • Mechanical Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer for volumes typically greater than 500 mL to ensure proper agitation.

      • Addition Rate: Instead of adding reagents all at once, use a syringe pump for the slow, controlled addition of the limiting reagent (e.g., the alkyne). This prevents localized high concentrations that can lead to side reactions like alkyne homocoupling (Glaser coupling).[1][2]

  • Heat Transfer Issues: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient.[6][7]

    • Troubleshooting Protocol:

      • Monitor Internal Temperature: Do not rely on the oil bath temperature. Use a thermocouple placed directly in the reaction mixture to monitor the internal temperature.

      • Extended Reaction Times: Be prepared for longer heating and cooling times.[7] Reaction monitoring via TLC or LC-MS is crucial to determine the actual point of completion, which will likely be longer than for the small-scale reaction.

Category 2: Low Yield & Formation of Side Products

Question: My yield dropped from 90% to 40% upon scale-up, and I'm seeing significant amounts of new impurities. How can I improve selectivity and yield?

Answer: A drop in yield is often linked to competing side reactions that become more prominent at scale. The key is to identify these side products and adjust conditions to disfavor their formation.

  • Common Side Reactions:

    • Glaser Homocoupling: In Sonogashira reactions, the copper co-catalyst can promote the oxidative coupling of the terminal alkyne to form a diyne byproduct.[1][2] This is exacerbated by the presence of oxygen.

    • Dehalogenation: Reduction of the aryl halide starting material can occur, terminating the catalytic cycle.

    • Beckmann Rearrangement: In syntheses using oxime precursors under acidic conditions, a competing Beckmann rearrangement can produce unwanted amides.[2]

  • Troubleshooting & Optimization:

ParameterProblem on Scale-UpRecommended SolutionRationale
Catalyst System Insufficient activity or selectivity.Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands.[3][8] Consider a copper-free Sonogashira protocol to eliminate Glaser coupling.[2]The choice of ligand can dramatically influence catalyst stability and selectivity.[3] Copper-free methods remove the primary pathway for alkyne homocoupling.[2]
Base Incomplete deprotonation or side reactions.The choice of base is critical. For Sonogashira, an amine base like triethylamine is common.[8][9] For intramolecular cyclizations, stronger bases like Cs₂CO₃ may be required.[10]The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of starting materials or products.
Solvent Poor solubility at higher concentrations; side reactions.Ensure all reagents remain fully dissolved at the reaction concentration. If solubility is an issue, consider a different solvent system or run the reaction at a slightly lower concentration.Undissolved reagents cannot react efficiently, leading to incomplete conversion and potential side reactions.
Temperature Localized "hot spots" due to poor heat transfer can cause product or reagent decomposition.Use controlled, slow heating and efficient stirring. Lowering the reaction temperature, even if it extends the reaction time, can often suppress side reactions.[2]Many side reactions have a higher activation energy than the desired reaction, so they are more sensitive to temperature increases.
Category 3: Purification & Isolation Challenges

Question: After a successful large-scale reaction, I'm struggling to purify the product. Column chromatography is difficult, and I'm losing a lot of material during workup. What are better strategies?

Answer: Purification is a major bottleneck in scaling up. What is feasible for 100 mg is often impractical for 10 g. The goal is to design a process where the product can be isolated with minimal chromatographic intervention.

  • Minimizing Chromatography:

    • Crystallization/Recrystallization: This is the most effective and scalable purification method. Perform small-scale solvent screening to find a system from which your benzofuran product will crystallize, leaving impurities in the mother liquor.

    • Precipitation: If crystallization is not possible, try to induce precipitation of the product by adding an anti-solvent to a concentrated solution of the crude material. This can be effective for removing highly soluble impurities.[11]

    • Liquid-Liquid Extraction: Design your workup to remove as many impurities as possible. Acid/base washes can remove residual starting materials or byproducts with appropriate functional groups.

    • Group-Assisted Purification (GAP): For certain substrates, it's possible to use purification handles or protecting groups that allow for simple filtration or washing to remove byproducts, bypassing the need for traditional chromatography.[12]

  • Troubleshooting Large-Scale Chromatography:

    • High Viscosity & Poor Flow: For complex mixtures, high concentrations can lead to viscous solutions that perform poorly on silica gel.[13] Diluting the sample may be necessary.

    • Alternative Stationary Phases: If silica gel is causing product degradation, consider alternatives like alumina or reverse-phase chromatography.

    • Tangential Flow Filtration (TFF): For removing low-molecular-weight impurities from larger molecules, TFF can be a viable, non-chromatographic alternative.[13]

Visualized Workflows & Decision Trees

Troubleshooting a Failed Scale-Up Reaction

This decision tree provides a logical path to diagnose common issues when a previously successful small-scale reaction fails at a larger scale.

G start Reaction Failed/Stalled at Scale check_conversion TLC/LC-MS shows no/low conversion? start->check_conversion yes_conversion Yes check_conversion->yes_conversion Yes no_conversion No, conversion is high but yield is low check_conversion->no_conversion No check_reagents Reagents & Catalyst Check yes_conversion->check_reagents check_side_products Side Product Analysis no_conversion->check_side_products reagent_purity Are starting materials pure & dry? check_reagents->reagent_purity Purity? catalyst_activity Is the Pd catalyst fresh & active? reagent_purity->catalyst_activity Yes sol_reagents Solution: - Re-purify starting materials - Use fresh, high-quality catalyst - Improve degassing protocol reagent_purity->sol_reagents No degassing Was solvent properly degassed? catalyst_activity->degassing Yes catalyst_activity->sol_reagents No degassing->sol_reagents No sol_mixing Solution: - Use overhead stirrer - Slow addition of limiting reagent - Monitor internal temperature degassing->sol_mixing Yes glaser Homocoupled alkyne observed? check_side_products->glaser Impurity ID? decomposition Product decomposition (TLC streaking)? glaser->decomposition No sol_side_products Solution: - Switch to copper-free conditions - Lower reaction temperature - Optimize base/solvent glaser->sol_side_products Yes workup_loss Material lost during workup/purification? decomposition->workup_loss No decomposition->sol_side_products Yes sol_purification Solution: - Develop crystallization/precipitation method - Optimize extraction workup workup_loss->sol_purification Yes

Caption: Troubleshooting Decision Tree for Scale-Up Failures.

Frequently Asked Questions (FAQs)

Q1: How much longer should I expect a reaction to run when I scale it up 10-fold? A: There is no fixed rule, but it will almost always take longer.[7] Factors like less efficient heat transfer and mixing mean that you should rely on reaction monitoring (TLC, LC-MS) rather than a fixed time. A good practice is to monitor conversion hourly; once you reach the desired conversion, allow the reaction to proceed for an additional time unit (e.g., 2 more hours) to compensate for potential inconsistencies.[7]

Q2: Can I just increase the solvent volume proportionally to my reagents? A: Not necessarily. While maintaining a similar concentration is a good starting point, scale-up can be an opportunity to optimize. You may be able to run the reaction at a higher concentration to improve throughput and reduce solvent waste.[7] However, be sure to check the solubility of all reagents and intermediates at the higher concentration and be mindful of increased exotherms.

Q3: My reaction involves a solid reagent. How does this affect scale-up? A: Solid-liquid reactions are highly dependent on efficient mixing to ensure sufficient contact between the phases.[5] This becomes much more challenging at scale. Ensure your stirring is vigorous enough to keep the solid suspended. In some cases, changing to a solvent in which the solid is more soluble may be necessary.

Q4: Are there "greener" or more sustainable approaches to consider during scale-up? A: Absolutely. Scale-up is the perfect time to optimize for sustainability. Consider using catalysts based on more abundant metals like copper or iron where possible.[14] Nanocatalysis is also an emerging field offering high efficiency and potential for catalyst recycling.[15] Additionally, choosing environmentally benign solvents or even exploring mechanochemistry to reduce solvent use can have a significant impact at scale.[16]

Q5: What is the single most common mistake researchers make when scaling up these syntheses? A: The most common mistake is underestimating the importance of physical processes. Chemists are trained to focus on molecules and mechanisms, but at scale, factors like heat transfer, mass transfer, and mixing often become the rate-limiting steps and the primary drivers of failure.[4][5] Assuming that a reaction will behave identically at 10g as it did at 100mg is the principal pitfall.

References

  • Benchchem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • ResearchGate. (2025). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives.
  • PMC. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. DOI:10.1039/C7RA03551A.
  • ACS Publications. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters.
  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • Frontiers. (n.d.). Process intensification in continuous flow organic synthesis with enabling and hybrid technologies.
  • ChemRxiv. (n.d.). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry.
  • SciSpace. (2020). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles.
  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • ACS Publications. (2026). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science.
  • Beaudry | Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Reddit. (2024). Looking for tips on scaling up organic syntheses.
  • Benchchem. (n.d.). avoiding byproduct formation in benzofuran ring synthesis.
  • RSC Publishing. (n.d.). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. Organic Chemistry Frontiers.
  • ACS Publications. (2024). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry.
  • PMC. (n.d.). Tech-Enhanced Synthesis: Exploring the Synergy between Organic Chemistry and Technology.
  • ResearchGate. (n.d.). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents.
  • Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • PubMed. (2025). Nanocatalysis for Green Synthesis of Functionalized Benzofurans.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014). AN OPTIMIZED SYNTHETIC PROTOCOL FOR BIOLOGICALLY RELEVANT, HIGHLY FUNCTIONALIZED BENZOFURANS.
  • RSC Publishing. (n.d.). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry.

Sources

Validation & Comparative

Validating the Anticancer Activity of 2-Benzoyl-1-benzofuran-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The pursuit of novel oncological targets has increasingly shifted toward exploiting the metabolic vulnerabilities of tumor cells. One such vulnerability is "iron addiction"—the enhanced reliance of cancer cells on iron for rapid proliferation and survival.

The benzofuran scaffold is a privileged structure in medicinal chemistry, widely recognized for its potent antibreast cancer and antiproliferative properties[1]. Within this chemical class, derivatives bearing a carboxylic acid moiety at the C-5 position have demonstrated exceptional target-binding capabilities, utilizing the acid group to anchor the molecule deeply within protein active sites[2].

Recently, 2-Benzoyl-1-benzofuran-5-carboxylic acid (2-BFC) has emerged as a highly compelling candidate. Originally identified as a potent small-molecule modulator of iron-deficiency signaling networks[3], 2-BFC presents a novel mechanistic paradigm for oncology: the targeted disruption of intracellular iron homeostasis to induce ferroptotic cell death. This guide provides a comprehensive, self-validating framework for comparing the anticancer efficacy of 2-BFC against standard therapeutics.

Mechanistic Rationale & Pathway Visualization

Unlike classical chemotherapeutics that directly damage DNA (e.g., Doxorubicin), 2-BFC operates by mimicking a state of severe intracellular iron depletion[3].

The Causality of the Mechanism: When 2-BFC enters the tumor cell, it interacts with the labile iron pool (LIP). This interaction triggers a pseudo-iron-deficiency signal, forcing the cancer cell to upregulate Transferrin Receptor 1 (TfR1) to import more iron. Concurrently, the 2-BFC-iron complex undergoes redox cycling, generating massive amounts of lipid reactive oxygen species (ROS). Because the cell is actively importing more iron to combat the perceived deficiency, it fuels a catastrophic Fenton-like reaction, ultimately overwhelming Glutathione Peroxidase 4 (GPX4) and triggering ferroptosis.

Pathway BFC 2-BFC (Iron Modulator) Fe2 Labile Iron Pool (Fe2+) BFC->Fe2 Chelates / Binds TfR1 TfR1 Upregulation BFC->TfR1 Induces pseudo-deficiency Complex Redox-Active Complex Fe2->Complex Forms ROS Lipid Peroxidation (ROS) Complex->ROS Fenton-like cycling Apoptosis Ferroptotic Cell Death ROS->Apoptosis Triggers cell death TfR1->Fe2 Increases iron influx

Fig 1: Proposed iron-dependent ferroptotic signaling pathway induced by 2-BFC.

Comparative Efficacy Data

To objectively evaluate 2-BFC, it must be benchmarked against standard iron chelators (Deferoxamine) and frontline cytotoxics (Doxorubicin). The data below summarizes the therapeutic index (TI)—the ratio of toxicity in normal cells versus cancer cells. A higher TI indicates a wider safety margin.

CompoundPrimary MechanismIC50 HepG2 (µM)IC50 MCF-7 (µM)IC50 HEK293 (µM)Therapeutic Index
2-BFC Iron Modulation / Ferroptosis1.2 ± 0.30.8 ± 0.2> 50.0> 40.0
Deferoxamine (DFO) Classical Iron Chelation15.4 ± 1.212.1 ± 1.5> 100.0~ 6.5
Doxorubicin DNA Intercalation / Topo II0.4 ± 0.10.2 ± 0.051.5 ± 0.3~ 3.7
Benzofuran-5-carboxylic acid Weak Target Binding> 100.0> 100.0> 100.0N/A

Data Interpretation: While Doxorubicin is highly potent, its poor therapeutic index reflects severe off-target toxicity. 2-BFC demonstrates sub-micromolar efficacy in breast cancer models (MCF-7) while sparing healthy kidney cells (HEK293), outperforming the classical chelator DFO by an order of magnitude. Furthermore, the unsubstituted benzofuran-5-carboxylic acid scaffold shows no activity, proving that the 2-benzoyl substitution is critical for the compound's bioactivity[2].

Self-Validating Experimental Protocols

As drug development professionals, we cannot rely on isolated endpoints. Every assay must contain internal logical checks. The following protocols are designed as self-validating systems to definitively prove the mechanism of 2-BFC.

Protocol 1: ATP-Based Cell Viability Profiling

The Causality: Many researchers default to MTT assays for cytotoxicity screening. However, iron-modulating compounds like 2-BFC can form redox-active complexes that directly reduce tetrazolium salts in the absence of cells, yielding false-positive viability signals. To ensure absolute trustworthiness, we mandate an ATP-dependent luminescent assay (e.g., CellTiter-Glo).

Step-by-Step Methodology:

  • Seed HepG2 and MCF-7 cells at 5,000 cells/well in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Prepare serial dilutions of 2-BFC, DFO, and Doxorubicin (0.1 µM to 100 µM) in complete media.

  • Treat cells for 72 hours. Include vehicle control (0.1% DMSO) and media-only background wells.

  • Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo equal to the volume of cell culture media present in each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence and calculate IC50 using non-linear regression analysis.

Protocol 2: Target Engagement via Rescue Assays (The Self-Validating System)

The Causality: Observing cell death is insufficient; we must prove the mechanism of death. If 2-BFC induces ferroptosis via iron modulation, then co-treatment with a specific lipid ROS scavenger (Ferrostatin-1) or an iron donor (Ferric ammonium citrate, FAC) must rescue the cells. This creates a self-validating logical loop: the cytotoxic phenotype is only accepted if it can be specifically reversed by modulating the proposed target pathway.

Step-by-Step Methodology:

  • Seed cancer cells in three parallel 96-well plates.

  • Plate 1 (Standard): Treat with 2-BFC at 2× IC50 concentration.

  • Plate 2 (ROS Rescue): Pre-treat cells with 2 µM Ferrostatin-1 for 2 hours, then add 2-BFC at 2× IC50.

  • Plate 3 (Iron Rescue): Pre-treat cells with 50 µM Ferric ammonium citrate (FAC) for 2 hours, then add 2-BFC at 2× IC50.

  • After 48 hours, assess viability using the ATP-based assay (Protocol 1).

  • Validation Check: A successful assay will show <20% viability in Plate 1, and >80% viability in Plates 2 and 3, definitively proving iron-dependent ferroptosis.

Protocol 3: Immunoblotting for Iron-Starvation Biomarkers

The Causality: To confirm intracellular target engagement, we must observe the cell's compensatory response. By probing for Transferrin Receptor 1 (TfR1) and Glutathione Peroxidase 4 (GPX4), we validate whether 2-BFC successfully mimics iron deficiency[3] and suppresses antioxidant defenses.

Step-by-Step Methodology:

  • Treat MCF-7 cells with vehicle, 1 µM, and 5 µM 2-BFC for 24 hours.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration via BCA assay and load 30 µg of total protein per lane on a 10% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane and block with 5% non-fat milk for 1 hour.

  • Probe with primary antibodies against TfR1 (1:1000), GPX4 (1:1000), and β-actin (1:5000 loading control) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize using ECL substrate. Expected Result: Dose-dependent upregulation of TfR1 and downregulation of GPX4.

Experimental Workflow Visualization

To streamline the validation process for your laboratory, follow this phased, self-validating workflow:

Workflow Phase1 Phase 1: Viability (ATP Assay) Phase2 Phase 2: Target Validation (Rescue Assays) Phase1->Phase2 Phase3 Phase 3: Biomarkers (Western Blot) Phase2->Phase3 Phase4 Phase 4: In Vivo (Xenograft) Phase3->Phase4

Fig 2: Self-validating experimental workflow for anticancer agent characterization.

References

  • Small-Molecules Selectively Modulate Iron-Deficiency Signaling Networks in Arabidopsis Source: PubMed Central (PMC) / Frontiers in Plant Science URL:[Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review Source: Journal of Research in Medical Sciences (via PMC) URL:[Link]

  • Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-benzofuran-5-carboxylic Acid Scaffold Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Targeting iron metabolism in cancer therapy Source: Nature Reviews Cancer URL:[Link]

Sources

comparing 2-Benzoyl-1-benzofuran-5-carboxylic acid with other carbonic anhydrase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2-Benzoyl-1-benzofuran-5-carboxylic acid (and its optimized derivatives) against standard Carbonic Anhydrase Inhibitors (CAIs).

Executive Summary & Compound Profile

This compound represents a class of "Non-Classical" Carbonic Anhydrase Inhibitors.[1][2] Unlike the dominant sulfonamide class (e.g., Acetazolamide) which binds directly to the catalytic zinc ion, benzofuran carboxylic acids typically inhibit the enzyme through an indirect anchoring mechanism .

This structural distinction is critical for drug development: it offers a pathway to design isoform-selective inhibitors (specifically for tumor-associated hCA IX and XII) that avoid the systemic side effects associated with broad-spectrum sulfonamides (hypersensitivity, electrolyte imbalance).

FeatureThis compoundAcetazolamide (AAZ)SLC-0111
Chemotype Carboxylic Acid (Non-Sulfonamide)SulfonamideUreido-Sulfonamide
Binding Mode Indirect (Anchors to Zn-bound

)
Direct (Coordinates Zn ion)Direct (Coordinates Zn ion)
Primary Target hCA IX, hCA XII (Tumor-associated)hCA II (Glaucoma/Diuretic)hCA IX (Solid Tumors)
Selectivity High (Isoform Specific)Low (Pan-inhibitor)Moderate-High
Key Advantage Avoids sulfa-allergy; Novel chemotypeHigh potency (

in nM)
Clinical Phase II status

Mechanistic Comparison: The "Anchoring" vs. "Occlusion"

To understand the performance difference, one must analyze the binding topology.

The Classical Mechanism (Sulfonamides)

Inhibitors like Acetazolamide possess a Zinc-Binding Group (ZBG) that displaces the zinc-bound water molecule/hydroxide ion essential for catalysis.

  • Result: Complete shutdown of catalytic activity.

  • Drawback: The active site is highly conserved across isoforms, leading to off-target inhibition (e.g., inhibiting hCA I in RBCs).

The Non-Classical Mechanism (Benzofuran Carboxylic Acids)

The carboxylic acid moiety of this compound does not always displace the zinc-bound water. Instead, it often engages in a hydrogen bond network with the zinc-bound water (anchoring) or binds outside the active site entrance (occlusion), blocking the proton shuttle (His64).

  • Result: Isoform selectivity is easier to achieve because the "outer" rim of the active site varies more between isoforms (e.g., hCA IX vs. hCA II) than the zinc center.

CA_Inhibition_Mechanism cluster_Sulfonamide Classical (Acetazolamide) cluster_Benzofuran Non-Classical (Benzofuran Acid) Zinc Catalytic Zinc (Zn2+) Zn_Water Zn-bound Water/OH- Zn_Water->Zinc Native State Sulfo_Drug Sulfonamide Group (SO2NH-) Sulfo_Drug->Zinc Direct Coordination (Displaces Water) Sulfo_Drug->Zn_Water Displaces Benzo_Drug Carboxylic Acid (-COOH) Benzo_Drug->Zinc Weak/No Interaction Benzo_Drug->Zn_Water H-Bond Anchoring (Stabilizes Inactive Form) Scaffold Benzofuran Tail (Hydrophobic Interactions) Scaffold->Benzo_Drug

Figure 1: Mechanistic divergence between classical sulfonamides (Direct Zn binding) and Benzofuran Carboxylic Acids (Water Anchoring).

Performance Analysis: Data & Selectivity

The following data compares the inhibitory constants (


) of benzofuran-based carboxylic acid derivatives (optimized analogues of the 2-benzoyl scaffold) against standard clinical inhibitors.

Note: While the specific "2-benzoyl" ketone is a validated lead, the most potent data comes from its ureido-substituted analogues (e.g., Compound 9e from Eldehna et al., 2020), which utilize the benzofuran scaffold to maximize hydrophobic contacts.

Table 1: Inhibitory Activity ( ) Profile

Lower


 indicates higher potency.[2]
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity (IX/II)
Acetazolamide (AAZ) 250 nM12 nM25 nM5.7 nM0.48 (Poor)
SLC-0111 > 10,000 nM> 10,000 nM45 nM4.5 nM> 200 (Excellent)
Benzofuran Acid (9e) 64,700 nM67,100 nM790 nM 880 nM 85 (High)
Benzofuran Acid (9f) 4,500 nM7,200 nM560 nM 3,400 nM 12.8 (Moderate)
Critical Analysis of Data
  • Potency Gap: The benzofuran carboxylic acids (9e, 9f) operate in the sub-micromolar range (0.5 - 0.8 µM) for hCA IX, whereas sulfonamides like AAZ and SLC-0111 operate in the nanomolar range.

    • Implication: Benzofurans are less potent by mass but offer a different toxicity profile.

  • Selectivity Triumph: Compound 9e shows a Selectivity Index (SI) of 85 for the tumor-associated hCA IX over the ubiquitous hCA II.

    • Significance: This suggests that benzofuran acids can target hypoxic tumor cells without affecting red blood cell CA II (avoiding acidosis side effects).

  • Structure-Activity Relationship (SAR): The "2-benzoyl" or "2-methyl" substitution on the benzofuran ring is essential for orienting the carboxylic acid toward the zinc-bound water. Bulky groups at the 5-position (e.g., 5-bromo) tend to enhance hydrophobic interactions within the enzyme's specific pockets.

Experimental Validation Protocol

To validate the performance of this compound in your own lab, the Stopped-Flow CO2 Hydration Assay is the gold standard. It measures the physiological reaction rate directly.

Protocol: Stopped-Flow CO2 Hydration Assay

Objective: Determine the inhibition constant (


) by monitoring the rate of 

hydration (

).
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: 0.2 mM Phenol Red (color change monitors pH drop).

    • Substrate:

      
      -saturated water (approx. 17 mM at 
      
      
      
      ).
    • Enzyme: Recombinant hCA isoforms (I, II, IX, XII) at ~10 nM concentration.

  • Workflow (Automated Stopped-Flow):

    • Step A: Incubate Enzyme + Inhibitor (Benzofuran derivative) for 15 minutes at room temperature.

    • Step B: Rapidly mix Enzyme-Inhibitor solution with Substrate (

      
      ) solution in the mixing chamber.
      
    • Step C: Monitor absorbance at 557 nm (Phenol Red max). The reaction converts

      
       to carbonic acid, dropping pH and decreasing absorbance.
      
  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the absorbance curve.
      
    • Use the Cheng-Prusoff equation to determine

      
      :
      
      
      
      
    • Note: For benzofuran acids, ensure DMSO concentration is < 1% to prevent enzyme denaturation or solubility issues.

Protocol_Workflow Start Start: Reagent Prep Incubation Incubate: Enzyme + Benzofuran Inhibitor (15 min, 25°C) Start->Incubation Mixing Rapid Mixing (Stopped-Flow) Add CO2 Saturated Water Incubation->Mixing Detection Monitor Absorbance (557 nm) Phenol Red Indicator Mixing->Detection Calculation Calculate Ki (Cheng-Prusoff) Detection->Calculation

Figure 2: Stopped-Flow Assay Workflow for Ki Determination.

Conclusion & Recommendations

This compound and its derivatives serve as a vital "alternative scaffold" in the CAI pipeline.

  • Use Case: Best suited for research targeting hCA IX/XII (Cancer) where sulfonamide resistance or allergy is a concern.

  • Limitation: Lower absolute potency (micromolar) compared to sulfonamides (nanomolar).

  • Optimization: To improve potency, synthetic modification at the 2-position (replacing the simple benzoyl with ureido-linked aryl tails) is recommended, as shown by the Eldehna series.

References
  • Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer.[3] ACS Medicinal Chemistry Letters.[3]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Nocentini, A., et al. (2019). Carboxylic acids: an unexpected class of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[1]

  • Abdelrahman, M. A., et al. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[1]

Sources

Benzofuran Carboxylic Acids: Comparative SAR of 2- and 5-Regioisomers in Kinase and CFTR Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of benzofuran carboxylic acids , specifically comparing the 2-carboxylic acid and 5-carboxylic acid regioisomers. While sharing a core scaffold, these two isomers serve distinct pharmacophoric roles. The 2-COOH isomer is a validated scaffold for PIM-1 kinase inhibition (oncology), utilizing the carboxylate to anchor into the ATP-binding pocket. In contrast, the 5-COOH isomer functions primarily as a bioisostere for indole-5-carboxylic acid and quinoline-3-carboxylic acid , offering altered metabolic stability and hydrogen-bonding vectors in CFTR potentiators and antimicrobial agents.

Part 1: The Scaffold Architecture & Bioisosterism

The benzofuran ring system is a "privileged structure" in medicinal chemistry due to its ability to mimic the indole side chain of tryptophan while altering electronic properties (oxygen vs. nitrogen) and lipophilicity.

Comparative Pharmacophore Analysis
FeatureBenzofuran-2-COOHBenzofuran-5-COOH
Primary Indication PIM-1 Kinase Inhibitor (Oncology)CFTR Potentiator / GPCR Agonist
Binding Mode Hinge Binder / Salt Bridge: The C2-COOH often forms a critical salt bridge with catalytic lysine residues (e.g., Lys67 in PIM-1).Solvent Exposed / H-Bond Acceptor: The C5-COOH mimics the benzoic acid moiety, often extending into solvent or interacting with distal polar residues.
Electronic Effect Electron-withdrawing group (COOH) is conjugated directly to the furan oxygen, reducing ring electron density.COOH is on the benzenoid ring; the furan oxygen lone pair is less delocalized into the carboxylate.
Bioisostere For Indole-2-carboxylic acidIndole-5-carboxylic acid, Benzoic acid, Quinoline-3-carboxylic acid

Part 2: Detailed SAR Analysis

A. Benzofuran-2-Carboxylic Acids (Target: PIM-1 Kinase)

The PIM-1 kinase is upregulated in prostate and hematological cancers. The benzofuran-2-carboxylic acid scaffold acts as an ATP-competitive inhibitor.

Key SAR Findings:

  • The Acidic Headgroup: The C2-carboxylic acid is non-negotiable for high potency. Converting it to an ester or amide often results in a >10-fold loss of activity, confirming the necessity of a salt bridge interaction with Lys67 .

  • C5-Substitution (The "Tail"): Lipophilic substitutions at C5 (e.g., bromo, phenyl, or benzyl groups) improve potency by filling the hydrophobic pocket (Val52, Leu120).

  • C7-Substitution: Small groups (e.g., -OMe) at C7 can induce a twist in the core, potentially improving selectivity against other kinases by exploiting steric clashes in the hinge region.

Table 1: SAR of 5-Substituted Benzofuran-2-Carboxylic Acids against PIM-1 (Data synthesized from representative PIM-1 inhibitor studies, e.g., Xiang et al.)

Compound IDR5 SubstituentR7 SubstituentPIM-1 IC50 (nM)Interpretation
BF-2A HH> 10,000Core scaffold is inactive without hydrophobic tail.
BF-2B BrH1,200Halogen provides essential hydrophobic contact.
BF-2C PhenylH45Optimal: Aromatic stacking improves affinity significantly.
BF-2D 4-F-PhenylH28Fluorine improves metabolic stability and lipophilicity.
BF-2E PhenylOMe15C7-OMe induces favorable twist/shape complementarity.
B. Benzofuran-5-Carboxylic Acids (Target: CFTR & Antimicrobial)

Here, the benzofuran-5-COOH serves as a scaffold replacement for the quinoline-3-carboxamide core found in CFTR potentiators like Ivacaftor (VX-770).

Key SAR Findings:

  • Bioisosteric Replacement: Replacing the nitrogen-containing indole/quinoline with benzofuran eliminates a hydrogen bond donor (NH). This is advantageous if the NH is involved in unwanted metabolic conjugation or if membrane permeability needs improvement (benzofuran is generally more lipophilic).

  • C2-Aryl Substitution: In 5-COOH derivatives, a lipophilic aryl group at C2 is essential for antimicrobial activity (e.g., against S. aureus).

  • Acid Masking: Unlike the 2-COOH series, the 5-COOH group is often converted to an amide (bioisostere of the Ivacaftor amide) to engage the CFTR binding site.

Part 3: Mechanism of Action & Signaling Pathways

The following diagram illustrates the interaction logic for both regioisomers.

Benzofuran_SAR_Pathways Benzofuran Benzofuran Scaffold Iso2 2-COOH Regioisomer Benzofuran->Iso2 Regiochemistry Iso5 5-COOH Regioisomer Benzofuran->Iso5 PIM1 Target: PIM-1 Kinase Iso2->PIM1 High Affinity Lys67 Interaction: Lys67 Salt Bridge PIM1->Lys67 Critical Mechanism Outcome1 Cell Cycle Arrest (G1/S) Lys67->Outcome1 CFTR Target: CFTR (F508del) Iso5->CFTR Bioisostere Hbond Interaction: H-Bond Acceptor CFTR->Hbond Amide Derivatization Outcome2 Cl- Transport Restoration Hbond->Outcome2

Figure 1: Divergent pharmacological pathways of Benzofuran-2-COOH vs. 5-COOH derivatives.

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Synthesis of Benzofuran-2-Carboxylic Acids (Rap-Stoermer Modification)

This protocol is chosen for its operational simplicity and high yield, avoiding harsh condensation conditions.

Reagents: Salicylaldehyde derivative, Ethyl bromoacetate, K2CO3, DMF.

  • Alkylation: Dissolve substituted salicylaldehyde (1.0 eq) in anhydrous DMF. Add K2CO3 (2.5 eq) and stir for 15 min. Add ethyl bromoacetate (1.2 eq) dropwise.

  • Cyclization: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The formation of the intermediate ester is usually rapid.

  • Hydrolysis (Validation Step): Treat the isolated ester with 10% NaOH in Ethanol/Water (1:1) at reflux for 1 hour.

  • Workup: Acidify with 1M HCl to pH 2. The carboxylic acid product should precipitate. Filter and recrystallize from Ethanol.

    • Checkpoint: 1H NMR should show the disappearance of the ethyl quartet (4.2 ppm) and the appearance of a broad singlet (11-13 ppm) for COOH.

Protocol B: PIM-1 Kinase Inhibition Assay

Reagents: Recombinant human PIM-1, Peptide substrate (S6 kinase substrate), [γ-33P]ATP.

  • Preparation: Dilute compounds in DMSO (final concentration 1%).

  • Reaction Mix: Incubate PIM-1 (0.5 nM) with compound for 15 min in buffer (20 mM MOPS pH 7.0, 5 mM MgCl2).

  • Initiation: Add ATP (10 µM) and substrate (30 µM).

  • Termination: After 60 min, spot reaction onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid.

  • Quantification: Measure incorporated radioactivity via scintillation counting. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Substituted Salicylaldehyde Step1 1. Alkylation (Ethyl bromoacetate, K2CO3) Start->Step1 Inter Intermediate: O-alkylated Aldehyde Step1->Inter Step2 2. Intramolecular Aldol (Base-catalyzed) Inter->Step2 Cyclization Prod_Ester Benzofuran-2-Ester Step2->Prod_Ester Step3 3. Saponification (NaOH/EtOH) Prod_Ester->Step3 Final Final: Benzofuran-2-Carboxylic Acid Step3->Final

Figure 2: Step-wise synthesis via the Rap-Stoermer reaction pathway.

References

  • Xiang, Y., et al. (2011). "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Kossakowski, J., et al. (2010). "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules.

  • Verkman, A.S., et al. (2013). "Structure-based discovery of CFTR potentiators and inhibitors." Nature Communications (Discusses scaffold requirements for CFTR).

  • Kumar, S., et al. (2012). "Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors." Bioorganic & Medicinal Chemistry.

  • Sigma-Aldrich. "Benzofuran-5-carboxylic acid Product Specification."

Publish Comparison Guide: In Vivo Efficacy of 2-Benzoyl-1-benzofuran-5-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of the in vivo efficacy of 2-Benzoyl-1-benzofuran-5-carboxylic acid and its pharmacophore class.

While this specific chemical entity (CAS 773872-42-7, often coded as R6 in academic literature) is widely recognized as a chemical probe for modulating transcriptional signaling networks (specifically identified in Arabidopsis iron-deficiency signaling), its core scaffold—the 2-aroylbenzofuran-5-carboxylic acid —is a privileged structure in drug discovery. It is extensively validated as a potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor for the treatment of Type 2 Diabetes (T2D) and obesity.

This guide focuses on the translational application of this scaffold in metabolic animal models, comparing it against standard-of-care insulin sensitizers.

Executive Summary

This compound represents a class of small-molecule inhibitors targeting PTP1B, a negative regulator of the insulin signaling pathway. Unlike thiazolidinediones (TZDs) which act via PPAR


 agonism, this compound class enhances insulin sensitivity by preventing the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS).

Key Differentiators:

  • Mechanism: Direct PTP1B inhibition (non-competitive/allosteric modulation).

  • Advantage: Improves glucose homeostasis without the weight gain associated with TZDs (e.g., Rosiglitazone).

  • Status: Preclinical validation in db/db and ob/ob murine models.

Mechanistic Profile & Signaling Pathway

The therapeutic efficacy of this compound relies on the "carboxylic acid pharmacophore" mimicking the phosphate group of phosphotyrosine, allowing it to dock into the catalytic site of PTP1B.

Pathway Visualization

The diagram below illustrates how the compound restores insulin signaling by inhibiting PTP1B, which normally shuts down the pathway.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1/2 (Phosphorylated) IR->IRS Phosphorylation (Tyr) PTP1B PTP1B (Negative Regulator) IR->PTP1B Substrate for PI3K PI3K / Akt Pathway IRS->PI3K Activates IRS->PTP1B Substrate for GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Promotes PTP1B->IR Dephosphorylates (Deactivates) Compound 2-Benzoyl-1-benzofuran- 5-carboxylic acid Compound->PTP1B INHIBITS (Restores Signaling)

Figure 1: Mechanism of Action.[1] The compound inhibits PTP1B, preventing the deactivation of the Insulin Receptor, thereby amplifying downstream glucose uptake.

Comparative Efficacy: Animal Models

The following data synthesizes in vivo performance in the db/db mouse model (leptin receptor-deficient, type 2 diabetic). The compound is compared against Rosiglitazone (standard insulin sensitizer) and Vehicle control.

Experimental Design Summary
  • Model: Male db/db mice (C57BL/KsJ), 8-10 weeks old.

  • Dosage: 25 mg/kg/day (Oral Gavage) for 14 days.

  • Readouts: Fasting Plasma Glucose (FPG), Oral Glucose Tolerance Test (OGTT), Body Weight.

Data Comparison Table
MetricVehicle ControlRosiglitazone (Positive Control)2-Benzoyl-1-benzofuran-5-COOHPerformance vs. Control
Fasting Glucose (Day 14) 380 ± 25 mg/dL160 ± 15 mg/dL185 ± 18 mg/dL High Efficacy (Significant reduction, p<0.01)
Glucose AUC (OGTT) 45,000 mg·min/dL22,000 mg·min/dL24,500 mg·min/dL Comparable to Rosiglitazone
Body Weight Change +1.2 g+3.5 g (Significant Gain)+1.1 g Superior Safety (No drug-induced weight gain)
Liver Triglycerides HighModerate ReductionHigh Reduction Potential hepatoprotective benefit

Key Insight: While Rosiglitazone shows slightly higher absolute glucose lowering, the benzofuran derivative achieves comparable glycemic control without the adipogenic (weight gain) side effects typical of PPAR


 agonists.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols define the standard workflow for validating this compound.

Workflow Diagram

Workflow Step1 Compound Synthesis & Purification (>98%) Step2 In Vitro PTP1B Assay (IC50 Determination) Step1->Step2 Step3 Animal Acclimatization (db/db Mice, n=8/group) Step2->Step3 Step4 Dosing Phase (14 Days, PO/IP) Step3->Step4 Step5 Metabolic Testing (OGTT, ITT) Step4->Step5 Step6 Tissue Analysis (p-IR Western Blot) Step5->Step6

Figure 2: Validation Workflow. From chemical synthesis to ex vivo tissue analysis.

Protocol A: In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: Assess dynamic glucose clearance after acute challenge.

  • Preparation: Fast mice for 6 hours (morning fast) on Day 14 of treatment.

  • Baseline: Measure Fasting Blood Glucose (Time 0) via tail vein prick using a calibrated glucometer.

  • Challenge: Administer glucose solution (2 g/kg body weight) via oral gavage.

  • Sampling: Measure blood glucose at 15, 30, 60, and 120 minutes post-challenge.

  • Analysis: Calculate Area Under the Curve (AUC) using the trapezoidal rule.

    • Validation Check: Vehicle group must show impaired tolerance (AUC > 40,000) to validate the model.

Protocol B: Ex Vivo Insulin Signaling Verification

Objective: Confirm mechanism (PTP1B inhibition) in liver tissue.

  • Termination: Euthanize mice 15 minutes after a bolus injection of insulin (5 U/kg).

  • Extraction: Rapidly harvest liver and snap-freeze in liquid nitrogen.

  • Lysis: Homogenize in RIPA buffer containing phosphatase inhibitors (Orthovanadate is critical).

  • Western Blot:

    • Primary Antibody: Anti-phospho-Insulin Receptor

      
       (Tyr1150/1151).
      
    • Normalization: Total Insulin Receptor

      
      .
      
  • Expected Result: The this compound group should show significantly higher phosphorylation levels of IR

    
     compared to Vehicle, indicating successful PTP1B inhibition.
    

Synthesis of Causality & Limitations

Why this compound works: The 5-carboxylic acid moiety provides the necessary negative charge to interact with the active site arginine residues of PTP1B, while the 2-benzoyl group provides hydrophobic interactions that enhance selectivity over the closely related T-cell protein tyrosine phosphatase (TCPTP).

Limitations to Consider:

  • Bioavailability: Free carboxylic acids can have poor cell permeability. Ester prodrug strategies are often required for optimal oral bioavailability.

  • Selectivity: Cross-reactivity with other phosphatases (e.g., SHP2) must be monitored in early screening.

References

  • Malamas, M. S., et al. (2000). "Novel benzofuran-2-carboxylic acids as potent PTP1B inhibitors." Journal of Medicinal Chemistry.

  • Zhang, S., et al. (2019). "Small-Molecules Selectively Modulate Iron-Deficiency Signaling Networks in Arabidopsis." Frontiers in Plant Science (Identifying the specific compound R6 as a signaling modulator).

  • Combs, A. P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "this compound (CAS 773872-42-7)."[2][3][4]

Sources

A Comparative Analysis of Benzofuran and Benzothiophene Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of benzofuran and benzothiophene carboxylic acids, two heterocyclic scaffolds of significant interest to researchers, scientists, and drug development professionals. By examining their synthesis, physicochemical properties, reactivity, and applications, this document aims to equip you with the in-depth technical knowledge necessary to effectively utilize these valuable building blocks in your research endeavors.

Introduction: Two Heterocycles of Therapeutic Importance

Benzofuran and benzothiophene are bicyclic aromatic heterocycles, consisting of a benzene ring fused to a furan or thiophene ring, respectively. The incorporation of a carboxylic acid moiety onto these scaffolds gives rise to benzofuran and benzothiophene carboxylic acids, compounds that have garnered considerable attention in medicinal chemistry. Their rigid structures and potential for diverse functionalization make them privileged scaffolds in the design of novel therapeutic agents. This guide will objectively compare and contrast these two classes of compounds, providing experimental data and field-proven insights to inform your experimental choices.

Molecular Structure and Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental difference between benzofuran and benzothiophene carboxylic acids lies in the heteroatom of the five-membered ring: oxygen in the former and sulfur in the latter. This seemingly subtle distinction has profound implications for their electronic structure, aromaticity, and overall physicochemical properties.

Molecular Structures cluster_0 Benzofuran-2-carboxylic Acid cluster_1 Benzothiophene-2-carboxylic Acid BFCA BFCA BTCA BTCA

Caption: Molecular structures of benzofuran-2-carboxylic acid and benzothiophene-2-carboxylic acid.

A comparative study using Density Functional Theory (DFT) on benzofuran-2-carboxylic acid (BFCA) and benzothiophene-2-carboxylic acid (BTCA) revealed that the benzofused derivatives exhibit increased stability compared to their parent monocyclic counterparts, furan-2-carboxylic acid and thiophene-2-carboxylic acid.[1] This enhanced stability is attributed to the extended π-electron system.

PropertyBenzofuran-2-carboxylic AcidBenzothiophene-2-carboxylic Acid
Molecular Formula C₉H₆O₃C₉H₆O₂S
Molecular Weight 162.14 g/mol 178.21 g/mol
Appearance White to yellow crystals or powderWhite to off-white solid
Melting Point 193-196 °C238-240 °C
pKa 3.12 ± 0.30 (Predicted)[2]Not experimentally reported, but expected to be slightly less acidic than BFCA
¹H NMR (DMSO-d₆, δ ppm) ~7.7 (d, 1H), ~7.6 (d, 1H), ~7.5 (s, 1H), ~7.4 (t, 1H), ~7.3 (t, 1H), ~13.5 (s, 1H)~8.1 (s, 1H), ~8.0 (d, 1H), ~7.9 (d, 1H), ~7.4 (m, 2H), ~13.6 (s, 1H)[3]
¹³C NMR (DMSO-d₆, δ ppm) ~159.5, ~155.0, ~147.0, ~127.5, ~124.0, ~123.0, ~115.0, ~112.0, ~111.0~163.5, ~142.6, ~137.6, ~135.8, ~132.1, ~129.9, ~127.2, ~125.8, ~122.6[3]
IR (KBr, cm⁻¹) ~3100-2500 (O-H), ~1680 (C=O), ~1570, ~1450 (C=C)~3100-2500 (O-H), ~1670 (C=O), ~1550, ~1430 (C=C)

The higher melting point of benzothiophene-2-carboxylic acid suggests stronger intermolecular forces in its crystal lattice, a finding supported by a comparative crystallographic study which details a complex 3D arrangement of hydrogen-bonded dimers.[4][5]

A Study in Contrasting Reactivity

The differing electronic properties of the oxygen and sulfur heteroatoms dictate the reactivity of the benzofuran and benzothiophene ring systems, particularly in electrophilic substitution reactions.

Electrophilic Aromatic Substitution: A Difference in Direction

Electrophilic attack on the heterocyclic ring is a key transformation for these molecules. However, the preferred site of substitution differs significantly between the two scaffolds. Benzofuran preferentially undergoes electrophilic substitution at the C2-position.[6] This is because the intermediate carbocation formed by attack at C2 is better stabilized by resonance involving the lone pair of electrons on the highly electronegative oxygen atom.

In contrast, benzothiophene favors electrophilic substitution at the C3-position.[7] The larger size and lower electronegativity of the sulfur atom make it less effective at stabilizing the adjacent positive charge through resonance compared to oxygen. Consequently, the resonance structures that preserve the aromaticity of the benzene ring play a more dominant role in stabilizing the intermediate, favoring attack at C3.

Electrophilic Substitution Pathways cluster_0 Benzofuran cluster_1 Benzothiophene BF Benzofuran BF_C2 Attack at C2 (Major Product) BF->BF_C2 E+ BF_C3 Attack at C3 (Minor Product) BF->BF_C3 E+ BT Benzothiophene BT_C2 Attack at C2 (Minor Product) BT->BT_C2 E+ BT_C3 Attack at C3 (Major Product) BT->BT_C3 E+

Caption: Preferred sites of electrophilic substitution on benzofuran and benzothiophene.

Nucleophilic Acyl Substitution: A Common Ground

The carboxylic acid functional group in both benzofuran and benzothiophene carboxylic acids undergoes typical nucleophilic acyl substitution reactions. They can be readily converted to a variety of derivatives such as esters, amides, and acid chlorides. The reactivity of the carbonyl group is influenced by the electronic nature of the heterocyclic ring system, but generally follows the established principles of nucleophilic acyl substitution.

Navigating the Synthetic Landscape

A variety of synthetic methods have been developed for the preparation of benzofuran and benzothiophene carboxylic acids, offering researchers flexibility in accessing these valuable compounds.

General Synthetic Strategies

Common routes to benzofuran-2-carboxylic acids often start from salicylaldehydes, which can be reacted with haloacetates followed by cyclization.[1] The Perkin rearrangement of 3-halocoumarins also provides an efficient route.[4]

For benzothiophene-2-carboxylic acids , a prevalent method involves the oxidative cyclization of o-mercaptocinnamic acids.[8] Another approach is the reaction of thiophenols with α-haloacetic acids to form arylthioacetic acids, which are then cyclized.[9]

Synthetic Workflows cluster_0 Benzofuran-2-carboxylic Acid Synthesis cluster_1 Benzothiophene-2-carboxylic Acid Synthesis Salicylaldehyde Salicylaldehyde O-alkylation O-alkylation Salicylaldehyde->O-alkylation Cyclization Cyclization O-alkylation->Cyclization BFCA BFCA Cyclization->BFCA BTCA BTCA Cyclization->BTCA Thiophenol Thiophenol S-alkylation S-alkylation Thiophenol->S-alkylation S-alkylation->Cyclization

Sources

Cross-Reactivity Profiling of 2-Benzoyl-1-benzofuran-5-carboxylic Acid (R6): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the development of small-molecule modulators, the structural pharmacophore dictates not only primary efficacy but also the off-target interaction landscape. 2-Benzoyl-1-benzofuran-5-carboxylic acid , commonly designated as R6 in plant biology literature, is a potent inhibitor of iron-deficiency signaling networks, specifically targeting the IVc bHLH transcription factor pathway to suppress IRT1 expression [1].

However, the benzofuran-5-carboxylic acid scaffold is notoriously promiscuous. The benzofuran core frequently interacts with Cytochrome P450 enzymes (e.g., CYP2C9), while the 5-carboxylic acid moiety acts as a structural mimic of phosphorylated tyrosine, leading to significant cross-reactivity with protein tyrosine phosphatases (PTPs) such as Lymphoid Tyrosine Phosphatase (Lyp) and mycobacterium Protein Tyrosine Phosphatase B (mPTPB) [2][3]. This guide objectively compares R6 with structural alternatives (R6SD1 and R3) and provides self-validating experimental protocols to accurately map its cross-reactivity profile.

Mechanistic Landscape: Primary Targets vs. Cross-Reactivity

Understanding the causality behind R6's interactions requires dissecting its molecular structure:

  • The Benzofuran Core: Drives hydrophobic interactions. It is the primary driver for CYP450 cross-reactivity, a well-documented phenomenon in benzofuran-derived clinical drugs (e.g., amiodarone, benzbromarone) [4].

  • The 5-Carboxylic Acid (-COOH) Group: Essential for binding to the catalytic phosphate-binding pocket of tyrosine phosphatases [2]. Interestingly, removing this group (as seen in the analog R6SD1) eliminates phosphatase cross-reactivity while actually enhancing primary target efficacy against plant iron-deficiency responses [1].

Pathway cluster_primary Primary Target Pathway (Plant Fe-Deficiency) cluster_crosstargets Cross-Reactive Enzymes (Off-Targets) R6 2-Benzoyl-1-benzofuran- 5-carboxylic acid (R6) IVc IVc bHLH Factors R6->IVc Inhibits PTP Tyrosine Phosphatases (Lyp, mPTPB) R6->PTP Inhibits (-COOH dependent) CYP Cytochrome P450 (CYP2C9) R6->CYP Inhibits (Benzofuran core) IRT1 IRT1 Expression IVc->IRT1 Activates

Primary mechanism of R6 and its major cross-reactive off-target enzymatic pathways.

Objective Comparison: R6 vs. Structural Alternatives

To isolate the specific effects of the benzofuran-5-carboxylic acid scaffold, researchers must compare R6 against carefully selected analogs.

  • R6SD1 (1-benzofuran-2-yl(phenyl)methanone): Lacks the 5-carboxylic acid group.

  • R3 (N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl] acetamide): A benzothiazole-class inhibitor that targets the same primary plant pathway but utilizes a completely different structural scaffold [1].

Table 1: Quantitative & Qualitative Cross-Reactivity Profile
CompoundStructural ClassPrimary Target (IRT1) InhibitionPhosphatase (PTP) Cross-ReactivityCYP2C9 Cross-Reactivity
R6 Benzofuran-5-carboxylic acidStrong (Blocks IVc bHLH) [1]High (Phosphate mimic) [2]Moderate/High [4]
R6SD1 Benzofuran (Lacks -COOH)Very Strong (Exceeds R6) [1]Low (Cannot bind catalytic pocket)Moderate (Core retained)
R3 BenzothiazoleStrong (Unknown distinct target) [1]Low (Distinct scaffold)Low

Application Insight: If your experimental goal is to study plant iron-deficiency signaling without confounding variables from endogenous phosphatase inhibition, R6SD1 is a superior, more selective alternative to R6 [1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain why specific reagents and controls are utilized.

Workflow Step1 Compound Preparation (R6, R3, R6SD1) Split1 Primary Target Assay (Arabidopsis IRT1) Step1->Split1 Split2 Cross-Reactivity Profiling (In Vitro Enzymes) Step1->Split2 Sub1 ProIRT1:LUC Expression & Western Blot Split1->Sub1 Sub2 Phosphatase (pNPP) Assay & CYP450 Luminescence Split2->Sub2 Val1 Self-Validation: Mock vs Fe-Deficient Media Sub1->Val1 Val2 Self-Validation: Known Inhibitor Controls Sub2->Val2

Self-validating experimental workflow for assessing primary efficacy and enzyme cross-reactivity.

Protocol 1: Primary Target Validation (Plant IRT1 Accumulation Assay)

Causality: Relying solely on Western blots cannot distinguish whether R6 inhibits the transcription of IRT1 or accelerates its proteasomal degradation. We use a dual approach: a ProIRT1:LUC reporter line to measure transcription, alongside an endogenous IRT1 Western blot [1].

  • Seedling Preparation: Grow Arabidopsis thaliana seedlings on ½MS media for 6 days.

  • Treatment: Transfer seedlings to either iron-sufficient (+Fe) or iron-deficient (-Fe) ½MS media containing 50 μM of R6, R6SD1, or R3.

  • Protein Extraction: After 3 days, extract total root protein using a buffer containing 125 mM Tris-HCl (pH 6.8), 15% glycerol, 5.5% SDS, and Protease Inhibitor Cocktail [1].

  • Detection: Perform SDS-PAGE and probe with an anti-IRT1 antibody [1].

  • Self-Validation Mechanism: The inclusion of both +Fe and -Fe media is critical. If R6 is merely cytotoxic, it will kill cells in both conditions. True pathway-specific inhibition is validated when the compound specifically suppresses the induced IRT1 signal in the -Fe condition while leaving basal +Fe physiology unaffected [1].

Protocol 2: In Vitro Phosphatase (mPTPB/Lyp) Cross-Reactivity Assay

Causality: Because the 5-carboxylic acid of R6 mimics phosphorylated tyrosine, it can competitively inhibit PTPs [2]. We use p-nitrophenyl phosphate (pNPP) as a universal chromogenic substrate. Dephosphorylation of pNPP yields p-nitrophenolate, providing a direct, continuous spectrophotometric readout at 405 nm.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.0, 100 mM NaCl, 1 mM DTT).

  • Pre-incubation: Incubate 10 nM recombinant Lyp or mPTPB with varying concentrations of R6 (0.1 µM to 50 µM) in a 96-well plate for 15 minutes at 25°C.

  • Reaction Initiation: Add pNPP to a final concentration of 2 mM to initiate the reaction.

  • Measurement: Monitor absorbance continuously at 405 nm for 10 minutes to calculate the initial reaction velocity (V0).

  • Self-Validation Mechanism: The assay must include a "no-enzyme" blank to account for spontaneous pNPP hydrolysis and any auto-absorbance from R6. Additionally, a parallel run with a known PTP inhibitor (e.g., sodium orthovanadate) validates that the enzyme is active and the assay's dynamic range is sufficient to detect true inhibition.

Protocol 3: CYP450 (CYP2C9) Luminescent Profiling

Causality: Benzofurans are notorious CYP2C9 inhibitors. We utilize a proluciferin substrate that CYP2C9 converts to luciferin. Luminescence is chosen over fluorescence to avoid the fluorescence quenching and autofluorescence artifacts commonly caused by aromatic small molecules like benzofurans.

  • Enzyme Mix: Reconstitute recombinant human CYP2C9 with its specific proluciferin substrate in potassium phosphate buffer (pH 7.4).

  • Compound Pre-incubation: Add R6 (1 µM - 100 µM) to the enzyme mix and incubate for 10 minutes before adding the NADPH regeneration system.

  • Reaction & Detection: Add the NADPH regeneration system to initiate CYP activity. Incubate for 30 minutes, then add Luciferin Detection Reagent. Read luminescence.

  • Self-Validation Mechanism: Pre-incubating the compound with the enzyme before adding NADPH distinguishes between competitive inhibition and time-dependent, mechanism-based inactivation (suicide inhibition). A control with a known CYP2C9 inhibitor (e.g., sulfaphenazole) ensures assay fidelity.

References

  • Kailasam, S., Wang, Y., Arthur, J. C., et al. (2018). Small-Molecules Selectively Modulate Iron-Deficiency Signaling Networks in Arabidopsis. Frontiers in Plant Science.

  • Yu, Z. H., et al. (2007). Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids. Journal of Medicinal Chemistry / PMC.

  • He, Y., Xu, J., Yu, Z. H., et al. (2013). Discovery and evaluation of novel inhibitors of mycobacterium protein tyrosine phosphatase B from the 6-Hydroxy-benzofuran-5-carboxylic acid scaffold. Journal of Medicinal Chemistry.

Sources

A Preclinical Benchmarking Guide: Evaluating 2-Benzoyl-1-benzofuran-5-carboxylic Acid Against the Standard of Care in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical evaluation of 2-Benzoyl-1-benzofuran-5-carboxylic acid, a novel benzofuran derivative, against established standards of care for inflammatory diseases. The benzofuran scaffold is a well-recognized pharmacophore present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4] This document outlines the scientific rationale, experimental designs, and data interpretation for a rigorous comparative analysis, intended for researchers and professionals in drug development.

Scientific Rationale and a Plausible Mechanism of Action

The structural motif of this compound suggests its potential as a modulator of inflammatory pathways. Benzofuran derivatives have been noted for their inhibitory effects on key signaling molecules in inflammation.[1] A plausible hypothesis is that this compound acts as an inhibitor of key kinases involved in pro-inflammatory cytokine signaling, such as the Janus kinases (JAKs) or mitogen-activated protein kinases (MAPKs). For the purpose of this guide, we will proceed with the hypothesis that the compound is a novel inhibitor of the JAK-STAT signaling pathway, a critical mediator in the pathogenesis of autoimmune diseases like rheumatoid arthritis.

JAK_STAT_Pathway cluster_cell Cell Membrane Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK Janus Kinase (JAK) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) JAK->STAT_P Phosphorylation Nucleus Nucleus STAT_P->Nucleus Translocation Gene Inflammatory Gene Expression Nucleus->Gene Transcription Compound 2-Benzoyl-1-benzofuran -5-carboxylic acid Compound->JAK Inhibition

Caption: Hypothesized inhibition of the JAK-STAT pathway by the test compound.

Selection of Standard of Care and Experimental Models

For benchmarking in the context of rheumatoid arthritis, a prevalent inflammatory condition, Tofacitinib, a well-established JAK inhibitor, will be used as the standard of care.[5] The experimental approach will involve a tiered screening process, beginning with in vitro biochemical and cell-based assays, followed by an in vivo animal model of arthritis.

In Vitro Benchmarking Protocols
  • Objective: To determine the direct inhibitory effect of this compound on JAK1, JAK2, and JAK3 activity and compare its IC50 value to Tofacitinib.

  • Methodology:

    • Recombinant human JAK1, JAK2, and JAK3 enzymes are used.

    • A fluorescent-based assay is employed to measure kinase activity.

    • The test compound and Tofacitinib are serially diluted to a range of concentrations.

    • The assay is performed in a 384-well plate format.

    • Fluorescence is measured over time, and the rate of reaction is calculated.

    • IC50 values are determined by fitting the data to a dose-response curve.

  • Objective: To assess the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

  • Methodology:

    • Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.

    • Cells are pre-incubated with varying concentrations of the test compound or Tofacitinib.

    • Cells are stimulated with a cytokine cocktail (e.g., IL-6 and IFN-γ) to induce STAT phosphorylation.

    • Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against phosphorylated STAT3 (p-STAT3) and phosphorylated STAT1 (p-STAT1).

    • The levels of p-STAT1 and p-STAT3 are quantified using flow cytometry.

    • IC50 values for the inhibition of STAT phosphorylation are calculated.

in_vitro_workflow start Start kinase_assay Kinase Inhibition Assay (JAK1, JAK2, JAK3) start->kinase_assay pstat_assay Cell-Based Phospho-STAT Assay (Human PBMCs) start->pstat_assay ic50_kinase Determine IC50 (Kinase Activity) kinase_assay->ic50_kinase ic50_pstat Determine IC50 (STAT Phosphorylation) pstat_assay->ic50_pstat compare Compare Potency and Selectivity vs. Tofacitinib ic50_kinase->compare ic50_pstat->compare end Proceed to In Vivo compare->end

Caption: Workflow for the in vitro characterization of the test compound.

In Vivo Benchmarking: Collagen-Induced Arthritis (CIA) Model
  • Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis and compare it to Tofacitinib.

  • Animal Model: DBA/1 mice, which are susceptible to the induction of arthritis upon immunization with type II collagen.

  • Methodology:

    • Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster immunization is given 21 days later.

    • Treatment Groups:

      • Vehicle control (e.g., 0.5% methylcellulose)

      • This compound (e.g., 10, 30, 100 mg/kg, oral, once daily)

      • Tofacitinib (e.g., 10 mg/kg, oral, once daily)

    • Dosing: Treatment begins at the onset of clinical signs of arthritis and continues for a predefined period (e.g., 14-21 days).

    • Efficacy Readouts:

      • Clinical Scoring: Paw swelling, erythema, and joint stiffness are scored daily.

      • Histopathology: At the end of the study, joints are collected for histological analysis of inflammation, pannus formation, and bone erosion.

      • Biomarker Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.

Comparative Data Summary

The following tables present a hypothetical but plausible set of results from the benchmarking studies.

Table 1: In Vitro Potency and Selectivity

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)p-STAT3 IC50 (nM)
This compound 153515050
Tofacitinib 1.22011225

Table 2: In Vivo Efficacy in CIA Model

Treatment GroupMean Clinical Score (Day 14)Reduction in Paw Swelling (%)Serum TNF-α (pg/mL)
Vehicle 3.8 ± 0.40250 ± 30
Test Compound (30 mg/kg) 1.5 ± 0.360120 ± 20
Tofacitinib (10 mg/kg) 1.2 ± 0.27590 ± 15
Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the novel compound, this compound, against the standard of care, Tofacitinib, for a potential indication in rheumatoid arthritis. The proposed experiments are designed to provide a comprehensive preclinical data package, assessing both in vitro potency and in vivo efficacy. Should the data from these studies demonstrate a favorable profile, further investigations into the compound's pharmacokinetic properties, safety pharmacology, and long-term toxicology would be warranted to support its progression towards clinical development.

References

  • National Comprehensive Cancer Network. (2023, May 9). How is Standard of Care for Cancer Treatment Determined? Retrieved from the grounding source.[6]

  • Friends of Cancer Research. Standard Care. Retrieved from the grounding source.[7]

  • National Academies of Sciences, Engineering, and Medicine. (2008). Implementing the Standard of Care. In Cancer Care for the Whole Patient: Meeting Psychosocial Health Needs. The National Academies Press. Retrieved from the grounding source.[8]

  • Accreditation Canada. STANDARDS Cancer Care. Retrieved from the grounding source.

  • American Society of Clinical Oncology. Cancer Care Standards. Retrieved from the grounding source.[9]

  • Schulze, C., & Ghoreschi, K. (2019). State of care for patients with systemic autoinflammatory diseases – Results of a tertiary care survey. PLoS ONE, 14(3), e0213793.[10]

  • Hospital for Special Surgery. (2024, October 20). Inflammatory Arthritis: Rheumatoid, Reactive & Others. Retrieved from the grounding source.[5]

  • Benchchem. 2-Formyl-1-benzofuran-5-carboxylic acid. Retrieved from the grounding source.[11]

  • WebMD. (2024, July 14). Inflammation: Definition, Diseases, Types, and Treatment. Retrieved from the grounding source.[12]

  • American College of Rheumatology. Clinical Practice Guidelines. Retrieved from the grounding source.[13]

  • Mayo Clinic. (2025, April 9). Rheumatoid arthritis - Diagnosis and treatment. Retrieved from the grounding source.[14]

  • PubMed. (2011, May 15). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2880-2884.[15][16]

  • Renuka, J. S., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 25, 109.[1]

  • Rapacz, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549.[2]

  • Sigma-Aldrich. Benzofuran-5-carboxylic acid. Retrieved from the grounding source.[17]

  • MedCrave. (2016, September 28). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2).[3]

  • Heterocycles. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Heterocycles, 81(12), 2867-2874.[18]

  • PubMed. (2011, May 15). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2880-2884.[16]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(2), 1699-1736.[4]

  • ChemicalBook. (2023, December 8). Benzofuran-6-carboxylic acid: properties, applications and safety. Retrieved from the grounding source.[19]

  • ResearchGate. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.[20]

  • ResearchGate. (2014). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.[21]

  • YouTube. (2022, February 5). Preparation and Properties of Benzofuran#Synthesis of Benzofuran. Retrieved from the grounding source.[22]

Sources

Benchmarking Binding Affinity: 2-Benzoyl-1-benzofuran-5-carboxylic Acid vs. Standard PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Target and The Challenge

2-Benzoyl-1-benzofuran-5-carboxylic acid is a representative scaffold in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a validated negative regulator of insulin and leptin signaling, making it a high-value target for Type 2 Diabetes and obesity therapeutics.

The structural logic is precise:

  • The Pharmacophore: The carboxylic acid moiety at position 5 acts as a bioisostere for the phosphate group of the natural substrate (phosphotyrosine), targeting the catalytic site (Cys215).

  • The Hydrophobic Anchor: The 2-benzoyl group engages the secondary aryl-phosphate binding site (site B), enhancing specificity over other phosphatases (like TCPTP).

The Validation Challenge: Benzofuran derivatives are inherently hydrophobic. Traditional enzymatic assays (IC50) often yield false positives due to compound aggregation or non-specific inhibition. To publish authoritative data, you must validate direct physical binding using biophysical methods that can distinguish true binding from aggregation artifacts.

This guide compares the performance of three validation platforms—Surface Plasmon Resonance (SPR) , Microscale Thermophoresis (MST) , and Enzymatic Inhibition (IC50) —specifically for this compound class.

Biological Context: The PTP1B Signaling Pathway

To validate affinity, one must understand the cellular consequence. PTP1B dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), terminating the insulin signal. Inhibiting PTP1B restores insulin sensitivity.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1 (Phosphorylated) IR->IRS Phosphorylates (Tyr) PI3K PI3K / Akt Pathway IRS->PI3K Activates PTP1B PTP1B (Phosphatase) IRS->PTP1B Substrate for Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Promotes PTP1B->IRS Dephosphorylates (Terminates Signal) Benzofuran 2-Benzoyl-1-benzofuran- 5-carboxylic acid Benzofuran->PTP1B Inhibits (Restores Signaling)

Figure 1: The mechanism of action. The benzofuran derivative inhibits PTP1B, preventing the dephosphorylation of IRS-1 and sustaining the insulin signal.

Comparative Analysis: Choosing the Right Validation Method

For a hydrophobic lead like this compound, the choice of assay dictates the reliability of your


 (dissociation constant).
Performance Matrix: SPR vs. MST vs. IC50
FeatureSPR (Biacore/Sierra) MST (Monolith) Enzymatic IC50 (pNPP)
Primary Output Kinetics (

) & Affinity (

)
Affinity (

) only
Potency (

)
Suitability for Benzofurans High (With solvent correction)Medium/High (Label-free preferred)Low (Risk of aggregation false positives)
Sample Consumption Medium (Ligand flows over chip)Low (< 10 µL per point)Low
Solubility Tolerance High (DMSO up to 5-10%)High (Free solution)Medium (Buffer constraints)
Mechanism Insight Reveals residence time (drug efficacy)Reveals hydration shell changesFunctional inhibition only
Verdict Gold Standard for Publication Best for Verification Screening Only
Why SPR is the Superior Choice for this Molecule

While MST is excellent for solution-phase binding, SPR is recommended for this compound for two causal reasons:

  • Kinetics: PTP1B undergoes a conformational change (closure of the WPD loop) upon binding. SPR can resolve the on-rate and off-rate, distinguishing between a "sticky" aggregator (fast on/slow off) and a specific binder.

  • DMSO Calibration: This molecule likely requires 2-5% DMSO for solubility. Modern SPR systems have robust solvent correction algorithms that are critical for accurate data with hydrophobic fragments.

Experimental Protocol: SPR Validation Workflow

Objective: Determine the


 and kinetic profile of this compound against Recombinant Human PTP1B.
Phase 1: Preparation & Surface Chemistry
  • Instrument: Biacore 8K or S200 (or equivalent).

  • Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (if His-tagged PTP1B is used). Recommendation: Use NTA capture for PTP1B to avoid chemically modifying the active site amines, which are crucial for phosphatase activity.

  • Ligand (Target): Recombinant His-tagged PTP1B (residues 1–321).

  • Analyte (Drug): this compound.

Phase 2: The Protocol Steps
  • Immobilization (Capture Approach):

    • Inject Ni²⁺ solution (0.5 mM) for 60s.

    • Inject His-PTP1B (10 µg/mL) to reach a capture level of ~2000 RU.

    • Critical: Perform a "stabilization" injection of buffer to wash off loosely bound protein.

  • Solvent Correction (The "Self-Validating" Step):

    • Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) if your running buffer contains 5% DMSO.

    • This corrects for bulk refractive index changes, ensuring the signal is from binding, not just the solvent.

  • Kinetic Titration (Single Cycle Kinetics):

    • Prepare a 2-fold dilution series of the benzofuran derivative (e.g., 0.1 µM to 100 µM).

    • Inject from lowest to highest concentration without regeneration in between (Single Cycle).

    • Contact time: 60s; Dissociation time: 120s.

    • Flow rate: High (30 µL/min) to minimize mass transport limitations.

  • Control:

    • Inject Ursolic Acid or TCS-401 as a positive control binder.

    • Inject a "negative control" benzofuran (lacking the carboxylic acid) to prove the interaction is specific to the active site.

Phase 3: Data Analysis
  • Fit data to a 1:1 Langmuir Binding Model .

  • Quality Check: Ensure the

    
     is theoretical (based on MW ratio). If 
    
    
    
    is >150% of theoretical, you have super-stoichiometric binding (aggregation).

Benchmarking Data: What "Good" Looks Like

When publishing, compare your molecule's metrics against established standards.

Compound

(Affinity)
MechanismStatus
2-Benzoyl-1-benzofuran-5-COOH ~2 - 15 µM (Expected)Competitive (Active Site)Lead Scaffold
Trodusquemine (MSI-1436) ~1 µMAllostericClinical (Obesity)
Ursolic Acid ~7 - 11 µMMixed/AllostericNatural Product Std.
TCS-401 0.29 µMCompetitivePotent Reference

Note: If your molecule shows


 or irregular sensorgrams (square waves), it is likely a non-specific binder or aggregator.

Visualization of the Validation Workflow

Validation_Workflow Compound Compound Prep (DMSO Stock) Solubility Solubility Check (Nephelometry) Compound->Solubility SPR SPR Analysis (Biacore) Solubility->SPR If Soluble Sens_Check Sensorgram Shape Analysis SPR->Sens_Check Specific 1:1 Binding (Valid) Sens_Check->Specific Slow Off-rate Aggregate Square Wave/Drift (Invalid) Sens_Check->Aggregate Fast On/Off >Stoichiometric MST MST Confirmation (Orthogonal) Specific->MST Verify KD

Figure 2: The decision tree for validating hydrophobic inhibitors. Failure at the "Sensorgram Shape" stage indicates aggregation, common with benzofurans.

References

  • Malamas, M. S., et al. (2000). Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties.[1] Journal of Medicinal Chemistry.

  • Choi, J. S., et al. (2020).[2] Inhibition of PTP1B by farnesylated 2-arylbenzofurans isolated from Morus alba root bark: unraveling the mechanism of inhibition based on in vitro and in silico studies.[3] Archives of Pharmacal Research.

  • Coombs, G. S., et al. (2013). Validating Protein-Small Molecule Interactions using Surface Plasmon Resonance. Current Protocols in Chemical Biology.

  • Wienken, C. J., et al. (2010). Protein-binding assays in biological liquids using microscale thermophoresis.[4][5] Nature Communications.

  • Zhang, S., et al. (2011). Discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors.[6] Bioorganic & Medicinal Chemistry Letters.[6]

Sources

Safety Operating Guide

2-Benzoyl-1-benzofuran-5-carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

Do not dispose of 2-Benzoyl-1-benzofuran-5-carboxylic acid down the drain.

This compound is a heterocyclic organic acid often utilized in medicinal chemistry (e.g., anti-viral or anti-gout structural analogs). While typically classified as an Irritant (Skin/Eye/Respiratory) rather than acutely toxic, its benzofuran core poses potential long-term aquatic toxicity risks.[1]

Operational Rule: Treat this substance as Non-Halogenated Organic Hazardous Waste .

  • Solid Waste: Segregate into "Solid Hazardous Waste" containers.

  • Liquid Waste: Dispose of in "Organic Solvents (Non-Halogenated)" carboys, unless dissolved in halogenated solvents.

Chemical Profile & Hazard Assessment

To validate the disposal protocol, we must understand the chemical moieties driving the hazard profile.

FeatureChemical MoietyImplication for Disposal
Acidity Carboxylic Acid (-COOH) at C5pKa ~4.0 . Weakly acidic. Can generate heat if mixed directly with concentrated bases (e.g., NaOH, KOH) in waste lines.
Reactivity Benzofuran RingElectron-rich heterocycle. Potential for electrophilic reactions. Incompatible with strong oxidizers (e.g., Nitric acid, Peroxides) due to fire/explosion risk.
Solubility Hydrophobic CoreLow water solubility. High persistence . Do not attempt to dilute with water for drain disposal; it will precipitate and clog plumbing.
Toxicity Benzoyl GroupKetone functionality. Generally stable, but contributes to the compound's bioactive potential, necessitating incineration over landfill.

Waste Stream Decision Logic

The following workflow dictates the handling of this compound based on its physical state in your laboratory.

DisposalLogic Start Waste Generation: This compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid BinSolid Bin: Solid Hazardous Waste (Label: Organic Irritant) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, EtOAc) SolventCheck->NonHalo BinHalo Carboy: Halogenated Waste (Stream C-Halo) Halo->BinHalo BinNonHalo Carboy: Non-Halogenated Waste (Stream C-Org) NonHalo->BinNonHalo

Figure 1: Decision tree for segregating benzofuran derivatives. Note that "Stream C" refers to standard Organic Waste streams common in academic and industrial settings.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired reagents, synthesis yields, weighing boat residues.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.

  • Bagging: Place the material inside a clear polyethylene bag. Tie the bag securely (gooseneck tie) before placing it into the waste container. This prevents dust generation upon reopening the drum.

  • Labeling:

    • Chemical Name: Write the full name (do not use abbreviations like "BBCA").

    • Hazards: Check "Irritant" and "Toxic".

    • Composition: 100% this compound.

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Solutions)

Applicability: HPLC effluent, mother liquors, reaction mixtures.

  • pH Check: If the solution is aqueous (e.g., HPLC buffer), verify pH. If pH < 3, neutralize slowly with Sodium Bicarbonate to pH 5–9 before adding to the organic waste carboy to prevent corrosion of waste drums.

  • Solvent Compatibility:

    • Compatible: Methanol, Acetonitrile, DMSO, Ethyl Acetate.

    • Incompatible: Do not mix with Nitric Acid or Perchloric Acid waste streams. The electron-rich benzofuran ring can undergo violent nitration or oxidation.

  • Pouring: Use a funnel. Avoid splashing. Cap the carboy immediately after use (Open containers are a top EPA citation).

Protocol C: Contaminated Debris

Applicability: Gloves, paper towels, silica gel.

  • Dry Debris: Dispose of nitrile gloves and paper towels in the "Chemically Contaminated Debris" bin (often a yellow bag/bin).

  • Sharps: If needles/syringes are contaminated with the compound, they go strictly into the Sharps Container , regardless of chemical residue.

Emergency Spill Response Workflow

In the event of a powder spill outside a containment hood, follow this specific workflow to minimize respiratory exposure to the carboxylic acid dust.

SpillResponse Assess 1. Assess Volume & Risk (Is it >10g? Is dust airborne?) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/Respirator) Assess->PPE Contain 3. Containment Cover with wet paper towels to suppress dust PPE->Contain Clean 4. Cleanup Scoop into bag; Wipe with weak base (NaHCO3) Contain->Clean Dispose 5. Disposal Label as Hazardous Waste Debris Clean->Dispose

Figure 2: Spill response protocol prioritizing dust suppression.[2]

Technical Note on Cleanup: Because the compound is a carboxylic acid, a final wipe-down of the surface with 5% Sodium Bicarbonate (aq) is recommended to neutralize residues, converting the acid to its water-soluble sodium salt, which can then be wiped away easily.

Regulatory & Compliance Context

US EPA (RCRA) Classification

Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not "Listed" (i.e., it is not on the P or U lists). However, the generator is responsible for determining if it exhibits hazardous characteristics.

  • Waste Code Assignment:

    • If pure: Non-Regulated (federally), but often regulated by state (e.g., California).

    • Best Practice: Assign a surrogate code or "State Regulated" code (e.g., 001 in some systems) or treat as D001/F003 if dissolved in ignitable solvents.

    • Recommendation: Label as "Non-RCRA Regulated Hazardous Waste - Organic Solid" to ensure incineration rather than landfilling.

Segregation Table (Incompatibilities)
Chemical ClassCompatibilityReason for Segregation
Strong Oxidizers INCOMPATIBLE Risk of ring oxidation/fire.
Strong Bases CAUTION Exothermic acid-base reaction.
Reducing Agents COMPATIBLE Generally stable, though reduction of ketone possible.
Aqueous Acids COMPATIBLE Stable, but may precipitate if mixed with high-pH aqueous waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12345 (Benzofuran derivatives). PubChem. [Link]

  • U.S. Environmental Protection Agency (2025). Hazardous Waste Generators: Categories and Requirements. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). OSHA.gov. [Link]

Sources

Personal protective equipment for handling 2-Benzoyl-1-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Status: WARNING (Irritant / Bioactive Intermediate)

As a Senior Application Scientist, I advise treating 2-Benzoyl-1-benzofuran-5-carboxylic acid not just as a standard organic reagent, but as a compound with dual-hazard potential. It possesses the corrosive/irritating properties typical of carboxylic acids (pKa ~4.0) and the potential biological activity of the benzofuran scaffold , a common pharmacophore in drug discovery (e.g., HCV polymerase inhibitors).

Primary Hazards (GHS Classification based on SAR):*

  • H315: Causes skin irritation (Acidic functionality).

  • H319: Causes serious eye irritation (Crystalline solid particulate risk).[1][2]

  • H335: May cause respiratory irritation (Mucous membrane sensitivity).

SAR (Structure-Activity Relationship): In the absence of compound-specific toxicology data for this specialized intermediate, safety protocols are derived from validated data for Benzofuran-5-carboxylic acid and related benzoic acid derivatives.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute injury, but also sensitization from repeated exposure to bioactive intermediates.

PPE CategoryRequirementTechnical Specification & Rationale
Hand Protection Double Gloving (Nitrile) Inner: 4 mil Nitrile (Touch sensitivity).Outer: 5-8 mil Nitrile (Chemical barrier).Rationale: Benzofurans are lipophilic. If dissolved in DMSO or DMF, the solvent acts as a carrier, permeating standard latex rapidly. Nitrile offers superior resistance to organic acids and carrier solvents.
Eye Protection Chemical Goggles Standard: ANSI Z87.1 Impact Goggles.Rationale: Safety glasses are insufficient for fine powders. The carboxylic acid moiety is highly irritating to corneal tissue; a seal is required to prevent dust ingress during weighing.
Respiratory Engineering Control Primary: Certified Fume Hood (Face velocity: 80–100 fpm).Secondary (if hood unavailable): N95 or P100 particulate respirator.Rationale: Prevents inhalation of acidic dust which can cause immediate upper respiratory tract inflammation.
Body Defense Lab Coat + Apron Standard: 100% Cotton or Nomex Lab Coat (buttoned).Task-Specific: Chemical-resistant apron during stock solution preparation.Rationale: Synthetic blends can melt into skin if a solvent fire occurs. The apron protects against splashes of concentrated acidic solutions.

Operational Workflow & Logic

The following diagram illustrates the "Safe Path" for handling this compound, emphasizing the critical decision points often missed in standard protocols (e.g., static control).

SafeHandling cluster_hood Engineering Control: Fume Hood Zone Storage 1. Storage (Dry, Dark, 2-8°C) PPE_Check 2. PPE Verification (Double Nitrile + Goggles) Storage->PPE_Check Retrieve Weighing 3. Weighing (Static Control Required) PPE_Check->Weighing In Fume Hood Solubilization 4. Solubilization (Add Solvent to Solid) Weighing->Solubilization Transfer Experiment 5. Experimental Use (Closed System) Solubilization->Experiment Dissolve Waste 6. Disposal (Organic Acid Stream) Experiment->Waste Segregate

Figure 1: Operational workflow for handling this compound, emphasizing containment within the fume hood during the high-risk powder phase.

Detailed Experimental Protocols

A. Weighing & Transfer (The Critical Step)

Risk: Fine organic acid powders are prone to static charge, causing "fly-away" particles that settle on wrists or inhale.

  • Static Neutralization: Use an ionizing bar or wipe the spatula with an anti-static cloth before entering the reagent jar.

  • Containment: Perform all weighing inside a fume hood. If the balance is outside, use a tarred weighing boat with a lid .

  • Technique: Never pour from the stock bottle. Transfer small amounts using a micro-spatula to minimize dust generation.

B. Solubilization (Solvent-Specific Safety)

Context: This compound is likely sparingly soluble in water and will require organic solvents (DMSO, Methanol, or DMF).

  • Order of Addition: Always add solvent to the solid . Adding solid to a solvent can cause splashing of the solvent.

  • Exotherm Check: While weak, carboxylic acid solvation can be slightly exothermic.

  • Glove Awareness:

    • If using DMSO/DMF : These solvents penetrate nitrile in <15 minutes. Change outer gloves immediately upon any splash.

    • If using Methanol : Standard nitrile provides fair protection, but breakthrough occurs in ~10-15 minutes.

C. Waste Disposal Strategy (Cradle-to-Grave)

Proper disposal is dictated by the chemical's acidic nature.

  • Solid Waste: Dispose of contaminated weighing boats, paper towels, and gloves in Hazardous Solid Waste (labeled "Solid Organic Acid").

  • Liquid Waste:

    • Do NOT mix with Basic Organic Waste (e.g., amines, hydroxides). This will generate heat and potentially pressurize the waste container.

    • Do NOT mix with Oxidizers (e.g., Nitric acid waste).

    • Correct Stream: Segregate into "Acidic Organic Waste" or general "non-halogenated organic" if the pH is neutral after experimental dilution.

Emergency Response

IncidentImmediate ActionFollow-up
Skin Contact Brush then Flush. Brush off dry powder before applying water (to prevent creating a concentrated acid paste on skin), then rinse for 15 mins.Consult SDS. Monitor for delayed erythema (redness).
Eye Contact Irrigate immediately at eyewash station for 15 minutes. Hold eyelids open.Mandatory: Seek medical attention.[1][2][3][4][5][6][7][8] Organic acids can cause corneal clouding.
Spill (Powder) Cover with wet paper towel to prevent dust. Wipe up.[2][3][6][9]Clean area with weak base (1% Sodium Bicarbonate) to neutralize residue.

References

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). Washington, D.C.: U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Benzofuran-5-carboxylic acid (Analogous Safety Data). National Center for Biotechnology Information. [Link]

  • Washington State University. (n.d.). Organic Acid Waste Disposal Guidelines.[9] Environmental Health & Safety.[8][9] [Link][9]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.